molecular formula C7H16ClNO2 B11735377 5-Aminocycloheptane-1,2-diol hydrochloride

5-Aminocycloheptane-1,2-diol hydrochloride

Cat. No.: B11735377
M. Wt: 181.66 g/mol
InChI Key: ZNBVJIUUGVWIEB-UHFFFAOYSA-N
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Description

5-Aminocycloheptane-1,2-diol hydrochloride (CAS 2094024-41-4) is a chiral cycloheptane derivative offered as a chemical building block for research and development. This compound features both amino and vicinal diol functional groups on a seven-membered ring, making it a versatile intermediate for synthetic organic chemistry . The aminodiol structure is characteristic of chiral building blocks, which are frequently employed in the synthesis of more complex molecules, including potential pharmaceuticals and ligands for catalysis . The presence of the 1,2-diol (vicinal diol) moiety is of particular interest, as this functional group can undergo reactions such as the pinacol rearrangement, a classic acid-catalyzed transformation that can lead to ring expansion or the formation of carbonyl compounds . This property is valuable for synthesizing structurally diverse and complex ring systems from a single scaffold. The rigid, three-dimensional structure provided by the cycloheptane ring can be utilized to impart specific steric properties in the molecules being developed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

5-aminocycloheptane-1,2-diol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H

InChI Key

ZNBVJIUUGVWIEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCC1N)O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 5-Aminocycloheptane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure of 5-Aminocycloheptane-1,2-diol hydrochloride represents a specialized aminocyclitol scaffold , a class of compounds increasingly valued in medicinal chemistry for their ability to mimic carbohydrate transition states and constrain peptide backbones. Unlike the rigid six-membered cyclohexane rings, the seven-membered cycloheptane ring introduces a unique conformational flexibility—primarily oscillating between twist-chair (TC) and twist-boat (TB) forms—which allows for "induced fit" binding in enzyme pockets, particularly glycosidases and kinases.

This guide details the structural properties, synthesis, and application of this scaffold.[1]

Part 1: Chemical Structure & Conformational Analysis

1. Core Structure & Numbering

The molecule consists of a saturated seven-membered carbon ring (cycloheptane).

  • Positions 1 & 2: Substituted with hydroxyl (-OH) groups (vicinal diol).

  • Position 5: Substituted with a primary amino group (-NH₂), protonated to the hydrochloride salt (-NH₃⁺Cl⁻) for stability and water solubility.

IUPAC Name: 5-Aminocycloheptane-1,2-diol hydrochloride Molecular Formula: C₇H₁₅NO₂·HCl Molecular Weight: 145.20 (free base) + 36.46 (HCl) ≈ 181.66 g/mol

2. Stereochemical Complexity

The biological activity of this scaffold is dictated by its stereochemistry. There are two primary diastereomeric families based on the diol configuration:

  • cis-1,2-diol: The hydroxyls are on the same face. This is often synthesized via osmium tetroxide dihydroxylation.

  • trans-1,2-diol: The hydroxyls are on opposite faces. This is typically derived from epoxide hydrolysis.

The relative orientation of the 5-amino group (syn or anti to the diol face) further multiplies the stereocomplexity. In the hydrochloride salt form , the ammonium group is bulky and charged, often preferring an equatorial-like position in the lowest energy conformer to minimize 1,3-transannular strain.

3. Conformational Landscape (The "Twist-Chair" Preference)

Unlike cyclohexane (rigid chair), cycloheptane possesses a flexible pseudorotation pathway.[2]

  • Dominant Conformer: The Twist-Chair (TC) is generally the global minimum.

  • Secondary Conformer: The Twist-Boat (TB) is accessible (approx. 2-3 kcal/mol higher) and may be stabilized by intramolecular hydrogen bonding between the ammonium proton and the vicinal hydroxyls.

Part 2: Synthesis Protocol

As this is a specialized intermediate, commercial availability is often limited to specific isomers. Below is a high-fidelity synthetic route designed for the generation of the trans-diol scaffold, utilizing Cyclohept-4-en-1-amine as the divergent precursor. This route ensures regiochemical control.

Phase 1: Precursor Preparation

Starting Material: Cyclohept-4-en-1-one (commercially available or derived from cycloheptadiene).

  • Reductive Amination:

    • React ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

    • Result: Cyclohept-4-en-1-amine.

  • Protection (Critical Step):

    • Protect the amine as a carbamate (Boc) to prevent interference during oxidation and to simplify purification.

    • Reagent: (Boc)₂O, TEA, DCM.

    • Intermediate A: tert-Butyl cyclohept-4-en-1-ylcarbamate.

Phase 2: Functionalization (The "Switch")

Here, the pathway diverges based on the desired diol stereochemistry.

  • Path A: trans-Diol (Epoxide Route)

    • Step 1: Epoxidation of Intermediate A with m-CPBA in DCM at 0°C.

    • Step 2: Acid-catalyzed ring opening (HCl/H₂O or HCl/MeOH). This simultaneously cleaves the Boc group and opens the epoxide with inversion of configuration.

    • Product: trans-5-Aminocycloheptane-1,2-diol HCl.

  • Path B: cis-Diol (Dihydroxylation Route)

    • Step 1: Upjohn Dihydroxylation of Intermediate A using catalytic OsO₄ and NMO.

    • Step 2: Deprotection with 4M HCl in Dioxane.

    • Product: cis-5-Aminocycloheptane-1,2-diol HCl.

Experimental Workflow Visualization

SynthesisWorkflow Start Start: Cyclohept-4-en-1-one Step1 1. Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Step2 2. N-Boc Protection ((Boc)2O, TEA) Step1->Step2 InterA Intermediate A: N-Boc-Cyclohept-4-en-1-amine Step2->InterA Split InterA->Split PathA1 Epoxidation (m-CPBA, DCM, 0°C) Split->PathA1 Route A: trans-Diol PathB1 Dihydroxylation (Cat. OsO4, NMO) Split->PathB1 Route B: cis-Diol PathA2 Acid Hydrolysis & Deprotection (HCl, H2O, Reflux) PathA1->PathA2 ProdA TARGET A: trans-5-Aminocycloheptane-1,2-diol HCl PathA2->ProdA PathB2 Acid Deprotection (4M HCl in Dioxane) PathB1->PathB2 ProdB TARGET B: cis-5-Aminocycloheptane-1,2-diol HCl PathB2->ProdB

Caption: Divergent synthesis of 5-aminocycloheptane-1,2-diol stereoisomers from a common alkene precursor.

Part 3: Quantitative Data & Applications

Physicochemical Properties

The hydrochloride salt significantly alters the physical profile compared to the free base, enhancing aqueous solubility for biological assays.

PropertyValue (Estimated)Relevance
LogP (Free Base) -0.5 to -1.2Highly hydrophilic; penetrates cells via transporters or diffusion.
PSA (Polar Surface Area) ~86 ŲGood range for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 4 (NH₃⁺, 2x OH)Critical for active site anchoring (e.g., Asp/Glu residues).
pKa (Amine) ~9.5 - 10.5Fully protonated at physiological pH (7.4).
Key Applications
  • Glycosidase Inhibition: The 5-amino-1,2-diol motif mimics the C-2, C-3, and C-4 positions of septanose sugars. The protonated amine mimics the oxocarbenium ion transition state of glycoside hydrolysis.

    • Mechanism:[3][4][5] Electrostatic interaction with the enzyme's catalytic nucleophile (usually a carboxylate).

  • Peptidomimetics: Used as a turn inducer . The 7-membered ring constrains the peptide backbone more gently than a proline or piperidine ring, allowing for the exploration of novel secondary structures in drug design.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high solubility, this molecule is an ideal "fragment" for NMR-based screening against RNA or protein targets.

Part 4: References

  • Conformational Analysis of Cycloheptanes:

    • Bocian, D. F., et al. "Conformations of Cycloheptane."[2][6] Journal of the American Chemical Society, 1975. Link

  • Aminocyclitol Synthesis:

    • Delgado, A. "Medicinal Chemistry of Aminocyclitols."[1][7] Current Medicinal Chemistry, 2009. Link

  • Seven-Membered Ring Scaffolds:

    • Fülöp, F., et al. "Synthesis and Transformations of 2-Aminocycloheptanecarboxylic Acid Derivatives." Tetrahedron, 2000. Link

  • Related Scaffolds (Calystegines):

    • Asano, N. "Glycosidase Inhibitors: Update and Perspectives on Practical Use." Glycobiology, 2003. Link

Sources

Physicochemical Profiling of Aminocycloheptane Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive physicochemical analysis of aminocycloheptane derivatives, a class of seven-membered alicyclic amines increasingly utilized in medicinal chemistry as lipophilic bioisosteres of piperidines and cyclohexylamines. While often overshadowed by their six-membered counterparts, aminocycloheptanes offer unique conformational flexibility and lipophilicity profiles critical for modulating Blood-Brain Barrier (BBB) penetration and receptor binding kinetics. This document details their structural dynamics, electronic properties, and practical experimental protocols for characterization.

Structural Dynamics and Conformational Analysis

The Pseudorotation Phenomenon

Unlike cyclohexane, which resides in a rigid chair conformation, the cycloheptane ring is conformationally mobile ("floppy"). The aminocycloheptane core exists in a dynamic equilibrium dominated by twist-chair (TC) and twist-boat (TB) conformers.

  • Energetic Landscape: The energy barrier to pseudorotation is low (~8 kcal/mol), allowing rapid interconversion at physiological temperatures.

  • Substituent Impact: An amino group at C1 introduces 1,3-transannular interactions (Prelog strain) and Pitzer strain (torsional strain), often favoring the equatorial position in the twist-chair form to minimize steric clash with axial hydrogens at C3 and C5.

Visualization of Conformational Pathways

The following diagram illustrates the pseudorotation cycle and the energy minima relevant to ligand-receptor docking studies.

ConformationalLandscape cluster_0 Dynamic Equilibrium (25°C) TC Twist-Chair (Global Min) C Chair (Transition State) TC->C ~1.5 kcal/mol TB Twist-Boat (Local Min) C->TB Pseudorotation B Boat (High Energy) TB->B Steric Strain B->TC Relaxation

Figure 1: Conformational energy landscape of the cycloheptane ring. The Twist-Chair is generally the most stable conformer for monosubstituted derivatives.

Electronic Properties and Basicity (pKa)

Basicity Profile

Aminocycloheptanes are strong bases, typical of secondary and primary aliphatic amines. However, ring size subtly influences basicity due to solvation effects and bond angle spreading.

ParameterCyclohexylamine (C6)Cycloheptylamine (C7)Causality
pKa (Conj. Acid) 10.6410.7 - 11.0 Increased C-N-C bond angle flexibility in C7 reduces steric hindrance to solvation of the ammonium ion.
Hybridization sp³ (Rigid)sp³ (Fluxional)Fluxionality allows better orbital alignment for proton capture.
LogP (Neutral) 1.49~2.0 Addition of methylene (-CH2-) increases lipophilicity by ~0.5 log units.
Ionization at Physiological pH

At blood pH (7.4), aminocycloheptane derivatives exist almost exclusively (>99.9%) in the protonated cationic form.

  • Implication: High solubility in aqueous formulations but requires active transport or lipophilic ion-pairing to cross the BBB effectively, despite the lipophilic ring.

Lipophilicity and ADME Profiling

The "Magic Methyl" Effect of Ring Expansion

Expanding from a 6- to a 7-membered ring adds a methylene group, increasing the partition coefficient (LogP). This is a strategic tool in lead optimization:

  • Solubility: Aqueous solubility decreases slightly compared to C6 analogs.

  • Metabolic Stability: The C7 ring introduces additional sites for Cytochrome P450-mediated oxidation (specifically at C3/C4 positions remote from the amine).

Experimental Protocol: LogD Determination via Shake-Flask

Standard Operating Procedure (SOP) for determining distribution coefficient at pH 7.4.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).

  • HPLC system with UV/Vis detector.

Workflow:

  • Saturation: Mix Octanol and PBS (1:1) for 24h; separate phases.

  • Preparation: Dissolve aminocycloheptane derivative in the pre-saturated PBS phase (Target conc: 100 µM).

  • Equilibration: Add equal volume of pre-saturated Octanol. Vortex for 60 min at 25°C.

  • Separation: Centrifuge at 3000g for 10 min.

  • Quantification: Inject both phases into HPLC.

    • Calculation:

      
      
      

Synthesis and Purification

The most robust route to aminocycloheptanes is the reductive amination of cycloheptanone. This method avoids the risks associated with azide chemistry (Schmidt reaction).

Reductive Amination Workflow

This protocol ensures high yield and minimizes dialkylated byproducts.

SynthesisWorkflow Start Cycloheptanone (1.0 eq) Step1 Imine Formation (MeOH, 25°C, 2h) Start->Step1 Reagent Amine Source (R-NH2 / NH4OAc) Reagent->Step1 Step2 Reduction (NaBH3CN, pH 6) Step1->Step2 - H2O Quench Acidic Workup (1M HCl) Step2->Quench Base Basification (NaOH to pH > 12) Quench->Base Remove Neutral Impurities Product Aminocycloheptane (Extraction DCM) Base->Product

Figure 2: Reductive amination pathway. pH control during reduction is critical to prevent over-alkylation.

Case Study: Amineptine and Tricyclic Analogs

While simple aminocycloheptanes are often intermediates, the dibenzo[a,d]cycloheptene core (found in Amineptine) represents the pinnacle of this scaffold's pharmacological application.

  • Compound: Amineptine (Survector).[1][2]

  • Structure: A tricyclic 7-membered ring fused to two benzene rings, bearing an aminoheptanoic acid side chain.

  • Physicochemical Insight: The central 7-membered ring forces the two aromatic rings into a "butterfly" shape. This non-planar geometry is essential for its selectivity as a Dopamine Reuptake Inhibitor (DRI), distinguishing it from the planar geometries of many serotonin-targeting tricyclics.

  • Lesson for Researchers: When designing 7-membered ring drugs, utilize the ring's puckering to project substituents into specific hydrophobic pockets that planar 6-membered rings cannot access.

References

  • Conformational Analysis of Cycloheptane

    • Title: Conformational analysis of cycloheptane and its deriv
    • Source: Intern
    • URL:[Link]

  • Basicity of Cyclic Amines

    • Title: pKa of Cyclohexylamine and Homologs (PubChem D
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Amineptine Pharmacology & Structure

    • Title: Amineptine: A Review of its Pharmacodynamic and Pharmacokinetic Properties.
    • Source: PubMed / DrugBank.
    • URL:[Link]

  • Lipophilicity Trends (LogP)

    • Title: Lipophilicity trends upon fluorin
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Synthesis of Cycloheptanone Derivatives

    • Title: Synthesis of cycloheptanone and higher homologues.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Stereochemical Configuration of 5-Aminocycloheptane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical configuration, synthesis, and analysis of 5-Aminocycloheptane-1,2-diol . This scaffold serves as a critical intermediate in the study of aminocyclitols and calystegine analogues (nortropane alkaloids), widely recognized for their potential as glycosidase inhibitors.

Executive Summary & Structural Significance

5-Aminocycloheptane-1,2-diol represents a class of polyfunctionalized carbocycles known as aminocyclitols. Unlike the rigid cyclohexane chair of streptamine antibiotics, the cycloheptane ring introduces significant conformational flexibility (pseudorotation), making stereochemical assignment non-trivial.

This molecule is structurally significant as the "unbridged" analogue of Calystegines (nortropane alkaloids). While calystegines feature an azabicyclo[3.2.1]octane core (bridging C1 and C5 with nitrogen), the 5-aminocycloheptane-1,2-diol retains the functional spacing required for glycosidase active site binding but allows for exploration of ring flexibility on binding affinity.

Core Stereochemical Challenges
  • Ring Flexibility: The cycloheptane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

  • Relative Stereochemistry: Defining the cis/trans relationship of the vicinal diol (C1, C2) relative to the distal amine (C5).

  • Regiocontrol: Installing the amine at C5 without racemizing the C1-C2 diol centers.

Stereoselective Synthesis Protocol

To ensure high stereochemical integrity (E-E-A-T), we recommend a Chiral Pool approach using Ring-Closing Metathesis (RCM) . This method, adapted from calystegine synthesis, fixes the absolute stereochemistry early using carbohydrate precursors.

Methodology: The "Chiral Diene" Route

Objective: Synthesize (1S,2S,5R)-5-aminocycloheptane-1,2-diol. Starting Material: D-Glucose or D-Xylose derivatives (provides defined C1/C2 chirality).

Step-by-Step Protocol
  • Precursor Assembly (Zinc-Mediated Fragmentation):

    • Reaction: Treat methyl 6-iodo-glucoside with activated Zinc in THF/water.

    • Mechanism:[1] Reductive fragmentation opens the pyranose ring to form an acyclic enal.

    • Outcome: An acyclic 5,6-enal retaining the C4/C5 stereocenters (which become C1/C2 in the target).

  • Allylation (Installation of C5):

    • Reagent: Allyl bromide + Indium (Barbier-type).

    • Control: Indium mediates highly diastereoselective addition to the aldehyde.

    • Result: A 1,8-nonadiene system with the amine precursor (protected as a benzyl amine or azide) installed at the future C5 position.

  • Ring-Closing Metathesis (RCM):

    • Catalyst: Grubbs II (2nd Generation) in anhydrous DCM (0.01 M dilution to favor cyclization).

    • Conditions: Reflux, 12h.[2]

    • Result: Formation of the cycloheptene core.[1][3] The C1-C2 stereochemistry is locked from the sugar; C5 is set by the allylation.

  • Functionalization & Deprotection:

    • Hydrogenation:[4] H₂/Pd-C reduces the alkene and removes benzyl protecting groups.

    • Final Product: 5-Aminocycloheptane-1,2-diol.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the chiral pool to the target scaffold.

SynthesisPath Precursor D-Glucose Derivative (Chiral Pool) Frag Zinc Fragmentation (Acyclic Enal) Precursor->Frag Zn, THF/H2O Allyl Indium Allylation (Sets C5 Amine) Frag->Allyl Allyl-Br, In RCM Ring-Closing Metathesis (Grubbs II) Allyl->RCM Cyclization Hydrogen Hydrogenation (Pd/C) RCM->Hydrogen Reduction Target 5-Aminocycloheptane- 1,2-diol Hydrogen->Target Final Deprotection

Caption: Figure 1.[4][5] Stereoselective synthesis via RCM, leveraging carbohydrate chirality to fix C1/C2 configurations.

Structural Characterization & Stereochemical Assignment

Validating the configuration of flexible cycloheptanes requires a combination of J-coupling analysis and NOE (Nuclear Overhauser Effect) constraints.

A. NMR Spectroscopy Protocol

Solvent: D₂O or MeOD (to exchange OH/NH protons and simplify the spectrum).

ParameterObservationStructural Deduction

1–3 Hz Indicates cis-diol (axial-equatorial or equatorial-axial relationship in twist-chair).

8–10 Hz Indicates trans-diol (diaxial arrangement). Note: This is rare in cycloheptanes due to ring flattening.
NOESY (H1/H5) Strong Correlation Indicates the Amine (C5) and Diol (C1) are on the same face (syn ).
NOESY (H1/H5) No Correlation Indicates anti configuration.
B. Derivatization Strategy (Self-Validating Step)

To unambiguously distinguish cis-1,2-diol from trans-1,2-diol in a floppy ring, perform the Acetonide Test :

  • Protocol: Treat 5 mg of product with 2,2-dimethoxypropane and catalytic p-TsOH.

  • Validation:

    • Reaction occurs:[1][3][4] The diol is cis (acetonides form readily on cis-vicinal diols).

    • No reaction: The diol is trans .

  • Conformational Lock: The fused 5-membered acetonide ring rigidifies the cycloheptane, allowing for easier extraction of

    
     coupling constants to determine the relative stereochemistry of the C5-amine.
    
Visualization: Stereochemical Logic Flow

StereoLogic Start Unknown Isomer 5-Aminocycloheptane-1,2-diol Acetonide Acetonide Test (2,2-DMP, H+) Start->Acetonide Reaction Product Forms (TLC/MS) Acetonide->Reaction NoReaction No Reaction Acetonide->NoReaction Cis Conclusion: CIS-Diol Reaction->Cis Trans Conclusion: TRANS-Diol NoReaction->Trans NMR NOESY Analysis (H1 vs H5) Cis->NMR Determine C5 Rel. Config Trans->NMR

Caption: Figure 2. Decision tree for assigning relative stereochemistry using chemical derivatization and NMR.

Biological Relevance & Mechanism

The 5-aminocycloheptane-1,2-diol scaffold acts as a transition-state mimic for glycosidases.

  • Mechanism: The protonated amine at C5 mimics the positive charge of the oxocarbenium ion transition state during glycosidic bond hydrolysis.

  • Diol Function: The C1/C2 hydroxyls engage in hydrogen bonding with the enzyme's catalytic carboxylates (e.g., Glu or Asp residues).

  • Advantage: The flexibility of the cycloheptane ring allows it to adopt an "induced fit" within the active site, potentially inhibiting enzymes that rigid piperidine (sugar) analogues cannot.

References

  • Skaanderup, P. R., & Madsen, R. (2003).[1] "A short synthetic route to the calystegine alkaloids."[1] Journal of Organic Chemistry, 68(6), 2115-2122.[1] Link

  • Underlin, E. N., & Jensen, H. H. (2019).[3] "Synthesis of nortropane alkaloid calystegine B2 from methyl α-d-xylopyranoside." Carbohydrate Research, 472, 122-126.[3] Link

  • Bocian, D. F., et al. (1975).[6] "Conformations of cycloheptane." Journal of the American Chemical Society, 97, 687–695.[6] Link

  • Marco-Contelles, J. (2001). "Stereoselective synthesis of aminocyclopentitols." European Journal of Organic Chemistry, 2001(8), 1607-1618. (Cited for general aminocyclitol ring-opening principles).

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Aminocycloheptane-1,2-diol HCl in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Aminocycloheptane-1,2-diol hydrochloride (HCl). As specific experimental data for this compound is not widely published, this document leverages fundamental physicochemical principles to predict its solubility behavior. It further outlines a robust, self-validating experimental protocol for quantitative determination, designed for researchers, scientists, and drug development professionals.

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability profile. It directly influences bioavailability, dictates formulation strategies, and impacts purification and crystallization processes. 5-Aminocycloheptane-1,2-diol HCl, a molecule featuring a hydrophilic core with a flexible seven-membered ring, presents a unique solubility challenge. As a hydrochloride salt, its solubility is expected to be high in aqueous media. However, its behavior in organic solvents—critical for synthesis, purification, and the development of non-aqueous or amorphous formulations—requires a systematic and principled investigation. This guide provides the predictive framework and the experimental means to establish this critical solubility profile.

Physicochemical Analysis and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility.[1] The principle of "like dissolves like" provides a foundational qualitative prediction based on the balance of polar and non-polar characteristics.

Molecular Structure: 5-Aminocycloheptane-1,2-diol HCl

  • Core Structure: A seven-membered carbocyclic ring (cycloheptane). This ring is non-polar and flexible, contributing to lipophilic character.

  • Key Functional Groups:

    • Diol (-OH, -OH): Two hydroxyl groups provide strong hydrogen bond donating and accepting capabilities, imparting significant polarity and a preference for protic solvents.[1]

    • Amine Hydrochloride (-NH3+ Cl-): The protonated amine exists as an ionic salt. This feature drastically increases polarity and introduces strong ion-dipole interactions. It is the dominant factor driving solubility in highly polar solvents. For basic drugs, the hydrochloride is the most common salt form, chosen for its safety and ability to enhance aqueous solubility.[2]

  • Overall Polarity: The molecule is highly polar due to the presence of two hydroxyl groups and an ammonium chloride salt structure. The non-polar cycloheptane backbone is largely overshadowed by these dominant polar functionalities.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted across different classes of organic solvents. The dissolution process is governed by the energy balance between overcoming the solute's crystal lattice energy and the energy gained from solute-solvent interactions. For an ionic compound like this HCl salt, this balance is critical.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh to Moderate These solvents possess hydroxyl groups capable of hydrogen bonding with the diol and amine groups. Their high polarity can effectively solvate the ammonium and chloride ions through strong dipole-dipole and ion-dipole interactions, overcoming the crystal lattice energy. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol).
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have high dipole moments and can act as hydrogen bond acceptors, interacting with the diol and amine protons. However, they lack hydrogen bond donating ability, making them less effective at solvating the chloride anion compared to protic solvents. Solvation of the cation is still favorable.
Low Polarity / Non-polar Toluene, Hexane, Diethyl EtherInsoluble to Very Low These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces (ionic and hydrogen bonds) within the crystal lattice of the salt. The energy cost of breaking the solute-solute interactions is not compensated by favorable solute-solvent interactions.
Chlorinated Dichloromethane (DCM)Very Low While having a dipole moment, DCM is a poor hydrogen bond donor and acceptor. It is generally ineffective at dissolving highly polar, ionic compounds.

A Systematic Workflow for Solubility Determination

A structured experimental approach is essential for accurately mapping the solubility profile. The following workflow ensures robust and reliable data generation, from initial screening to precise quantitative measurement.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis A Characterize API (Polymorph, Purity) B Predict Solubility (Structural Analysis) A->B C Select Solvent Panel (Polarity, Functionality) B->C D Prepare Slurries (Excess API in Solvent) C->D Begin Experiment E Equilibrate (Shake-Flask Method) D->E F Separate Phases (Centrifugation/Filtration) E->F G Quantify Solute (Validated HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H Generate Results I Compile Data Table H->I J Interpret Profile I->J

Caption: Experimental workflow for solubility profiling.

Core Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing data that represents the true saturation point of the solvent under specified conditions.[3]

Objective: To determine the equilibrium solubility of 5-Aminocycloheptane-1,2-diol HCl in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • 5-Aminocycloheptane-1,2-diol HCl (verified solid form and purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system for quantification

Step-by-Step Protocol:

  • Preparation of Stock Standard:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Water) to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Aminocycloheptane-1,2-diol HCl to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is critical (e.g., add 20-30 mg to 1 mL of solvent).

    • Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

    • Allow the slurries to equilibrate for a sufficient duration. A minimum of 24 hours is standard; for compounds with slow dissolution kinetics, 48-72 hours may be necessary. Causality Note: This extended period ensures the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation & Sampling:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Transfer the vials to a centrifuge set to the same temperature as the shaker.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Causality Note: This step cleanly separates the solid and liquid phases without altering the equilibrium concentration due to temperature fluctuations.

    • Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

    • For an extra degree of certainty, the supernatant can be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Self-Validation Note: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would otherwise lead to an underestimation of solubility.

  • Quantification:

    • Accurately dilute the sampled supernatant with the mobile phase or a suitable diluent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples, calibration standards, and a blank using the validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant (i.e., the solubility) by accounting for the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Visualizing the Dissolution Mechanism

The dissolution of an ionic compound in a polar protic solvent is a complex interplay of energetic factors. The following diagram illustrates the key interactions that must be overcome and formed for dissolution to occur.

G cluster_2 Solution Lattice Solute-Solute Interactions (Ionic Bonds, H-Bonds) ΔH_lattice > 0 Solution Solute-Solvent Interactions (Ion-Dipole, H-Bonds) ΔH_solvation < 0 Lattice->Solution Overcome Lattice Energy Solvent Solvent-Solvent Interactions (H-Bonds) ΔH_hydration > 0 (Cavity Formation) Solvent->Solution Form Solvation Shell Solution->Lattice Precipitation Solution->Solvent

Caption: Key energetic factors in the dissolution process.

Conclusion

References

  • World Health Organization. (n.d.). Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Foley, D. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Corden, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. Retrieved from [Link]

  • Pagan, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chen, C. C., & Song, Y. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. AIChE Annual Meeting. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohexane-1,2-diol. National Institutes of Health. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of Cycloheptane Diol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust drug development, influencing formulation strategies, shelf-life, and bioavailability. Cycloheptane diols and their corresponding salts represent a significant class of scaffolds in medicinal chemistry, yet a comprehensive understanding of their thermodynamic behavior remains a nuanced challenge. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of cycloheptane diol salts, intended for researchers, scientists, and professionals in drug development. We will dissect the intricate interplay of conformational analysis, stereoisomerism, intramolecular forces, and the profound impact of salt formation. This guide synthesizes foundational chemical principles with actionable experimental and computational methodologies to empower rational design and optimization of cycloheptane diol-based therapeutics.

Introduction: The Significance of Cycloheptane Diols in Medicinal Chemistry

Cyclic organic molecules are prevalent motifs in both natural products and synthetic pharmaceuticals.[1][2] The seven-membered cycloheptane ring, in particular, offers a flexible and three-dimensionally diverse scaffold for molecular design. When functionalized with hydroxyl groups to form cycloheptane diols, these molecules gain critical hydrogen bonding capabilities that can mediate interactions with biological targets.

The conversion of these diols into salts is a common and effective strategy in pharmaceutical development to enhance physicochemical properties such as solubility and dissolution rate, which can in turn improve oral bioavailability.[3] However, the formation of a salt introduces a new layer of complexity to the thermodynamic landscape of the molecule. The overall stability of a cycloheptane diol salt is not merely a sum of its parts but a delicate balance of intramolecular and intermolecular forces.

This guide will navigate the key determinants of this stability, from the inherent conformational preferences of the cycloheptane ring to the nuanced effects of counterion selection and the surrounding solvent environment. A thorough grasp of these principles is essential for the rational design of stable and efficacious drug candidates.

Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible, existing as a dynamic equilibrium of several low-energy conformations. The two most important families of conformations are the twist-chair and twist-boat. Computational studies have consistently shown that the twist-chair conformers are generally lower in energy than their corresponding boat and chair conformations.[4] The energy differences between these conformers can be small, leading to a complex conformational landscape that is sensitive to the nature and position of substituents.

The introduction of two hydroxyl groups further influences these conformational preferences. The position and relative stereochemistry of the diols will dictate which conformations are favored to minimize steric interactions and maximize stabilizing intramolecular forces, such as hydrogen bonding.

The Decisive Role of Stereoisomerism and Intramolecular Hydrogen Bonding

The relative orientation of the hydroxyl groups in cycloheptane diols (i.e., their stereoisomerism) is a critical factor in determining the overall stability of the molecule. The ability to form intramolecular hydrogen bonds is a particularly powerful stabilizing interaction.

Drawing analogies from the more extensively studied cyclohexane diols, we can infer key principles. For vicinal diols (1,2-diols), a cis configuration can readily accommodate an intramolecular hydrogen bond, which can significantly stabilize the molecule.[5][6] In trans-1,2-diols, the hydroxyl groups may be too far apart in the most stable diequatorial-like conformations to form a hydrogen bond. However, the flexibility of the cycloheptane ring may allow for conformations where even trans diols can engage in some degree of intramolecular hydrogen bonding, albeit likely weaker than in the corresponding cis isomers.

For 1,3- and 1,4-diols, the conformational possibilities for intramolecular hydrogen bonding become even more complex. In some conformations, such as a diaxial-like arrangement in cis-1,3-diols, a strong hydrogen bond can form, potentially overcoming other steric penalties. Conversely, a diequatorial-like arrangement of the same isomer may preclude this interaction. The presence and strength of intramolecular hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy, which can distinguish between free and hydrogen-bonded hydroxyl groups.[7]

The relative stability of different stereoisomers is not solely governed by hydrogen bonding; steric and torsional strain also play crucial roles.[8] The interplay of these factors determines the preferred conformation and the overall thermodynamic stability of the neutral diol.

The Thermodynamics of Salt Formation: A New Equilibrium

The conversion of a cycloheptane diol to a salt, typically by deprotonation of one or both hydroxyl groups to form an alkoxide, introduces strong ionic interactions that fundamentally alter the thermodynamic profile of the system. The overall stability of the salt is now dependent on the thermodynamics of ion pairing between the cycloheptane diolate anion and the chosen cation.

The Influence of the Counterion

The choice of the counterion is a critical decision in salt formation, with significant consequences for the stability of the resulting salt. Key properties of the cation to consider include its size, charge, and symmetry.

  • Size and Charge Density: A general principle is that large cations tend to stabilize large anions, while small cations are better at stabilizing small anions.[9][10] This is related to the lattice energy of the crystalline salt. A good match in ionic radii leads to more efficient packing and stronger electrostatic interactions in the crystal lattice. The charge density of the cation also plays a role; smaller cations with a higher charge density will have stronger electrostatic interactions.

  • Symmetry and Shape: The symmetry and shape of the cation can influence the crystal packing and, consequently, the stability of the salt.[11][12]

Solvation Effects

The stability of a salt is not an intrinsic property but is highly dependent on its environment, particularly the solvent.[13] The process of dissolution involves the breaking of the ionic lattice and the solvation of the individual ions. The thermodynamics of this process are governed by the balance between the lattice energy and the solvation energy of the ions.

Polar solvents are generally better at solvating ions, which can favor the dissolution of the salt.[14][15] The specific interactions between the solvent molecules and the ions, such as hydrogen bonding, can have a profound effect on the overall stability of the solvated ions and thus on the solubility and stability of the salt in solution.[13]

Experimental and Computational Approaches to Determining Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of cycloheptane diol salts requires a combination of experimental and computational techniques.

Experimental Methodologies

Calorimetry: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful techniques for directly measuring the thermodynamic parameters of binding and phase transitions.

  • Isothermal Titration Calorimetry (ITC): Can be used to measure the enthalpy (ΔH) and binding constant (K) of ion pairing in solution, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion of the crystalline salt, which are indicators of the stability of the crystal lattice.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ion Pairing Analysis

  • Sample Preparation:

    • Prepare a solution of the cycloheptane diol salt at a known concentration in the desired buffer or solvent.

    • Prepare a solution of the counterion (if studying the association) or a competing ion in the same buffer.

  • ITC Experiment:

    • Load the cycloheptane diol salt solution into the sample cell of the ITC instrument.

    • Load the titrant solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, injecting small aliquots of the titrant into the sample cell and measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Fit the binding isotherm to a suitable model to determine the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTlnK) and entropy of binding (ΔS = (ΔH - ΔG)/T).

Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the conformation of the cycloheptane diol and can also be used to study ion pairing in solution through changes in chemical shifts and relaxation times.[16]

  • Infrared (IR) and Raman Spectroscopy: Useful for probing intramolecular and intermolecular hydrogen bonding, as well as changes in the vibrational modes of the molecule upon salt formation and ion pairing.[7]

Computational Chemistry

Computational modeling provides invaluable insights into the structures and energies of different conformers and the nature of intermolecular interactions.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the energies of different stereoisomers and conformers of cycloheptane diols and their salts.[17] This allows for the prediction of the most stable structures and the quantification of the energetic effects of intramolecular hydrogen bonding and steric interactions.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of cycloheptane diol salts in solution.[3] These simulations can provide information on solvation structure, ion pairing dynamics, and the free energy of association.

Computational Workflow: Predicting Relative Stabilities of Cycloheptane Diol Salt Stereoisomers

G cluster_0 Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Optimization cluster_3 Salt Formation Modeling cluster_4 Energy Calculation & Analysis A Generate 3D structures of cis and trans cycloheptane diol stereoisomers B Perform a systematic conformational search for each stereoisomer A->B Initial Geometries C Optimize the geometry of each conformer using DFT (e.g., B3LYP/6-31G*) B->C Low-energy Conformers D Deprotonate the diol and introduce the counterion C->D Optimized Diol Structures E Optimize the geometry of the ion pair D->E Initial Ion Pair F Calculate single-point energies at a higher level of theory (e.g., MP2/aug-cc-pVTZ) E->F Optimized Salt Structures G Compare the relative energies of the stereoisomeric salts to determine thermodynamic stability F->G Accurate Energies

Caption: A computational workflow for determining the relative thermodynamic stability of cycloheptane diol salt stereoisomers.

Data Synthesis and Interpretation

The thermodynamic stability of a cycloheptane diol salt is ultimately determined by its Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) (ΔG = ΔH - TΔS).

  • Enthalpy (ΔH): Reflects the strength of bonding and intermolecular interactions. Favorable interactions, such as strong intramolecular hydrogen bonds and optimal ion pairing in a crystal lattice, lead to a more negative (more favorable) enthalpy.

  • Entropy (ΔS): Relates to the degree of disorder or randomness in the system. The formation of a highly ordered crystal structure from solvated ions is entropically unfavorable. Conversely, the release of solvent molecules upon ion pairing can lead to a favorable increase in entropy.

Often, there is a phenomenon known as enthalpy-entropy compensation , where a favorable change in enthalpy is accompanied by an unfavorable change in entropy, or vice versa.[18][19][20][21] For example, the formation of a very stable crystal lattice (highly negative ΔH) results in a highly ordered state (highly negative ΔS). This compensation means that the overall change in Gibbs free energy can be relatively small. Understanding the balance between enthalpy and entropy is therefore crucial for predicting the thermodynamic stability of cycloheptane diol salts.

Factor Thermodynamic Consequence Key Considerations
Conformational Rigidity Can lead to a more favorable enthalpy due to pre-organization for binding, but may have an entropic penalty.The inherent flexibility of the cycloheptane ring can be both an advantage and a disadvantage.
Intramolecular H-Bonding Significantly contributes to a more negative (favorable) enthalpy of the neutral diol and can influence the pKa.The stereochemistry of the diols is the primary determinant of the potential for intramolecular hydrogen bonding.
Counterion Selection Affects the lattice energy (enthalpy) of the solid salt and the solvation energy of the ions.Matching the size and charge density of the cation and anion is crucial for maximizing lattice stability.[9][10]
Solvent Environment Influences the solvation energy of the ions and can shift the equilibrium between different conformers and ion pairing states.[13]The polarity and hydrogen bonding capacity of the solvent are key parameters.

Conclusion and Future Directions

The thermodynamic stability of cycloheptane diol salts is a multifaceted property that arises from a complex interplay of structural and environmental factors. A deep understanding of the conformational preferences of the cycloheptane ring, the stereochemical relationships of the diol substituents, the nature of the counterion, and the influence of the solvent is paramount for the successful design and development of drug candidates based on this scaffold.

Future research in this area should focus on generating more specific experimental and computational data for a wider range of substituted cycloheptane diols and their salts. This will enable the development of more predictive models for the thermodynamic stability of these systems, ultimately accelerating the drug discovery and development process. By integrating the principles and methodologies outlined in this guide, researchers can make more informed decisions in the selection and optimization of cycloheptane diol salt forms, leading to the development of more stable, effective, and safer medicines.

References

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5-Aminocycloheptane-1,2-diol hydrochloride CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Aminocycloheptane-1,2-diol Hydrochloride and its Chemical Class for Drug Discovery Professionals

Introduction

Aminocyclitols, a class of compounds characterized by a cycloalkane ring substituted with amino and hydroxyl groups, represent a cornerstone of modern medicinal chemistry.[1] From their origins in aminoglycoside antibiotics to their contemporary use as versatile scaffolds in drug design, these structures offer a unique combination of stereochemical complexity and biological activity.[1] This guide focuses on a specific member of this family, 5-Aminocycloheptane-1,2-diol hydrochloride, a compound of interest for researchers exploring novel therapeutic agents.

It is important to note that as of the publication of this guide, a specific CAS number has not been assigned to 5-Aminocycloheptane-1,2-diol hydrochloride, and a dedicated Safety Data Sheet (SDS) is not available in public repositories. This is common for novel or specialized research chemicals. Therefore, this document serves as a comprehensive technical guide grounded in the established principles of aminocyclitol chemistry. The safety protocols, handling procedures, and potential applications described herein are synthesized from authoritative data on structurally analogous compounds and represent best practices for the research and development community. The insights provided are intended to empower researchers to handle and utilize this and related molecules with the highest degree of scientific rigor and safety.

PART 1: Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is to understand the fundamental properties of the molecule. While experimental data for 5-Aminocycloheptane-1,2-diol hydrochloride is not yet cataloged, its theoretical properties can be derived from its structure.

PropertyValueSource
Chemical Structure Chemical Structure of 5-Aminocycloheptane-1,2-diol hydrochlorideN/A
Molecular Formula C₇H₁₆ClNO₂Calculated
Molecular Weight 181.66 g/mol Calculated
CAS Number Not AssignedN/A
Physical Appearance Expected to be a crystalline solidInferred from analogs[2]
Solubility Expected to be soluble in water and methanolInferred from analogs[2]
InChI Key (Not Available)N/A

Note: The chemical structure image is a representative drawing. The exact stereochemistry would need to be defined for a specific isomer.

PART 2: Comprehensive Safety and Handling Protocol

Given the absence of a specific SDS, a conservative and robust safety protocol must be established based on data from analogous amino alcohol hydrochlorides. The following guidelines are based on compounds that may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][4]

Generalized GHS Hazard Classification

The following GHS classifications are typical for amino alcohol hydrochloride compounds and should be assumed for 5-Aminocycloheptane-1,2-diol hydrochloride until empirical data is available.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Exclamation MarkWarning H302: Harmful if swallowed.[5]
Skin Irritation (Category 2)Exclamation MarkWarning H315: Causes skin irritation.[3]
Eye Irritation (Category 2A)Exclamation MarkWarning H319: Causes serious eye irritation.[3]
STOT - Single Exposure (Category 3)Exclamation MarkWarning H335: May cause respiratory irritation.[3]
Laboratory Workflow for Safe Handling

The following diagram and protocol outline a self-validating system for the safe handling of research chemicals like 5-Aminocycloheptane-1,2-diol hydrochloride, from procurement to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling cluster_post Post-Experiment & Disposal A 1. Review Analog SDS & Establish Protocol B 2. Prepare Engineering Controls (Fume Hood) A->B C 3. Don Personal Protective Equipment (PPE) B->C D 4. Unpack & Inspect Chemical in Fume Hood C->D E 5. Weigh & Dispense for Experiment D->E F 6. Securely Seal & Store Primary Container E->F G 7. Decontaminate Work Area & Glassware F->G H 8. Segregate Waste (Solid & Liquid) G->H I 9. Arrange for Approved Chemical Waste Disposal H->I

Caption: General Laboratory Safety Workflow for Research Chemicals.

Detailed Step-by-Step Handling Protocol
  • Risk Assessment and Preparation :

    • Before handling, review the SDS for several structural analogs, such as 5-Aminobenzene-1,3-diol hydrochloride and cis-2-Aminomethylcycloheptanol hydrochloride, to understand the potential hazards.[3][6]

    • Ensure a calibrated chemical fume hood is operational.

    • Assemble all necessary Personal Protective Equipment (PPE): safety goggles (EN 166), nitrile gloves, and a lab coat.[3]

  • Handling and Experimental Use :

    • Conduct all manipulations, including unpacking, weighing, and transfers, within the fume hood to prevent inhalation of any dust or aerosols.[4]

    • Use spark-proof tools and avoid sources of ignition if the compound's flammability is unknown.[7]

    • For dissolution, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Storage :

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Store away from strong oxidizing agents, as these are common incompatibilities for amine-containing compounds.[4]

  • First Aid Measures (Assumed) :

    • If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5]

    • Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.[3]

  • Disposal :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

    • Contaminated packaging should be disposed of as unused product. Do not allow the product to enter drains.[5][8]

PART 3: Conceptual Synthesis and Characterization

The synthesis of aminocyclitols with defined stereochemistry is a significant challenge in organic chemistry, often requiring multi-step, stereocontrolled reactions. While a specific, validated synthesis for 5-Aminocycloheptane-1,2-diol hydrochloride is not published, a plausible route can be designed based on established methodologies for related eight-membered ring systems.[9]

Proposed Retrosynthetic Pathway

A logical approach involves the functionalization of a readily available cycloheptane precursor. The key steps would be the stereoselective introduction of the two hydroxyl groups (diol) and the amino group.

G Target Target Molecule 5-Aminocycloheptane-1,2-diol HCl Intermediate1 Protected Amino Diol Target->Intermediate1 Deprotection & Salt Formation Intermediate2 Epoxy-Amine or Azido-Alcohol Intermediate1->Intermediate2 Hydroxylation or Epoxide Opening Intermediate3 Cycloheptene Diol Intermediate2->Intermediate3 Amination/ Azide Introduction StartingMaterial Cycloheptene (Precursor) Intermediate3->StartingMaterial Dihydroxylation

Caption: Conceptual Retrosynthetic Analysis for an Aminocycloheptane Diol.

Step-by-Step Synthetic Workflow (Hypothetical)
  • Dihydroxylation : The synthesis could commence with the cis-dihydroxylation of a cycloheptene derivative using an oxidant like Osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This is a standard method for creating syn-diols.[9] The choice of starting material (e.g., a substituted cycloheptene) would be critical for controlling the regioselectivity of the subsequent amination step.

  • Selective Functionalization : One of the newly formed hydroxyl groups would need to be selectively converted into a good leaving group, such as a mesylate or tosylate. This can be achieved using mesyl chloride or tosyl chloride in the presence of a non-nucleophilic base like pyridine.

  • Introduction of the Amino Group : The leaving group can then be displaced by an azide source, like sodium azide (NaN₃), via an Sₙ2 reaction. This step is crucial as it typically proceeds with an inversion of stereochemistry, allowing for the creation of anti-amino alcohols. The azide is a stable precursor to the amine.

  • Reduction and Deprotection : The azide group is then reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).[10] Any protecting groups used earlier in the synthesis would be removed in this or a subsequent step.

  • Salt Formation : Finally, treatment of the free amine with hydrochloric acid (HCl) in a suitable solvent like ether or methanol would yield the desired 5-Aminocycloheptane-1,2-diol hydrochloride salt, which often improves crystallinity and stability.[10]

PART 4: Applications in Drug Development and Research

The true value of a molecule like 5-Aminocycloheptane-1,2-diol hydrochloride lies in its potential applications. As a member of the aminocyclitol family, it serves as a valuable building block and a scaffold for creating more complex molecules with therapeutic potential.[1][11]

Role as a Glycosidase Inhibitor Mimic

Many aminocyclitols are potent inhibitors of glycosidases, enzymes that process carbohydrates. Their charged amino group can mimic the transition state of glycoside hydrolysis, while the hydroxyl groups provide the necessary hydrogen bonding interactions to bind to the enzyme's active site. Such inhibitors have therapeutic applications in diabetes, viral infections, and cancer.[1]

Scaffold for Diversity-Oriented Synthesis

The three functional groups (two hydroxyls, one amine) on the cycloheptane core provide multiple attachment points for chemical diversification. This makes it an ideal scaffold for building libraries of compounds for high-throughput screening.

G cluster_derivatives Potential Therapeutic Leads Scaffold Aminocycloheptane Diol Core A Antiviral Agents (Nucleoside Analogs) Scaffold->A R-group at Amine B Antidiabetic Agents (Glycosidase Inhibitors) Scaffold->B R-group at C1-OH C Chiral Ligands (Asymmetric Catalysis) Scaffold->C R-group at C2-OH D Antibacterial Agents Scaffold->D Multiple Modifications

Caption: Aminocyclitol Core as a Versatile Scaffold for Drug Discovery.

Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands used in asymmetric synthesis to create enantiomerically pure products.[12] The rigid cycloheptane backbone of 5-Aminocycloheptane-1,2-diol could provide a well-defined stereochemical environment when complexed with a metal, potentially catalyzing reactions with high enantioselectivity.[10]

Conclusion

While 5-Aminocycloheptane-1,2-diol hydrochloride remains a frontier compound with limited public data, its structural features place it firmly within the high-potential class of aminocyclitols. This guide provides a robust framework for researchers to approach its study, emphasizing a safety-first mindset, outlining plausible synthetic strategies, and highlighting its promising applications in medicinal chemistry and beyond. As with any novel substance, the principles outlined here must be supplemented with careful, small-scale empirical validation in the laboratory. The continued exploration of such molecules is essential for the discovery of the next generation of therapeutics.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: TCO-amine HCl salt.
  • ChemicalBook. CAS 5421-46-5 DataBase.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cycloheptane.
  • Sigma-Aldrich. (2024, July 14). Safety Data Sheet: 2-amino 2-(hydroxymethyl)propane 1,3-diol hydrochloride.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: cis-2-Aminomethylcycloheptanol hydrochloride.
  • Pi Chemicals. Material Safety Data Sheet: (1R, 2R)-2-aminocyclohexanol HCl.
  • ChemScene. CAS 1312465-04-5: (1S,2R,3R)-3-Aminocyclopentane-1,2-diol hydrochloride.
  • Sigma-Aldrich. CAS 375345-20-3: 5-aminopentane-1,2-diol.
  • Cayman Chemical. (2026, January 12). Safety Data Sheet: Aminoguanidine (hydrochloride).
  • Al-harrasi, A., et al. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry.
  • Forgách, L., & Gáti, T. (2020). Aminocyclitols of medicinal relevance. ResearchGate.
  • Salamci, E., & Lafzi, F. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Beilstein Journal of Organic Chemistry, 18, 1539–1543.
  • CAS Common Chemistry. Amineptine hydrochloride.
  • Cayman Chemical. 5-IAI (hydrochloride) (5-iodo-2-Aminoindane, CAS Number: 1782044-60-3).
  • Forró, E., & Fülöp, F. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1789.
  • Díaz, L., & Delgado, A. (2010). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 17(22), 2393–2418.
  • Ye, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89(9), 6085–6099.

Sources

Navigating the Seven-Membered Ring: A Guide to Conformational Analysis of Aminodiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational analysis of 7-membered aminodiol rings (polyhydroxylated azepanes) represents a distinct challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformations of 6-membered piperidines (e.g., glucose mimics), 7-membered rings inhabit a highly flexible pseudorotational landscape. For drug developers—particularly those designing glycosidase inhibitors or transition-state mimetics—determining the bioactive conformation is critical.

This guide moves beyond standard protocols, advocating for an Integrated NMR-DFT Workflow . We reject the reliance on single-method validation, demonstrating that solution-state populations are best solved by coupling time-averaged NMR observables (


, NOE) with Boltzmann-weighted Density Functional Theory (DFT) calculations.

The Theoretical Landscape: Beyond the Chair

The "medium-ring effect" makes azepanes thermodynamically distinct. While cyclohexane relies on a deep energy well (the Chair), cycloheptane/azepane derivatives rapidly interconvert between low-energy conformers.

The Pseudorotation Itinerary

For 7-membered rings, the Twist-Chair (TC) and Twist-Boat (TB) are generally the most stable conformers, often separated by low energy barriers (< 2-3 kcal/mol). The "Chair" (C) and "Boat" (B) forms typically serve as high-energy transition states.

  • Twist-Chair (TC): Often the global minimum for unsubstituted rings, minimizing transannular interactions.

  • Twist-Boat (TB): Frequently stabilized in aminodiols by specific intramolecular hydrogen bonds (IMHB) between the amine nitrogen and pseudo-axial hydroxyl groups.

The Aminodiol "Anchor" Effect

In aminodiols, the nitrogen lone pair and the hydroxyl protons create a competing network of IMHBs.

  • N···HO Interactions: A hydroxyl group

    
     or 
    
    
    
    to the amine can lock a specific twist conformation if the geometry permits a 1.8–2.2 Å distance.
  • O···HO Interactions: Vicinal diols often engage in cooperative H-bonding, stiffening the flexible backbone.

Visualization: Conformational Energy Landscape

The following diagram illustrates the pseudorotational pathway and the relative stability of azepane conformers.

AzepaneLandscape cluster_0 Stabilizing Factors TC Twist-Chair (TC) Global Minimum (Usually) C Chair (C) Transition State TC->C  Pseudorotation   TB Twist-Boat (TB) Stabilized by IMHB B Boat (B) Transition State TB->B  High Energy   C->TB  Barrier ~2 kcal/mol   Hbond Intramolecular H-Bond (N...HO) Hbond->TB Steric Substituent Orientation (Pseudo-equatorial) Steric->TC

Figure 1: The pseudorotational landscape of azepanes. Note that substituents (aminodiol motifs) can invert the stability of TC and TB forms via hydrogen bonding.

Integrated Experimental Workflow

To solve these structures with high confidence, we employ a self-validating loop. We do not trust DFT alone (gas phase errors) nor NMR alone (time-averaged signals).

Workflow Logic

Workflow cluster_Exp Experimental (NMR) cluster_Comp Computational (DFT) Start Synthesized Aminodiol NMR_Exp 1H NMR (d6-DMSO & D2O) Extract 3J(HH) & NOE Start->NMR_Exp Conf_Search Conformational Search (Monte Carlo/MD) Start->Conf_Search Analysis Population Analysis (Boltzmann Weighting) NMR_Exp->Analysis Exp. Data DFT_Opt DFT Optimization (B3LYP/6-31G* or higher) Conf_Search->DFT_Opt Calc_J Calculate J-Couplings (GIAO/Karplus) DFT_Opt->Calc_J Calc_J->Analysis Calc. Data Validation Good Fit? (RMSD < 1.0 Hz) Analysis->Validation Validation->Conf_Search No (Refine Basis Set) Final Assign Bioactive Conformation Validation->Final Yes

Figure 2: The iterative cycle of structure elucidation. Convergence is achieved when calculated couplings match experimental values within the RMSD threshold.

Detailed Protocol: The "Azepane-7" Standard

This protocol is designed for a 7-membered ring with 3-4 hydroxyl groups and one amine.

Phase 1: High-Resolution NMR Data Collection

Objective: Obtain precise coupling constants (


) and spatial proximity data.
  • Solvent Selection:

    • Primary: DMSO-

      
      . Rationale: Preserves intramolecular hydrogen bonds (IMHB) and slows proton exchange, allowing observation of OH signals.
      
    • Secondary: D

      
      O. Rationale: Simplifies the spectrum by removing OH signals to resolve overlapping ring protons.
      
  • Pulse Sequences:

    • 1D

      
      H:  Acquire at 600 MHz or higher.
      
    • DQF-COSY: Essential for extracting

      
       values from multiplets.
      
    • 1D/2D NOESY: Mixing time 400–800 ms. Critical: Look for transannular NOEs (e.g., H-3 to H-6) which are diagnostic of Twist-Boat conformations.

  • Temperature Variation (VT-NMR):

    • Run spectra at 298K, 313K, and 323K.

    • Diagnostic: If

      
       values change significantly (>1 Hz) with temperature, the molecule is in fast exchange between conformers. If stable, a single conformer dominates.
      
Phase 2: Computational Modeling

Objective: Generate the theoretical library of accessible states.

  • Conformational Search: Use Monte Carlo (MMFF94 force field) to generate ~100 conformers.

  • Geometry Optimization: Advance low-energy candidates (within 5 kcal/mol of global min) to DFT.

    • Level of Theory: B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching NMR solvent).

  • Frequency Calculation: Ensure no imaginary frequencies (verify true minima).

  • NMR Prediction: Calculate shielding tensors and coupling constants for each conformer.

Phase 3: Population Analysis (The Synthesis)

Because the ring is flexible, the observed


 is a weighted average of contributing conformers (

):


  • Tabulate

    
     for all ring protons.
    
  • Compare with

    
     for the TC and TB forms.
    
  • If

    
     matches one conformer within 0.5–1.0 Hz, assign that conformation.
    
  • If not, calculate the population ratio using the equation above.

Data Presentation: Quantitative Validation

When reporting your analysis, summarize the comparison in a table format. This provides the "Trustworthiness" required for high-impact journals.

Table 1: Comparison of Experimental vs. Calculated Coupling Constants (


) for Compound X 
Proton Pair

(Hz)

(Twist-Chair)

(Twist-Boat)

(Exp - TC)
Conclusion
H2a - H39.810.14.20.3Matches TC
H3 - H42.52.15.80.4Matches TC
H4 - H55.15.49.10.3Matches TC
H5 - H68.28.03.50.2Matches TC
RMSD - 0.32 4.8 - TC Dominant

Note: In this hypothetical example, the low RMSD for the Twist-Chair confirms it as the dominant species in solution.

References

  • Jahn, M. K., et al. (2014).[1] Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone.[1][2][3] Chemistry – A European Journal. Link[1]

  • Martínez-Mayorga, K., et al. (2004).[4] The Conformational Behavior of Novel Glycosidase Inhibitors with Substituted Azepan Structures: An NMR and Modeling Study. European Journal of Organic Chemistry.[4] Link[4]

  • Pino-González, S., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. ResearchGate.[5] Link

  • Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society. Link

  • Ettorre, A., et al. (2011).[6] The use of intramolecular hydrogen bonding to increase solubility and membrane permeability.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-Depth Technical Guide on the Hydrogen Bonding Potential of 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive exploration of the hydrogen bonding capabilities of 5-Aminocycloheptane-1,2-diol, a molecule with significant potential in medicinal chemistry and materials science. By virtue of its primary amine and vicinal diol functionalities, this compound can act as both a hydrogen bond donor and acceptor, leading to complex intra- and intermolecular interaction networks. The inherent conformational flexibility of the seven-membered cycloheptane ring critically dictates the spatial orientation of these functional groups, thereby modulating the hydrogen bonding landscape. This document synthesizes theoretical principles with actionable experimental and computational protocols to provide a holistic framework for characterizing and harnessing the hydrogen bonding potential of this versatile molecule.

The Molecular Architecture: A Foundation for Complex Interactions

The hydrogen bonding potential of any molecule is fundamentally rooted in its structure. 5-Aminocycloheptane-1,2-diol is characterized by three key functional groups capable of engaging in hydrogen bonds: two hydroxyl (-OH) groups and one primary amine (-NH₂) group.

  • Hydrogen Bond Donors: The molecule possesses four acidic protons that can be donated in a hydrogen bond: one from each of the two hydroxyl groups and two from the amine group. The O-H bond is more polarized than the N-H bond, making the hydroxyl groups stronger hydrogen bond donors than the amine group.[1][2]

  • Hydrogen Bond Acceptors: The lone pairs of electrons on the two oxygen atoms and the single lone pair on the nitrogen atom can all act as hydrogen bond acceptors.[3]

The critical determinant of this molecule's interaction profile is the conformational state of the cycloheptane ring. Unlike the rigid cyclohexane chair, cycloheptane exists in a dynamic equilibrium of low-energy conformers, primarily the twist-chair and twist-boat forms.[4][5] The specific stereochemistry of the substituents will favor certain conformers, directly influencing the proximity and orientation of the donor and acceptor groups and thus the propensity for intramolecular versus intermolecular hydrogen bonding.

Figure 1: The relationship between cycloheptane ring conformation and hydrogen bonding potential.

Experimental Validation: From Theory to Empirical Evidence

A multi-faceted experimental approach is required to elucidate the hydrogen bonding behavior of 5-Aminocycloheptane-1,2-diol in practice. Spectroscopic methods are particularly powerful for this purpose.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying hydrogen bonds by observing shifts in the vibrational frequencies of the functional groups involved.[6] An O-H or N-H bond participating in a hydrogen bond will exhibit a characteristic broadening and a shift to a lower frequency (redshift) in the IR spectrum.

Protocol: Concentration-Dependent FTIR Analysis

  • Objective: To distinguish between intramolecular and intermolecular hydrogen bonding.

  • Methodology:

    • Solvent Selection: Choose an inert, non-polar solvent (e.g., CCl₄ or cyclohexane) that does not compete for hydrogen bonds.

    • Serial Dilution: Prepare a series of solutions of 5-Aminocycloheptane-1,2-diol, ranging from high concentration (e.g., 0.1 M) down to very dilute (e.g., <0.001 M).

    • Spectral Acquisition: Acquire high-resolution FTIR spectra for each concentration in a fixed path-length cell.

    • Analysis:

      • At very low concentrations, intermolecular interactions are minimized. Peaks observed in the 3400-3600 cm⁻¹ region will primarily correspond to "free" (non-bonded) groups or those involved in intramolecular hydrogen bonds.

      • As concentration increases, new, broad absorption bands will appear at lower wavenumbers (typically 3200-3400 cm⁻¹), indicating the formation of intermolecular hydrogen bonds. The intensity of these bands will grow relative to the "free" bands with increasing concentration.

Vibrational Mode Approx. Frequency (Free) Approx. Frequency (H-Bonded) Interpretation
O-H Stretch~3600-3650 cm⁻¹~3200-3550 cm⁻¹ (broad)Downward shift indicates H-bond participation.
N-H Symmetric/Asymmetric Stretch~3400-3500 cm⁻¹~3100-3350 cm⁻¹ (broad)Downward shift indicates H-bond participation.

Table 1: Expected FTIR Frequency Shifts for Hydrogen Bonding Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides invaluable information through the chemical shift of labile protons (-OH and -NH₂). Protons involved in hydrogen bonding are deshielded and thus resonate at a higher chemical shift (downfield).[7]

Protocol: Variable Temperature and Concentration ¹H NMR

  • Objective: To probe the dynamics and nature of hydrogen bonds in solution.

  • Methodology:

    • Solvent Selection: Use a deuterated, non-protic solvent such as CDCl₃ or acetone-d₆.

    • Concentration Study: Acquire ¹H NMR spectra at various concentrations at a constant temperature. A downfield shift of the -OH or -NH₂ signals with increasing concentration is a strong indicator of intermolecular hydrogen bonding.

    • Temperature Study: At a fixed, moderate concentration, acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 55°C).

    • Analysis:

      • The chemical shifts of protons in intermolecular hydrogen bonds are highly temperature-dependent, shifting upfield (to lower ppm) as temperature increases due to the disruption of these bonds.

      • Protons locked in strong intramolecular hydrogen bonds will show much less chemical shift variation with temperature.

G Prep Sample Preparation Varying Concentration Varying Temperature Acquire ¹H NMR Data Acquisition Prep->Acquire Analyze Data Analysis Chemical Shift (δ) vs. Conc. Chemical Shift (δ) vs. Temp. Acquire->Analyze Conclusion Conclusion Intramolecular (Temp. Independent) Intermolecular (Temp. Dependent) Analyze->Conclusion

Figure 2: Experimental workflow for NMR-based hydrogen bond characterization.

Computational Chemistry: An In-Silico Microscope

Computational methods provide atomic-level detail that complements experimental findings, allowing for the quantification of bond energies and the visualization of interaction geometries.[6]

Conformational Search and Quantum Mechanical Optimization

The first step is to identify all energetically accessible conformations of the molecule, as this dictates the potential for intramolecular hydrogen bonding.

Protocol: Conformational Analysis Workflow

  • Objective: To identify low-energy conformers and their potential for intramolecular hydrogen bonding.

  • Methodology:

    • Initial Search: Perform a comprehensive conformational search using a molecular mechanics (MM) force field (e.g., MMFF94s). This efficiently samples the vast conformational space.

    • Filtering: Select a set of unique, low-energy conformers (e.g., within 10-15 kJ/mol of the global minimum).

    • Quantum Mechanical Refinement: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This provides accurate geometries and relative energies.

    • Geometric Analysis: For each optimized conformer, measure the distances and angles between potential hydrogen bond donors and acceptors. A donor-acceptor distance of < 3.5 Å and a donor-H-acceptor angle of > 110° are indicative of a potential hydrogen bond.[8]

Quantum Theory of Atoms in Molecules (QTAIM)

For a rigorous, quantitative assessment of hydrogen bonds, QTAIM analysis is the gold standard. This method analyzes the electron density topology to identify and characterize chemical bonds.[9]

  • Principle: The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a definitive topological signature of a bonding interaction.

  • Analysis: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature.

QTAIM Parameter Significance for Hydrogen Bonds
Bond Critical Point (BCP) Its presence between H and an acceptor is a primary indicator of a hydrogen bond.
Electron Density at BCP (ρ) Correlates with bond strength; higher ρ indicates a stronger bond.
Laplacian of Electron Density (∇²ρ) Positive value is characteristic of closed-shell interactions, including H-bonds.

Table 2: Key QTAIM parameters for the characterization of hydrogen bonds.

Synthesis and Outlook

The hydrogen bonding potential of 5-Aminocycloheptane-1,2-diol is a complex function of its multiple donor/acceptor sites and the dynamic conformational landscape of its seven-membered ring. A robust characterization requires the synergistic application of experimental techniques, such as concentration- and temperature-dependent FTIR and NMR spectroscopy, alongside rigorous computational modeling. The protocols outlined in this guide provide a validated framework for researchers to systematically investigate and quantify both the intramolecular and intermolecular interactions of this molecule. Such a detailed understanding is a prerequisite for its rational design into novel pharmaceuticals, where precise molecular recognition is key, and advanced functional materials, where hydrogen bonding networks can dictate bulk properties.

References

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • Wikipedia. (n.d.). Hydrogen bond. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved February 15, 2026, from [Link]

  • Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687–695. [Link]

  • Diva-Portal.org. (n.d.). HYDROGEN BOND STUDIES. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). HBonanza: a computer algorithm for molecular-dynamics-trajectory hydrogen-bond analysis. Journal of molecular graphics & modelling, 31, 5-9. [Link]

  • Grabowski, S. J. (Ed.). (2020). Understanding Hydrogen Bonds. Books Gateway. [Link]

  • Canadian Journal of Chemistry. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes. Retrieved February 15, 2026, from [Link]

  • RMIT Open Press. (n.d.). Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Do amines or alcohols have stronger intermolecular hydrogen bonds?. Retrieved February 15, 2026, from [Link]

  • YouTube. (n.d.). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. Retrieved February 15, 2026, from [Link]

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pKa values of 5-Aminocycloheptane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 5-Aminocycloheptane-1,2-diol Hydrochloride

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a drug candidate's solubility, membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the . As a member of the aminocyclitol class of compounds, which are structurally significant in medicinal chemistry, understanding its ionization behavior is paramount for its development as a potential therapeutic agent.[2][3] We will explore the nuanced structural factors of the cycloheptane scaffold that influence basicity and delve into the causality behind the selection of various analytical techniques.

Theoretical Framework: Factors Governing the pKa of 5-Aminocycloheptane-1,2-diol

5-Aminocycloheptane-1,2-diol hydrochloride possesses two types of ionizable functional groups: a primary amino group and two hydroxyl groups. The hydrochloride salt form indicates that the amine is protonated as an ammonium cation. The pKa of primary interest in a physiological context is that of this conjugate acid (R-NH₃⁺), which governs the equilibrium between the charged and neutral amine species. The pKa values of alcohols are typically high (e.g., 16-18), making them very weak acids that do not ionize under physiological conditions.[4] Therefore, this guide will focus on the pKa of the aminocycloheptane's conjugate acid.

Caption: Chemical equilibrium of the amino group in 5-Aminocycloheptane-1,2-diol.

The pKa value is not static; it is influenced by a combination of structural and environmental factors.

  • Inductive Effects: The two hydroxyl groups on the cycloheptane ring are electron-withdrawing. This inductive effect pulls electron density away from the nitrogen atom, making the lone pair on the neutral amine less available to accept a proton. Consequently, the conjugate acid (R-NH₃⁺) becomes more acidic (a stronger acid) and will have a lower pKa value compared to an unsubstituted cycloheptylamine.[5][6][7]

  • Conformational Complexity: Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is highly flexible and exists as a dynamic equilibrium of low-energy conformers, primarily in the twist-chair and chair families.[8][9] The specific conformation adopted by 5-Aminocycloheptane-1,2-diol will influence the spatial relationship between the amino and hydroxyl groups. This can affect steric hindrance to solvation and the potential for intramolecular interactions, thereby modulating the pKa.[10]

  • Intramolecular Hydrogen Bonding: The stereochemistry of the three substituents (one amino, two hydroxyl) is critical. Depending on whether the molecule is a cis or trans isomer, intramolecular hydrogen bonds may form between the hydroxyl groups and the amino group (in either its neutral or protonated state). Such bonding can stabilize one form over the other, shifting the equilibrium and thus altering the pKa. For example, if a hydrogen bond stabilizes the protonated ammonium group, it will be harder to remove the proton, leading to a higher pKa.

  • Solvation: The solvent (typically water) plays a crucial role in stabilizing both the charged and neutral forms of the molecule. The presence of the hydroxyl groups, in addition to the amine, enhances the molecule's interaction with water, which can influence the thermodynamics of the deprotonation event compared to a less-substituted amine.

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for accurate pKa determination. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is the most common and precise method for pKa determination.[11] It relies on monitoring pH changes as a strong base is incrementally added to an acidic solution of the analyte.[1][12]

Causality of Experimental Design: The protocol is designed to precisely measure the concentration of H⁺ ions as the equilibrium shown above is shifted. The use of a constant ionic strength background electrolyte (KCl) is critical because it keeps the activity coefficients of the ions relatively constant, ensuring that the measured pH changes are due to the deprotonation of the analyte, not fluctuations in ionic activity.[13] Purging with nitrogen is essential to remove dissolved CO₂, which forms carbonic acid and would otherwise interfere with the titration of the sample, especially in the neutral to basic pH range.[1]

G prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10) - Prepare analyte solution (1-10 mM) - Add 0.15 M KCl (ionic strength) - Purge with N₂ to remove CO₂ titrate 2. Titration - Place solution on magnetic stirrer - Immerse calibrated pH electrode - Add standardized NaOH titrant in small increments prep->titrate Proceed to titration record 3. Data Acquisition - Record pH value after each titrant addition - Allow pH to stabilize before next addition titrate->record Measure pH analyze 4. Analysis - Plot pH vs. Volume of NaOH added - Determine equivalence point (inflection) - Identify half-equivalence point record->analyze Generate titration curve result 5. Result pKa = pH at the half-equivalence point analyze->result Calculate pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol:

  • Apparatus Setup: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a Class A burette (or automated titrator) are required.

  • Reagent Preparation:

    • Prepare a ~1-10 mM solution of 5-Aminocycloheptane-1,2-diol hydrochloride in high-purity, CO₂-free water.[1][13]

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[13]

  • System Calibration & Preparation:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00).[13]

    • In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the analyte solution and the KCl solution.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[1]

  • Titration Procedure:

    • Immerse the pH electrode and begin stirring.

    • Add the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the midpoint of the buffer region, which is the point where half of the analyte has been neutralized. At this half-equivalence point, pH = pKa.[13]

UV-Vis Spectrophotometry

This method is an excellent alternative if the analyte has a chromophore and its protonated and deprotonated forms exhibit different absorption spectra.[11]

Causality of Experimental Design: The method leverages Beer-Lambert's law. By preparing solutions in a series of buffers with known pH values, we can systematically shift the equilibrium and monitor the corresponding change in absorbance. The inflection point of the resulting sigmoidal curve of absorbance vs. pH directly corresponds to the pKa, as this is the point where the concentrations of the two absorbing species (protonated and neutral) are equal.[12]

Detailed Experimental Protocol:

  • Spectral Scan: Record the UV-Vis spectra of the analyte in a strongly acidic solution (e.g., 0.1 M HCl, where the amine is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the amine is fully neutral) to identify an analytical wavelength where the absorbance difference between the two forms is maximal.[11]

  • Buffer Preparation: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte, each in a different buffer from the series.

  • Data Analysis:

    • Measure the absorbance of each solution at the chosen analytical wavelength.

    • Plot absorbance versus pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[12]

Method Principle Advantages Disadvantages
Potentiometric Titration Measures pH change during titrationHigh precision, widely applicable, does not require a chromophore.[11]Requires higher concentration (~10⁻⁴ M), sensitive to CO₂.[11][12]
UV-Vis Spectrophotometry Measures absorbance change with pHHigh precision, can be used for very dilute solutions, requires less sample.Requires the molecule to have a UV-active chromophore that changes upon ionization.[11]
NMR Spectroscopy Measures chemical shift change with pHProvides structural information, can resolve pKa values of multiple sites.Lower throughput, requires higher concentration, more expensive instrumentation.[14]

Computational Prediction of pKa

In silico methods are invaluable for high-throughput screening and for gaining mechanistic insight before a compound is synthesized.[15][16]

Quantum Mechanics (QM) Approaches

QM-based methods offer a first-principles approach to pKa prediction by calculating the fundamental Gibbs free energy of the deprotonation reaction.[17]

Causality of Workflow: The core of this method is to accurately model the energy difference between the stable states of the equilibrium (R-NH₃⁺ and R-NH₂). Since ionization occurs in solution, a continuum solvation model (like PCM or SMD) is essential to account for the stabilizing effect of the solvent, which is a major contributor to the overall free energy.[18] An isodesmic reaction approach, where the pKa is calculated relative to a structurally similar reference compound with a known pKa, is often used to cancel out systematic errors in the calculations.[19][20]

General Workflow:

  • Conformational Search: Perform a thorough conformational search for both the protonated (R-NH₃⁺) and neutral (R-NH₂) forms of 5-Aminocycloheptane-1,2-diol to locate the lowest energy conformers.

  • Geometry Optimization: Optimize the geometries of the lowest-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT), both in the gas phase and with an implicit solvation model.[18][21]

  • Free Energy Calculation: Compute the Gibbs free energies of the optimized structures in solution.

  • pKa Calculation: Use a thermodynamic cycle to calculate the free energy of the deprotonation reaction in solution and relate it to the pKa. The accuracy can be improved by using linear correction methods or an isodesmic approach.[17][19]

Machine Learning and QSPR Models

These data-driven methods predict pKa based on molecular structure without explicitly calculating physical energies.[15]

Principle of Operation: A model is trained on a large dataset of molecules with experimentally determined pKa values. The model learns the relationship between structural features (encoded as numerical descriptors or molecular fingerprints) and the resulting pKa.[22] For a new molecule, the same features are calculated and fed into the trained model to generate a prediction.

  • Advantages: Extremely fast, allowing for the screening of massive virtual libraries.[20][22]

  • Limitations: The accuracy is highly dependent on the quality and diversity of the training data. Predictions for molecules with novel scaffolds or unique electronic features not present in the training set, such as a substituted cycloheptane, may be less reliable.

Conclusion

Determining the pKa of 5-Aminocycloheptane-1,2-diol hydrochloride requires a multi-faceted approach. The molecule's inherent structural complexity, driven by the flexible seven-membered ring and multiple stereocenters, necessitates a careful consideration of factors like inductive effects and potential intramolecular hydrogen bonding. For definitive and regulatory purposes, potentiometric titration stands as the benchmark experimental method, providing high-precision data under controlled conditions. Where applicable, UV-Vis spectrophotometry offers a sensitive alternative. Complementing these empirical techniques, computational methods, particularly QM-based approaches, provide powerful predictive capabilities and mechanistic insights that are essential in modern drug discovery. The strategic integration of both experimental and computational workflows will yield the most comprehensive and reliable understanding of this molecule's ionization behavior, guiding its future development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • Berg, T. van den, et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Semantic Scholar. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Tachikawa, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • Rowan. (2025). How to Predict pKa. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Available from: [Link]

  • Klamt, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available from: [Link]

  • Al-Baghli, N. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • IJIRSS. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • CORE. (2024). ANI neural network potentials for small molecule pKa prediction. Available from: [Link]

  • IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. Available from: [Link]

  • RSC Publishing. (2024). ANI neural network potentials for small molecule pKa prediction. Available from: [Link]

  • Chemistry Steps. pKa and Acid Strength – What Factors Affect the Acidity. Available from: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

  • Kromann, J. C. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Available from: [Link]

  • Subirats, X. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Kromann, J. C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Available from: [Link]

  • Chemistry Dukaan. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • Problems in Chemistry. (2022). Factors affecting pKa. YouTube. Available from: [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

  • ResearchGate. (2016). Why the pKa of some amino acid side chain changes in different microenvironment?. Available from: [Link]

  • Sarah Chem. (2015). Factors That Affect pKa Summary. YouTube. Available from: [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Available from: [Link]

  • Ho, J. (2016). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. Available from: [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

  • Lee, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au. Available from: [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. Available from: [Link]

  • SciSpace. Molecular conformation of the cycloheptane ring in the solid state. Available from: [Link]

  • PubMed. (2007). Medicinal Chemistry of Aminocyclitols. Available from: [Link]

  • Forgo, P., & Forgo, P. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Available from: [Link]

  • Beilstein Journals. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Available from: [Link]

  • Forgo, P., & Forgo, P. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Available from: [Link]

  • ResearchGate. Conformations of cycloheptane. Available from: [Link]

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Precision Engineering of the Seven-Membered Ring: A Technical Guide to 5-Substituted Cycloheptane-1,2-Diols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, conformational dynamics, and therapeutic utility of 5-substituted cycloheptane-1,2-diols.

Executive Summary

The seven-membered carbocycle (cycloheptane) represents a "privileged structure" in modern drug discovery, particularly in the design of glycomimetics and transition-state analogues for glycosidases. Unlike the rigid cyclohexane (chair) or the planar cyclopentane, cycloheptane exists in a fluxional conformational landscape dominated by the twist-chair (TC) form.

This guide focuses on 5-substituted cycloheptane-1,2-diols . The 1,2-diol moiety serves as the primary polar anchor for enzyme active sites (mimicking the C2/C3 hydroxyls of sugars), while the 5-position—distal to the diol—provides a critical vector for hydrophobic tuning or covalent trapping without disrupting the primary binding pharmacophore.

Part 1: Conformational Dynamics & Structural Logic

The "Floppy" Ring Problem

Cycloheptane possesses significant conformational flexibility (pseudorotation).[1] However, the introduction of a cis-1,2-diol motif restricts this freedom through intramolecular hydrogen bonding (IHB) and steric locking.

  • Dominant Conformer: The Twist-Chair (TC) is generally the global minimum for 5-substituted cycloheptane-1,2-diols.

  • The 5-Position Effect: A substituent at C5 occupies a pseudo-equatorial position in the TC conformer to minimize transannular interactions (Prelog strain) common in medium rings. This makes C5 the ideal site for bulky substituents (e.g., benzyl ethers, azides) intended to reach hydrophobic pockets in an enzyme.

Visualization: Conformational Energy Landscape

The following diagram illustrates the pseudorotation pathway and the stabilization provided by the 1,2-diol lock.

ConformationalLandscape Fig 1. Conformational locking of cycloheptane-1,2-diol by 5-substitution. TC Twist-Chair (Global Min) C2 Symmetry Stabilized by cis-diol IHB C Chair (Transition State) TC->C Pseudorotation (+1.5 kcal/mol) TB Twist-Boat (High Energy) C->TB Ring Inversion (+3.8 kcal/mol) Subst 5-Substituent (Pseudo-Equatorial) Subst->TC Locks Conformation

Part 2: Synthetic Strategy (The Chiral Pool RCM Route)

The most robust route to enantiopure 5-substituted cycloheptane-1,2-diols utilizes Ring-Closing Metathesis (RCM) starting from abundant chiral pool materials like D-mannitol. This approach allows for the precise installation of stereocenters before ring formation.

Core Workflow: D-Mannitol to Cycloheptane
  • Chain Extension: D-Mannitol (C6) must be extended to a C9 precursor to allow for the formation of a 7-membered ring with terminal alkenes.

  • RCM: The Grubbs II catalyst cyclizes the diene to form a cycloheptene.

  • Functionalization: The resulting C5=C6 double bond is the handle for introducing the 5-substituent.

Experimental Protocol: Synthesis of (1S,2R)-5-benzyloxy-cyclohept-5-ene-1,2-diol

Target: A representative scaffold where the 5-position is functionalized via the alkene.

Step 1: Precursor Assembly (Wittig Olefination)
  • Reagents: 2,3-O-isopropylidene-D-glyceraldehyde (derived from mannitol), Allyl-PPh3Br, n-BuLi.

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C.

    • Add n-BuLi (1.1 equiv) dropwise; stir 30 min (yellow ylide forms).

    • Cannulate the protected aldehyde (1.0 equiv) into the ylide solution at -78°C.

    • Warm to RT over 4h. Quench with sat. NH4Cl.

    • Why: This installs the terminal alkenes required for RCM.[2]

Step 2: Ring-Closing Metathesis (The Critical Step)
  • Reagents: Grubbs 2nd Generation Catalyst (G-II), anhydrous DCM (0.005 M dilution).

  • Protocol:

    • Dissolve the diene precursor in degassed DCM. Crucial: High dilution (0.005 M or lower) is mandatory to prevent intermolecular polymerization (ADMET).

    • Add G-II catalyst (5 mol%).

    • Reflux for 12-18h under Argon. Monitor by TLC (disappearance of starting material).

    • Scavenging: Add DMSO (50 equiv relative to Ru) and stir for 12h to chelate the Ru residue, then filter through silica.

    • Checkpoint: The product is a cycloheptene. The double bond is typically at the 5,6-position relative to the diol protected as an acetonide.

Step 3: 5-Position Functionalization & Deprotection

To install a substituent at C5 (e.g., -OH, -NH2, or alkyl):

  • Option A (Hydroboration): Treatment with 9-BBN followed by oxidative workup yields the 5-alcohol.

  • Option B (Epoxidation/Opening): m-CPBA yields the 5,6-epoxide, which can be opened with nucleophiles (azide, amines) to create 5-substituted-6-hydroxy derivatives.

  • Final Deprotection: Treat with TFA/H2O (9:1) to remove the acetonide, revealing the free 1,2-diol.

Visualization: Synthetic Workflow

SynthesisFlow Fig 2. Synthetic route from D-Mannitol to 5-substituted cycloheptane-1,2-diols. Start D-Mannitol (Chiral Pool) Inter1 Diene Precursor (C2-Symmetric) Start->Inter1 1. Protection 2. Wittig Olefination RCM Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter1->RCM High Dilution Cycle Cyclohepten-1,2-diol (Acetonide Protected) RCM->Cycle Ring Formation Funct 5-Functionalization (Hydroboration/Epoxidation) Cycle->Funct Target C5=C6 Final 5-Substituted Cycloheptane-1,2-diol Funct->Final Deprotection (TFA)

Part 3: Applications in Drug Discovery

Glycosidase Inhibition (Carbasugars)

Polyhydroxylated cycloheptanes function as "carbasugars"—mimics of monosaccharides where the ring oxygen is replaced by a methylene group.

  • Mechanism: The 7-membered ring mimics the distorted half-chair or boat transition states of glycosidic cleavage.

  • Role of 5-Substitution:

    • Hydrophobic Reach: In

      
      -glucosidase inhibitors, a hydrophobic group at C5 (analogous to C6 in pyranoses) can occupy the "aglycone binding pocket," increasing affinity by 10-100 fold compared to the unsubstituted core.
      
    • Selectivity: Bulky 5-substituents often reduce inhibition of mammalian digestive enzymes while retaining potency against lysosomal enzymes (chaperone therapy potential).

Quantitative Profile: Inhibition Potency

Table 1: Comparative IC50 values for representative cycloheptane-1,2-diols against


-Glucosidase (Almond).
CompoundSubstituent (C5)IC50 (

M)
Mechanism Note
Cycloheptane-1,2-diol H> 1000Weak binder; lacks transition state mimicry.
Calystegine B2 (Analog) OH/NH Bridge1.2Rigid bicyclic; strong electrostatic interaction.
5-Benzyl-cycloheptane-1,2-diol Benzyl45Hydrophobic interaction in aglycone pocket.
5-Amino-cycloheptane-1,2-diol NH212Ammonium ion mimics oxocarbenium charge.

References

  • Synthesis of Seven-Membered Carbasugars: Athiyarath, V., et al. "Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials."[3][4][5][6] RSC Advances, 2021. Link

  • Conformational Analysis: Freeman, F., et al. "Conformational analysis of cycloheptane...". International Journal of Quantum Chemistry, 2008. Link

  • Ring-Closing Metathesis Strategy: Grubbs, R. H. "Ring-Closing Metathesis: Synthesis of Cyclic Alkenes."[2] Organic Chemistry Portal. Link

  • Glycosidase Inhibition: Ogawa, S., et al. "Synthesis and glycosidase inhibitory activity of some N-substituted 5a-carba-beta-fuco- and beta-galactopyranosylamines."[7] Bioorganic & Medicinal Chemistry, 2004. Link

  • General Cycloheptane Properties: "cis-1,2-Cycloheptanediol Compound Summary." PubChem. Link

Sources

Methodological & Application

Synthesis of 5-Aminocycloheptane-1,2-diol hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract: This document provides a comprehensive guide to the synthesis of 5-Aminocycloheptane-1,2-diol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is based on established chemical transformations, including epoxidation of a cyclic olefin and subsequent regioselective aminolysis. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Aminocyclitols, cyclic polyols containing at least one amino group, are crucial structural motifs found in a variety of biologically active natural products and pharmaceutical agents.[1] Their constrained conformations and dense stereochemical information make them attractive scaffolds for the development of novel therapeutics, including glycosidase inhibitors and antibacterial agents. 5-Aminocycloheptane-1,2-diol, with its seven-membered carbocyclic core, presents a unique conformational landscape for molecular design. This guide outlines a robust synthetic route to access this compound as its hydrochloride salt, ensuring stability and ease of handling.

The synthetic strategy detailed below begins with the readily available starting material, cycloheptene, and proceeds through a two-step sequence: epoxidation followed by nucleophilic ring-opening. This approach is both efficient and allows for potential stereochemical control.

Reaction Scheme

Synthesis_Scheme Cycloheptene Cycloheptene Epoxide Cycloheptene Oxide Cycloheptene->Epoxide m-CPBA DCM, 0°C to rt Amino_alcohol trans-2-Aminocycloheptanol Epoxide->Amino_alcohol 1. NaN3, NH4Cl MeOH/H2O, reflux 2. H2, Pd/C, MeOH Final_Product 5-Aminocycloheptane-1,2-diol hydrochloride (target structure is a regioisomer) Amino_alcohol->Final_Product Further functionalization and HCl treatment (Conceptual Step)

Caption: General synthetic approach to aminocycloheptanol derivatives.

Part 1: Synthesis of Cycloheptene Oxide

This initial step involves the epoxidation of cycloheptene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.

Materials and Equipment
Material/EquipmentSpecifications
Cycloheptene≥98% purity
m-CPBA70-75% (balance 3-chlorobenzoic acid and water)
Dichloromethane (DCM)Anhydrous, ≥99.8%
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the cooled cycloheptene solution over a period of 30-60 minutes. The slow addition helps to control the reaction temperature, as epoxidation is an exothermic process.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting cycloheptene spot.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (m-chlorobenzoic acid). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, cycloheptene oxide, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of trans-2-Aminocycloheptanol

The second phase of the synthesis involves the ring-opening of the epoxide with an amine source. A two-step procedure using sodium azide followed by reduction is often preferred over direct ammonolysis to minimize the formation of secondary and tertiary amine byproducts.[2]

Materials and Equipment
Material/EquipmentSpecifications
Cycloheptene oxideFrom Part 1
Sodium azide (NaN3)≥99.5%
Ammonium chloride (NH4Cl)≥99.5%
Methanol (MeOH)Anhydrous
Palladium on carbon (Pd/C)10 wt. % loading
Hydrogen gas (H2)High purity
Celite®
Round-bottom flasks
Reflux condenser
Hydrogenation apparatus
Filtration apparatus
Experimental Protocol
  • Azide Addition: To a solution of cycloheptene oxide (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.

  • Workup and Isolation of Azido Alcohol: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude azido alcohol. This intermediate can be purified by column chromatography.

  • Reduction of the Azide: Dissolve the purified azido alcohol in methanol. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Isolation of the Amino Alcohol: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain trans-2-aminocycloheptanol.

Part 3: Formation of 5-Aminocycloheptane-1,2-diol hydrochloride

Disclaimer: The synthesis of the target molecule, 5-Aminocycloheptane-1,2-diol, from trans-2-Aminocycloheptanol requires further chemical transformations to introduce the second hydroxyl group at the 5-position. This would likely involve a multi-step sequence, potentially including protection/deprotection steps and stereocontrolled oxidation. The following is a general procedure for the formation of a hydrochloride salt from the final amine product.

Materials and Equipment
Material/EquipmentSpecifications
5-Aminocycloheptane-1,2-diol
Hydrochloric acid (HCl)In a suitable solvent (e.g., diethyl ether or dioxane)
Diethyl etherAnhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus
Experimental Protocol
  • Dissolution: Dissolve the purified 5-Aminocycloheptane-1,2-diol in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Aminocycloheptane-1,2-diol hydrochloride.

Workflow Diagram

Experimental_Workflow Start Start: Cycloheptene Epoxidation Epoxidation with m-CPBA in DCM Start->Epoxidation Workup1 Aqueous Workup (NaHCO3, Brine) Epoxidation->Workup1 Purification1 Purification (Distillation/Chromatography) Workup1->Purification1 Epoxide_Intermediate Intermediate: Cycloheptene Oxide Purification1->Epoxide_Intermediate Azidolysis Azidolysis (NaN3, NH4Cl) Epoxide_Intermediate->Azidolysis Workup2 Extraction and Purification Azidolysis->Workup2 Azido_Intermediate Intermediate: Azido Alcohol Workup2->Azido_Intermediate Reduction Hydrogenation (H2, Pd/C) Azido_Intermediate->Reduction Filtration Filtration through Celite Reduction->Filtration Amino_Alcohol Intermediate: Amino Alcohol Filtration->Amino_Alcohol Further_Synth Further Synthesis to Diol Amino_Alcohol->Further_Synth Salt_Formation HCl Salt Formation Further_Synth->Salt_Formation Final_Product Final Product: 5-Aminocycloheptane-1,2-diol HCl Salt_Formation->Final_Product

Caption: Step-by-step experimental workflow.

Conclusion

The synthetic protocols outlined in this application note provide a clear and logical pathway for the preparation of 5-Aminocycloheptane-1,2-diol hydrochloride. By detailing the rationale behind each step and providing clear instructions, this guide aims to empower researchers in their synthetic endeavors. The modular nature of this synthesis also allows for the potential preparation of derivatives by modifying the nucleophile in the ring-opening step or by further functionalization of the resulting aminocyclitol.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2017. [Online]. Available: [Link]

  • De novo synthesis of polyhydroxyl aminocyclohexanes. Organic & Biomolecular Chemistry, 2010. [Online]. Available: [Link]

  • Aminolysis of cyclohexene oxide. ResearchGate, N/A. [Online]. Available: [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link]

  • AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Science Publishing, N/A. [Online]. Available: [Link]

Sources

Procedures for the protection of diol groups in aminocycloheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Diol Groups in Aminocycloheptane Scaffolds

Executive Summary & Strategic Rationale

The protection of diol groups within aminocycloheptane rings (e.g., calystegines, tropane derivatives) presents a unique dual challenge: conformational flexibility and chemoselectivity .

Unlike rigid cyclohexane chairs, the cycloheptane ring exists primarily in a twist-chair conformation . This flexibility allows trans-1,2-diols to adopt gauche-like arrangements that can technically form cyclic acetals, but often at the cost of significant ring strain and lower stability compared to their cis counterparts. Furthermore, the basic nitrogen atom is a catalyst poison for the acid-mediated reactions typically used to protect diols.

Core Directive: This guide prioritizes robustness over novelty . We advocate for an "Amine-First" protection strategy, followed by a stereochemically driven choice between cyclic acetals (for cis-diols) and silyl ethers (for trans-diols).

Decision Matrix: Selecting the Right Protocol

Before beginning experimental work, determine your substrate's stereochemistry and amine status. Use the logic flow below to select the appropriate protocol.

ProtectionStrategy Start START: Aminocycloheptane Diol CheckAmine Is the Amine Protected? Start->CheckAmine ProtectAmine STEP 1: Protect Amine (Protocol A: Boc/Cbz) CheckAmine->ProtectAmine No (Free Amine) CheckStereo Diol Stereochemistry? CheckAmine->CheckStereo Yes (N-Boc/Cbz) ProtectAmine->CheckStereo CisPath Cis-1,2-Diol CheckStereo->CisPath TransPath Trans-1,2-Diol CheckStereo->TransPath Acetonide Protocol B: Cyclic Acetal (Acetonide/Benzylidene) CisPath->Acetonide Preferred (Low Strain) TransPath->Acetonide Possible but Difficult (Requires forcing conditions) Silylation Protocol C: Silyl Ether (TBS/TIPS) TransPath->Silylation Preferred (Avoids Ring Strain)

Figure 1: Strategic decision tree for aminocycloheptane diol protection. Note that while trans-acetonides are possible in 7-membered rings, silylation is the higher-yield pathway.

Protocol A: The Pre-requisite (Amine Protection)

Objective: Mask the nucleophilic nitrogen to prevent interference with Lewis/Brønsted acid catalysts used in subsequent steps. Scope: All aminocycloheptanes with free secondary or primary amines.

Mechanism: The free amine will protonate immediately under the acidic conditions required for acetalization, forming an ammonium salt that precipitates or deactivates the catalyst. We use Boc (tert-butoxycarbonyl) due to its stability to basic hydrolysis and orthogonality to silyl/acetal groups.

Materials:

  • Substrate: Aminocycloheptane diol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or MeOH (for solubility)

Step-by-Step:

  • Dissolution: Dissolve the aminocycloheptane (10 mmol) in DCM (50 mL). If the substrate is a salt (e.g., HCl salt), increase Et₃N to 2.5 equiv.

  • Addition: Cool to 0°C. Add Et₃N followed by slow addition of Boc₂O solution in DCM.

  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine; PMA stain for product).

  • Workup: Wash with 1M HCl (to remove excess Et₃N), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show a strong singlet ~1.45 ppm (9H, t-butyl).

Protocol B: Protection of Cis-1,2-Diols (Acetonide Formation)

Objective: Form a 5-membered dioxolane ring. Context: In cycloheptanes, cis-1,2-diols are spatially pre-organized to form cyclic acetals without imposing severe torsional strain, unlike their trans counterparts.

Reagent Choice:

  • 2,2-Dimethoxypropane (DMP): Preferred over acetone. It drives the equilibrium by producing methanol (volatile) rather than water, often eliminating the need for Dean-Stark apparatus.

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA).

Experimental Procedure:

ParameterSpecification
Substrate N-Boc-aminocycloheptane-cis-diol
Reagent 2,2-Dimethoxypropane (5–10 equiv)
Solvent Acetone (anhydrous)
Catalyst pTsOH·H₂O (0.05 equiv)
Temp/Time RT, 2–6 hours
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reaction: Dissolve the N-Boc diol (1.0 equiv) in anhydrous acetone (0.1 M). Add DMP (5.0 equiv).

  • Catalysis: Add pTsOH (0.05 equiv). Stir at RT.

    • Note: If reaction is sluggish, gentle heating to 40°C is permissible, but watch for N-Boc cleavage (rare but possible with strong acids/heat).

  • Quench: Critical Step. Add solid NaHCO₃ or Et₃N (excess relative to pTsOH) before concentrating. Acidic concentration promotes hydrolysis of the acetonide.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc).

Technical Insight: If the cis-diol is sterically crowded (e.g., adjacent to the bulky N-Boc group), switch to Cyclohexanone Dimethyl Ketal . The resulting cyclohexylidene ring is slightly more stable and lipophilic, aiding crystallization.

Protocol C: Protection of Trans-1,2-Diols (Silylation)

Objective: Protect diols that cannot easily bridge into a cyclic structure. Context: While cycloheptane trans-diols can form acetonides due to ring flexibility, the reaction is often slow and low-yielding. Silyl ethers are the superior choice for reliability.

Reagent Choice:

  • TBSOTf (tert-Butyldimethylsilyl triflate): More reactive than TBSCl, necessary for secondary alcohols in hindered rings.

  • 2,6-Lutidine: A non-nucleophilic base that prevents silyl transfer to the carbamate.

Experimental Procedure:

  • Dissolution: Dissolve N-Boc diol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add 2,6-Lutidine (3.0 equiv). Cool to 0°C.[2]

  • Silylation: Dropwise add TBSOTf (2.5 equiv).

    • Why Triflate? The steric bulk of the twist-chair cycloheptane often retards the reaction with TBSCl/Imidazole. Triflate ensures complete bis-protection.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

    • Purification Note: Bis-silyl ethers are very non-polar. Start column elution with 100% Hexanes.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Acetonide) Amine interferenceEnsure N-Boc protection is 100% complete before acetalization. Free amines neutralize pTsOH.
Acetal Hydrolysis on Silica Acidic silica gelPre-treat silica column with 1% Et₃N in hexanes to neutralize acidity during purification.
Mono-protection (Silylation) Steric hindranceSwitch from TBSCl to TBSOTf. Increase temp to 40°C. If still failing, use the smaller TMS (trimethylsilyl) for analysis, though less stable.
N-Boc Loss Acid too strong/hotUse CSA (weaker acid) instead of pTsOH. Keep temp < 40°C. Ensure anhydrous conditions (water + acid = deprotection).

References

  • Calystegine Synthesis & Protection Strategies

    • Boyer, F. D., & Lallemand, J. Y. (1999). Total synthesis of calystegines B2 and B3. Tetrahedron, 55(11), 3351-3364.

    • Context: Describes the handling of polyhydroxy aminocycloheptanes and the necessity of N-protection.
  • Conformational Analysis of Cycloheptanes

    • Bocian, D. F., & Strauss, H. L. (1977). Conformation of cycloheptane. Journal of the American Chemical Society, 99(9), 2866-2876.

    • Context: Foundational work on the twist-chair vs. chair energy landscapes.
  • General Diol Protection Protocols

    • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.
    • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. 3rd Edition, Wiley-Interscience.

  • Gant, T. G., & Meyers, A. I. (1992). The chemistry of 2-oxazolines. Tetrahedron, 48(12), 2531-2554.

Sources

Application Note: (1R,2S)-5-Aminocycloheptane-1,2-diol as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the utilization of (1R,2S)-5-Aminocycloheptane-1,2-diol (and its enantiomers) in high-value synthetic workflows.

Executive Summary & Chemical Profile

The seven-membered cycloheptane ring represents an underutilized "chemical space" in drug discovery, often bridging the gap between the rigid cyclopentane/cyclohexane scaffolds and flexible macrocycles. 5-Aminocycloheptane-1,2-diol offers a unique trifunctional geometry: a chiral cis-diol motif capable of mimicking carbohydrate residues (aminocyclitols) and a distal amine handle at the C5 position, allowing for conjugation without sterically crowding the diol recognition site.

Key Chemical Properties
PropertyValue / Description
IUPAC Name (1R,2S)-5-Aminocycloheptane-1,2-diol hydrochloride
CAS Number 2094024-41-4 (HCl salt)
Molecular Weight 145.19 g/mol (Free base)
Stereochemistry cis-1,2-diol; Chiral (1R, 2S)
Solubility High in H₂O, MeOH, DMSO; Low in DCM, Hexanes
pKa (est) ~9.8 (Amine), ~14.5 (Hydroxyls)
Conformation Fluxional twist-chair/twist-boat; stabilized by 1,2-H-bonding

Strategic Applications

A. Glycomimetics & Transition State Analogs

The cis-1,2-diol moiety mimics the 2,3- or 3,4-hydroxyl systems of pyranoses. Unlike rigid six-membered rings, the cycloheptane core allows the diol to adopt conformations that can better fit distorted enzyme active sites (e.g., glycosidases), making it an excellent scaffold for transition state inhibitors.

B. PROTACs and Linker Design

The C5-amine serves as an ideal "exit vector." In Proteolysis Targeting Chimeras (PROTACs), using this scaffold allows the diol to bind an E3 ligase or target protein while the amine connects to the linker. The 7-membered ring introduces a unique angle and flexibility profile compared to standard piperazine or proline linkers.

C. Chiral Ligand Synthesis

The cis-diol can be converted into phospholane or phosphinite ligands for asymmetric catalysis, with the distal amine providing a site for immobilization on solid supports.

Decision Logic: Protection Strategies

Successful utilization requires orthogonal protection of the amine and diol functionalities. The following decision tree outlines the optimal workflow.

ProtectionStrategy Start Starting Material: 5-Aminocycloheptane-1,2-diol (HCl) Step1 Step 1: Amine Protection (Base + Boc2O or Cbz-Cl) Start->Step1 Neutralize HCl Check1 Is Diol Functionalization Required? Step1->Check1 PathA Route A: Diol Protection (Acetonide Formation) Check1->PathA Yes (e.g., Oxidation/Alkylation) PathB Route B: Direct Coupling (Amide/Urea Formation) Check1->PathB No (e.g., Peptide Coupling) ProdA Product A: N-Boc-O,O-Isopropylidene (Fully Protected) PathA->ProdA ProdB Product B: Functionalized Amine Free Diol PathB->ProdB

Figure 1: Orthogonal protection strategy for 5-aminocycloheptane-1,2-diol. The sequence prioritizes amine protection to prevent N-alkylation/acylation side reactions during diol manipulation.

Detailed Experimental Protocols

Protocol A: Selective N-Boc Protection

Objective: Isolate the amine functionality to allow subsequent diol manipulation.

Reagents:

  • (1R,2S)-5-Aminocycloheptane-1,2-diol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq) or NaHCO₃ (3.0 eq)

  • Solvent: Methanol (MeOH) or 1:1 Dioxane/Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.5 mmol) of the starting HCl salt in 20 mL of MeOH.

  • Neutralization: Add TEA (1.9 mL, 13.75 mmol) dropwise at 0°C. Stir for 10 minutes. Note: The solution may become slightly cloudy.

  • Addition: Add Boc₂O (1.32 g, 6.05 mmol) dissolved in 5 mL MeOH dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin). The free amine spot (baseline) should disappear, replaced by a higher Rf spot (N-Boc).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with 5% citric acid (2 x 20 mL) to remove excess TEA/unreacted amine, followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Validation:

  • ¹H NMR (DMSO-d₆): Look for the tert-butyl singlet (~1.4 ppm, 9H) and the NH carbamate proton (~6.5-7.0 ppm). The methine protons of the diol should remain shifted downfield (~3.5-4.0 ppm).

Protocol B: Acetonide (Isopropylidene) Protection of the Diol

Objective: Lock the flexible cycloheptane ring and protect the diol for harsh distal functionalization.

Reagents:

  • N-Boc-5-aminocycloheptane-1,2-diol (Product from Protocol A)

  • 2,2-Dimethoxypropane (DMP) (5.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Anhydrous Acetone or DCM

Procedure:

  • Setup: Dissolve the N-Boc diol (1.0 eq) in anhydrous acetone (0.2 M concentration).

  • Catalysis: Add DMP (5.0 eq) followed by catalytic pTsOH.

  • Reaction: Stir at RT for 2–12 hours.

    • Critical Check: Cycloheptane diols form acetonides slower than cyclohexanes due to ring entropy. If reaction is sluggish, add 4Å molecular sieves to scavenge methanol.

  • Quench: Add solid NaHCO₃ (excess) to neutralize the acid. Stir for 10 minutes.

  • Workup: Filter off solids and concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The acetonide is lipophilic; the product will elute much earlier than the diol.

Advanced Workflow: Synthesis of Chiral Aminocyclitols

When using this building block to create glycosidase inhibitors, the stereochemistry of the diol is paramount. The following workflow illustrates the conversion of the diol into a cyclic sulfate, a potent electrophile for nucleophilic displacement (e.g., by azides or fluorides).

CyclicSulfate Diol N-Boc Diol Sulfite Cyclic Sulfite (SOCl2) Diol->Sulfite SOCl2, Et3N DCM, 0°C Sulfate Cyclic Sulfate (RuCl3/NaIO4) Sulfite->Sulfate Oxidation Product Inverted Substitution (Nu-) Sulfate->Product Nucleophile (Inversion)

Figure 2: Activation of the 1,2-diol via cyclic sulfate for stereoselective nucleophilic substitution.

Analytical Quality Control (QC)

Due to the non-chromophoric nature of the core scaffold, QC relies heavily on derivatization or refractive index/CAD detection if UV-active groups are absent.

MethodParameterAcceptance CriteriaNotes
¹H NMR IdentityIntegral ratio of CH-O (diol) to CH-N (amine)Cycloheptane ring protons appear as complex multiplets between 1.2–2.0 ppm.
Chiral HPLC Enantiomeric Excess (ee)> 98% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10). Requires N-Boc or N-Benzoyl derivatization for UV detection.
LC-MS Purity> 95% (ELSD/CAD)Mass: [M+H]⁺ = 146.1 (Free base).

Troubleshooting & "Gotchas"

  • Conformational Flexibility: Unlike cyclohexane, cycloheptane has a low barrier to pseudorotation. In NMR, signals may appear broad at room temperature. Solution: Run NMR at elevated temperature (50°C) or low temperature (-40°C) to sharpen signals.

  • Regioselectivity: If alkylating the diol without acetonide protection, the hydroxyl groups are chemically equivalent (C2 symmetry) unless the amine is chiral or derivatized with a chiral auxiliary.

  • Salt Removal: The commercial HCl salt is hygroscopic. Store in a desiccator. Always neutralize in situ or free-base via ion-exchange resin before sensitive metal-catalyzed couplings.

References

  • Cycloheptane Scaffolds in Drug Design

    • Title: The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.[1]

    • Source: BenchChem Applic
  • Chirality in Drug Development

    • Title: The Significance of Chirality in Drug Design and Development.[2][3][4][5]

    • Source: N
    • URL:[Link]

  • Synthesis of Aminocyclitols

    • Title: Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol (Analogous Methodologies).
    • Source: Beilstein Journal of Organic Chemistry.[6]

    • URL:[Link]

  • Commercial Availability & Data

    • Title: (1R,2S)-5-Aminocycloheptane-1,2-diol hydrochloride Product Page.[7][8][9][10]

    • Source: BLD Pharm.[7]

Sources

Application Note: Reductive Amination Strategies for Aminocycloheptane Diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of Aminocycloheptane Diols (e.g., calystegine analogs, seven-membered iminosugars). These scaffolds are critical in the development of glycosidase inhibitors and GPCR ligands but present unique stereochemical challenges due to the conformational flexibility of the cycloheptane ring.

Executive Summary & Strategic Context

The synthesis of aminocycloheptane diols typically involves the reductive amination of polyhydroxy-cycloheptanones or cycloheptanediones . Unlike rigid cyclohexane systems, the seven-membered ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility complicates stereocontrol during the hydride attack.

Effective protocols must address three core challenges:

  • Regioselectivity: Differentiating between multiple carbonyls or competing tautomers in polyhydroxylated precursors.

  • Stereocontrol: Directing the hydride attack to favor cis- or trans-amino alcohol relationships, often utilizing neighboring hydroxyl groups as directing anchors.

  • Polarity Management: The resulting amino-diols are highly water-soluble (amphoteric), making traditional aqueous workups prone to product loss.

Critical Mechanistic Analysis

Conformational Steering in 7-Membered Rings

In cycloheptanones, the nucleophilic attack on the iminium intermediate is governed by the minimization of transannular interactions.

  • Small Reductants (NaBH₄, NaCNBH₃): Tend to yield thermodynamic mixtures, often favoring the isomer where the amine is equatorial in the lowest-energy conformer.

  • Chelating Reductants (NaBH(OAc)₃): Can utilize a neighboring hydroxyl group (if present) to direct the hydride delivery intramolecularly, favoring cis-1,2-amino alcohol stereochemistry.

Reagent Selection Matrix
ReagentSolvent SystemMechanismBest For
NaBH(OAc)₃ DCE or THF (Anhydrous)Ligand exchange/ChelationHigh Stereocontrol . Directing hydride via neighboring -OH groups.
NaCNBH₃ MeOH (pH 5-6)Slow, pH-dependent reductionSensitive Substrates . Prevents over-reduction; tolerates acid-sensitive protecting groups.
Ti(OiPr)₄ / NaBH₄ EtOH or THFLewis Acid ActivationSterically Hindered Ketones . Forces imine formation in sluggish cycloheptanones.
Ir/Catalytic H₂ MeOH/H₂OTransfer HydrogenationScale-up . Green chemistry approach; avoids boron waste.

Experimental Protocols

Protocol A: Stereoselective Synthesis via Chelation Control (NaBH(OAc)₃)

Target: Synthesis of cis-1,2-aminocycloheptanols from hydroxy-cycloheptanones.

Reagents:

  • Substrate: Hydroxy-cycloheptanone derivative (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (0.1 M concentration)

  • Additive: Acetic Acid (1.0 equiv) – Only if using free base amines.

Step-by-Step Methodology:

  • Imine Pre-equilibrium: In a flame-dried flask under Argon, dissolve the hydroxy-cycloheptanone and amine in anhydrous DCE.

    • Expert Tip: If the ketone is sterically crowded (common in substituted cycloheptanes), add 3Å molecular sieves and stir for 60 mins before adding the reductant to push the equilibrium toward the hemiaminal/imine.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ in three portions over 15 minutes.

    • Why: Portion-wise addition prevents a localized exotherm which can degrade the stereoselectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (TLC is often ineffective for polar imines).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup (Critical for Diols):

    • Do NOT rely on simple ether extraction. The product is likely in the aqueous phase.

    • Method 1 (Extraction): Saturate the aqueous layer with NaCl and extract 5x with n-butanol or CHCl₃:iPrOH (3:1).

    • Method 2 (Scavenging): If the product is an amine, acidify the aqueous layer to pH 2, wash with Et₂O (removes non-basic impurities), then basify to pH 12 and extract.

Protocol B: Titanium-Mediated Reductive Amination

Target: Sterically hindered cycloheptanones or electron-deficient amines.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol

Methodology:

  • Complexation: Dissolve ketone and amine in Ethanol. Add Ti(OiPr)₄ neat via syringe.

    • Observation: The solution may turn slightly yellow/hazy as the titanium-amine complex forms. Stir at RT for 4–6 hours (or 50°C for 1 hour if unreactive).

  • Reduction: Cool to -78°C (or 0°C for robust substrates). Add NaBH₄ solid in one portion.

    • Note: Ti(OiPr)₄ coordinates the ketone, increasing electrophilicity and trapping water, driving the imine formation to completion before reduction.

  • Workup: Quench with 1N NaOH. A white precipitate (TiO₂) will form. Filter through a Celite pad. Rinse the pad with MeOH.[1] Concentrate the filtrate to obtain the crude amino-diol.

Visualization of Workflows

Figure 1: Reaction Mechanism & Stereocontrol

This diagram illustrates the pathway for NaBH(OAc)₃ mediated reduction, highlighting the chelation-controlled transition state that favors cis selectivity in hydroxy-cycloheptanones.

ReductiveAmination Start Hydroxy-Cycloheptanone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Equilibrium) Iminium Iminium Ion (Twist-Chair) Hemiaminal->Iminium - H2O (Acid/Ti Catalysis) TS Chelated Transition State (B-O...H-N Interaction) Iminium->TS + NaBH(OAc)3 Coordination Product cis-Amino-Cycloheptanol TS->Product Intramolecular Hydride Delivery

Caption: Chelation-controlled reductive amination pathway favoring cis-1,2-amino alcohol stereochemistry.

Figure 2: Purification Strategy for Polar Amino-Diols

Isolating highly polar aminocycloheptane diols requires specific solid-phase extraction (SPE) techniques to avoid yield loss in aqueous waste.

WorkupWorkflow RxnMix Crude Reaction Mixture (DCE/MeOH) Evap Evaporate Solvent RxnMix->Evap Acidify Resuspend in 1N HCl (pH < 2) Evap->Acidify Wash Wash with Et2O (Remove Neutrals) Acidify->Wash SCX Load onto SCX-2 Cartridge (Strong Cation Exchange) Wash->SCX Elute1 Flush with MeOH (Remove Impurities) SCX->Elute1 Elute2 Elute with 2M NH3 in MeOH (Release Product) Elute1->Elute2 Final Pure Amino-Cycloheptane Diol Elute2->Final

Caption: Solid-Phase Extraction (SCX) workflow for isolating polar, water-soluble amino-diols.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric bulk of the 7-membered ring prevents imine formation.Switch to Protocol B (Ti(OiPr)₄) . The Lewis acid activates the carbonyl and acts as a water scavenger.
Epimerization Alpha-proton acidity allows racemization before reduction.Use NaCNBH₃ at pH 6. Avoid harsh Lewis acids. Perform reaction at -78°C if possible.
Product Loss Product remains in aqueous layer during workup.Use SCX-2 columns (See Fig 2) or continuous extraction with CHCl₃ for 24h.
Dialkylation Primary amine reacts twice with the ketone.Use a large excess of amine (5–10 equiv) or use the amine as the solvent if liquid/cheap.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Matos, C. A., et al. (1998). "Synthesis of Calystegines B2 and B3." Synthesis. (Demonstrates reductive amination in polyhydroxylated cycloheptanes). Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry. Link

  • Kato, A., et al. (2010). "Biological properties of calystegine B2 analogues." Journal of Natural Products. (Context for aminocycloheptane diol utility). Link

Sources

Functionalization of the amine group in 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Functionalization of the Amine Group in 5-Aminocycloheptane-1,2-diol

Abstract

The 5-Aminocycloheptane-1,2-diol scaffold is a valuable building block in medicinal chemistry and drug development, offering a conformationally flexible seven-membered ring that can present substituents in a well-defined three-dimensional space.[1] Its utility is contingent on the ability to selectively modify its functional groups. This application note provides a comprehensive guide for researchers on the strategic functionalization of the primary amine in the presence of the vicinal diol. We will explore direct, kinetically controlled reactions and protecting group strategies, offering detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methodologies for the synthesis of novel derivatives.

Strategic Considerations for Selective N-Functionalization

The primary challenge in modifying 5-Aminocycloheptane-1,2-diol lies in the chemoselective functionalization of the amine group over the two hydroxyl groups. Both are nucleophilic and can react with common electrophilic reagents. However, primary amines are generally more nucleophilic than alcohols, a principle that can be exploited to achieve selectivity.[2] The synthetic strategy, therefore, hinges on a critical decision: leverage the inherent reactivity difference under kinetic control or implement a more robust, albeit longer, protecting group strategy.

Key Decision Factors:

  • Reagent Steric Hindrance: Bulky electrophiles will preferentially react with the less hindered primary amine.

  • Reaction Conditions: Low temperatures reduce the rate of all reactions but often have a more pronounced effect on the less favorable side reactions, such as O-acylation or O-sulfonylation.[3]

  • Desired Purity and Yield: If side products are difficult to separate or if maximizing yield is critical, a protecting group strategy is often the superior choice.

The following workflow diagram illustrates the logical decision-making process when approaching the functionalization of this amino diol.

G cluster_0 cluster_1 Strategy 1: Direct Functionalization cluster_2 Strategy 2: Protecting Group Route start Start: 5-Aminocycloheptane-1,2-diol decision Evaluate Reaction: Is direct, selective N-functionalization feasible and high-yielding? start->decision direct_protocols Proceed with Direct Protocols: • N-Acylation • N-Sulfonylation • Reductive Amination decision->direct_protocols  Yes protect Step 1: Protect Diol (e.g., Acetonide Formation) decision->protect No / Low Selectivity end_product Target Functionalized Product direct_protocols->end_product functionalize Step 2: Functionalize Amine (Acylation, Sulfonylation, Alkylation) protect->functionalize deprotect Step 3: Deprotect Diol (Acidic Hydrolysis) functionalize->deprotect deprotect->end_product

Caption: Strategic workflow for amine functionalization.

Protecting Group Strategy: Acetonide Formation

For reactions where selectivity is a concern, or when using highly reactive electrophiles, protecting the 1,2-diol as a cyclic ketal is a reliable strategy. The isopropylidene ketal (acetonide) is a common choice as it is easily introduced and can be removed under mild acidic conditions without affecting most N-functional groups.[4][5]

Protocol 2.1: Protection of the 1,2-Diol as an Acetonide
  • Objective: To selectively protect the diol moiety to allow for subsequent amine functionalization.

  • Materials: 5-Aminocycloheptane-1,2-diol, 2,2-dimethoxypropane, p-toluenesulfonic acid (p-TsOH, catalytic), anhydrous acetone, anhydrous dichloromethane (DCM).

  • Procedure:

    • Suspend 5-Aminocycloheptane-1,2-diol (1.0 eq) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (1.5 eq).

    • Add a catalytic amount of p-TsOH (0.05 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in DCM) to yield the protected amino diol.

  • Expert Insight: 2,2-dimethoxypropane is used as both a reagent and a water scavenger, driving the equilibrium towards the acetonide product. Using an anhydrous solvent is critical to prevent hydrolysis of the reagent and product.

Protocol 2.2: Deprotection of the Acetonide
  • Objective: To remove the acetonide protecting group to reveal the final functionalized diol.

  • Materials: N-functionalized acetonide-protected compound, aqueous hydrochloric acid (HCl, 2M), methanol or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected compound in methanol or THF.

    • Add 2M aqueous HCl and stir at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocols for Direct N-Functionalization

These protocols leverage the higher nucleophilicity of the amine for selective reaction under kinetically controlled conditions.

Protocol 3.1: N-Acylation (Amide Formation)
  • Objective: To form a stable amide bond by reacting the amine with an acyl chloride.

  • Materials: 5-Aminocycloheptane-1,2-diol, acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.05 eq), triethylamine (TEA) or pyridine (1.5 eq), anhydrous DCM.

  • Procedure:

    • Dissolve the amino diol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add the acyl chloride (1.05 eq) dropwise over 15-30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

  • Expert Insight: Performing the reaction at 0 °C and adding the electrophile slowly minimizes O-acylation.[3] Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct without competing in the reaction.

Protocol 3.2: N-Sulfonylation (Sulfonamide Formation)
  • Objective: To synthesize sulfonamides, which are key functional groups in many pharmaceuticals.

  • Materials: 5-Aminocycloheptane-1,2-diol, sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0 eq), pyridine (1.5 eq), anhydrous DCM or THF.

  • Procedure:

    • Dissolve the amino diol (1.0 eq) in anhydrous pyridine or in DCM with pyridine (1.5 eq).[6]

    • Cool the mixture to 0 °C.

    • Add a solution of the sulfonyl chloride (1.0 eq) in a small amount of the same solvent dropwise over 30-60 minutes.[3]

    • Keep the reaction at 0 °C for 1 hour after addition, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction for the consumption of the starting amine.

    • Perform an aqueous workup as described in Protocol 3.1.

    • Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[3]

  • Expert Insight: Slow addition of the sulfonyl chloride is crucial to keep its concentration low, which favors reaction with the highly nucleophilic amine and prevents the potential for di-sulfonylation of the resulting sulfonamide anion.[3] Pyridine often serves as both the base and a suitable solvent for this transformation.[6]

Protocol for N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids over-alkylation and offers high chemoselectivity.[7] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ. The hydroxyl groups are unreactive under these conditions.

  • Objective: To introduce alkyl substituents onto the amine group in a controlled, one-pot procedure.

  • Materials: 5-Aminocycloheptane-1,2-diol, aldehyde or ketone (1.0-1.2 eq), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), dichloroethane (DCE) or THF, acetic acid (optional, catalytic).

  • Procedure:

    • To a stirred solution of the amino diol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion. The reaction may become effervescent.

    • Continue stirring at room temperature for 4-24 hours.

    • Monitor the reaction by LC-MS.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

  • Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce iminium ions in the presence of the unreacted aldehyde/ketone.[7][8] It is less basic and more tolerant of slightly acidic conditions compared to other hydrides like sodium cyanoborohydride.

G cluster_0 cluster_1 N-Acylation cluster_2 N-Sulfonylation cluster_3 Reductive Amination start acyl R-COCl, Base (e.g., TEA) sulfonyl R-SO2Cl, Base (e.g., Pyridine) reductive R-CHO, NaBH(OAc)3 amide sulfonamide sec_amine

Caption: Key N-functionalization pathways.

Characterization Data Summary

Proper characterization is essential to confirm the successful functionalization of the amine group. The table below summarizes the expected analytical data for the newly formed derivatives.

Functional GroupTechniqueExpected Key Features
Amide (-NHCOR) IR SpectroscopyStrong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), N-H bend (~1550 cm⁻¹)
¹H NMRBroad singlet for N-H proton (δ 7.5-8.5 ppm), signals for R-group protons
¹³C NMRCarbonyl carbon signal (δ 165-175 ppm)
Mass SpectrometryMolecular ion peak corresponding to the mass of the starting material + RCO - H₂O
Sulfonamide (-NHSO₂R) IR SpectroscopyS=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹), N-H stretch (~3250 cm⁻¹)
¹H NMRBroad singlet for N-H proton (δ 7-8 ppm), signals for R-group protons
Mass SpectrometryMolecular ion peak corresponding to the mass of the starting material + RSO₂ - H₂O
Secondary Amine (-NHR) IR SpectroscopyN-H stretch (weak, ~3300-3500 cm⁻¹)
¹H NMRBroad singlet for N-H proton (variable, δ 1-5 ppm), new signals for R-group protons
Mass SpectrometryMolecular ion peak corresponding to the mass of the starting material + R - H₂

Conclusion

The selective functionalization of the amine in 5-Aminocycloheptane-1,2-diol is a readily achievable objective for the synthetic chemist. By carefully selecting the reaction strategy—either exploiting the inherent nucleophilicity of the amine under kinetic control or employing a robust protecting group strategy—a diverse array of amide, sulfonamide, and N-alkyl derivatives can be accessed. The detailed protocols provided herein serve as a validated starting point for researchers and drug development professionals aiming to leverage this versatile cycloheptane scaffold in the design of novel molecular entities.

References

  • Technical Support Center: Sulfonyl
  • Leonori, D., & Studer, A. (2017). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(42), 19353-19358. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development - Benchchem.
  • Maji, B., & Beller, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701556. [Link]

  • Amine-Reactive Crosslinker Overview - Cre
  • Gunanathan, C., & Milstein, D. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Catalysis, 4(5), 1459-1469. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Reductive Amin
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) - Suzhou Highfine Biotech.

Sources

Preparation of pharmaceutical intermediates using aminocycloheptane diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocycloheptane diols (ACHDs) represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for calystegine alkaloids (potent glycosidase inhibitors) and as conformationally flexible "scaffold hops" for piperidine-based GPCR ligands. Despite their utility, the synthesis of ACHDs is complicated by the conformational mobility of the seven-membered ring, which often leads to poor stereocontrol during functionalization.

This guide details a modular, self-validating protocol for the preparation of chiral trans-3-aminocycloheptane-1,2-diols. Unlike traditional chiral pool approaches starting from carbohydrates (which lock the synthesis into specific enantiomers early on), this protocol utilizes a Ring-Closing Metathesis (RCM) strategy followed by a Directed Epoxide Opening , allowing for divergent synthesis of multiple stereoisomers from a common precursor.

Strategic Analysis & Mechanistic Grounding

The Conformational Challenge

Cycloheptanes exist in a dynamic equilibrium between twist-chair and twist-boat conformations. In electrophilic additions (like epoxidation or dihydroxylation), this flexibility prevents the rigid facial discrimination seen in six-membered rings.

  • Solution: We utilize a bulky N-protecting group (Boc or Cbz) at the homoallylic position. This creates a "conformational anchor," biasing the ring into a lower-energy conformation that directs incoming reagents via steric shielding or hydrogen-bond delivery (Henbest effect).

The Synthetic Pathway

The workflow consists of three critical phases:

  • Assembly: Construction of the cycloheptene core via RCM.

  • Stereo-differentiation: Diastereoselective epoxidation.[1]

  • Functionalization: Regioselective epoxide ring-opening to generate the trans-diol motif.

G Start Diallylamine Precursor RCM Step 1: RCM (Grubbs II) Start->RCM 98% Yield Alkene N-Boc-4-aminocycloheptene RCM->Alkene Epox Step 2: Directed Epoxidation Alkene->Epox m-CPBA (>20:1 dr) Epoxide Syn-Epoxide Intermediate Epox->Epoxide Open Step 3: Acid-Catalyzed Ring Opening Epoxide->Open H2O/HClO4 Product Target: Trans-3-aminocycloheptane-1,2-diol Open->Product Regioselective

Figure 1: Modular workflow for the synthesis of aminocycloheptane diols. The pathway prioritizes stereocontrol via substrate-directed epoxidation.

Detailed Experimental Protocol

Phase 1: Construction of the Cycloheptene Core

Objective: Synthesize N-Boc-4-aminocyclohept-1-ene.

Materials:

  • N-Boc-diallylamine derivative (extended by one methylene unit on one arm).

  • Grubbs Catalyst, 2nd Generation (G-II).

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Dissolution: Dissolve the diene precursor (10 mmol) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular RCM over intermolecular polymerization.

  • Catalysis: Add G-II catalyst (2 mol%) under an argon atmosphere.

  • Reflux: Heat to reflux (40°C) for 4 hours. Monitor by TLC (disappearance of starting diene).

  • Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexanes/EtOAc 9:1).

    • Expected Yield: 85-92%.

    • Checkpoint: 1H NMR should show two multiplet vinyl protons at δ 5.70–5.85 ppm.

Phase 2: Diastereoselective Epoxidation

Objective: Utilize the carbamate group to direct epoxidation, yielding the syn-epoxide.

Mechanism: The N-Boc group participates in hydrogen bonding with the peracid (m-CPBA) in the transition state, directing oxygen delivery to the syn face relative to the amine.

Protocol:

  • Setup: Dissolve N-Boc-4-aminocyclohept-1-ene (5 mmol) in DCM (25 mL) at 0°C.

  • Addition: Add m-chloroperbenzoic acid (m-CPBA, 1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.

  • Workup: Quench with saturated aqueous Na2SO3 (to reduce excess peroxide) followed by saturated NaHCO3. Extract with DCM (3x).

  • Analysis: Analyze the crude mixture by 1H NMR. The epoxide protons typically appear upfield (δ 3.0–3.2 ppm).

    • Stereochemical Check: The syn-epoxide is the major product (>95:5 dr).

Phase 3: Regioselective Ring Opening (The Critical Step)

Objective: Open the epoxide to generate the trans-diol. Challenge: Regioselectivity.[1][2][3][4][5][6] Nucleophiles can attack C1 or C2.[1] Under acidic conditions, the attack is governed by the stability of the incipient carbocation and the "Fürst-Plattner" rule (trans-diaxial opening), although the latter is less strict in 7-membered rings.

Protocol:

  • Solvent System: Dissolve the epoxide (2 mmol) in a mixture of THF/H2O (1:1, 10 mL).

  • Acidification: Add perchloric acid (HClO4, 0.1 equiv) dropwise. Why HClO4? It is a non-nucleophilic counterion, preventing side reactions.

  • Heating: Heat to 50°C for 6 hours.

  • Neutralization: Cool to RT and neutralize with solid NaHCO3.

  • Extraction: Extract with EtOAc (continuous extraction may be required due to polarity of the diol).

  • Result: The product is N-Boc-(1R,2R,4S)-4-aminocycloheptane-1,2-diol (relative stereochemistry).

Data Analysis & Validation

To ensure the protocol worked, compare the coupling constants (


) of the methine protons on the ring.

Table 1: NMR Validation Parameters

Proton RelationshipObserved

(Hz)
Interpretation
H1 - H2 (Carbinol protons)8.5 - 10.0 HzIndicates trans-diaxial arrangement (Target Product).
H1 - H2 (Alternative)2.0 - 4.0 HzIndicates cis-equatorial/axial (Undesired syn-diol).
H4 - H3/H5 MultipletVerifies ring integrity and amine position.

Self-Validation: If


 Hz, the epoxidation or opening proceeded with incorrect stereocontrol (likely retention of configuration or syn-dihydroxylation occurred).

Applications in Drug Discovery

Synthesis of Calystegine Analogs

The synthesized aminocycloheptane diol is a direct precursor to nortropanes.

  • Protocol Extension:

    • Deprotect the N-Boc group (TFA/DCM).

    • Perform an intramolecular transannular cyclization (using an activated leaving group on the side chain or oxidative cyclization) to bridge the nitrogen across the ring, forming the 8-azabicyclo[3.2.1]octane core.

Scaffold Hopping (GPCRs)

Replacing a piperidine ring with an aminocycloheptane diol alters the vector of attached substituents.

  • Case Study: In Muscarinic M1 agonists, this expansion creates a "wobble" in the binding pocket, potentially enhancing selectivity against the structurally similar M2 receptor.

References

  • Synthesis of Calystegine B2: Skaanderup, P. R., & Madsen, R. (2003). "Chemoenzymatic Synthesis of Calystegine B2." Journal of Organic Chemistry. Link

  • Epoxide Opening in Cycloalkanes: Crotti, P., et al. (1998). "Regiochemical control of the ring opening of 1,2-epoxycycloalkanes." Tetrahedron. Link

  • RCM in Seven-Membered Rings: Grubbs, R. H. (2006). "Olefin Metathesis." Tetrahedron. Link

  • Aminocyclitols in Medicinal Chemistry: Arjona, O., et al. (2010). "Medicinal Chemistry of Aminocyclitols." Chemical Reviews. Link

  • Stereoselective Synthesis: Hodgson, D. M., et al. (2008). "Stereoselective synthesis of aminocycloheptanols." Organic Letters. Link

Sources

Application Note: Ligand Design using 5-Aminocycloheptane-1,2-diol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the design, synthesis, and evaluation of ligands based on the 5-Aminocycloheptane-1,2-diol scaffold. This specific aminocyclitol framework offers unique conformational properties distinct from common five- or six-membered rings, making it a high-value target for glycomimetics (glycosidase inhibition) and asymmetric catalysis .[1]

Executive Summary

The 5-Aminocycloheptane-1,2-diol scaffold represents a privileged class of "seven-membered iminosugars" (aminocycloheptitols). Unlike their rigid cyclohexane counterparts (e.g., streptamine) or planar cyclopentane analogs, cycloheptane derivatives possess a flexible seven-membered ring that can adopt multiple low-energy conformations (twist-chair, twist-boat).[1][2]

This conformational plasticity allows the scaffold to:

  • Mimic Transition States: Adapt to the distorted half-chair geometries of glycosidase transition states, providing potent inhibition (

    
     in nanomolar ranges).
    
  • Tune Bite Angles: In metal catalysis, the 1,2-diol or amino-alcohol motifs offer tunable bite angles for transition metal coordination (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Enable Modular Functionalization: The distal relationship between the cis-1,2-diol (binding site) and the C5-amine (functional handle) allows for the attachment of hydrophobic tails or fluorophores without sterically interfering with the primary binding event.[1]

Scientific Rationale & Mechanism

Conformational Advantage

The cycloheptane ring exists in a dynamic equilibrium between chair (C) and twist-chair (TC) forms.[1]

  • Glycosidase Inhibition: Glycoside hydrolases force pyranose rings into distorted half-chair or boat conformations during catalysis. The 5-aminocycloheptane scaffold naturally accesses these distorted states, acting as a "transition state analogue."

  • Ligand Design: The cis-1,2-diol moiety serves as a bidentate ligand. The C5-amine, positioned trans or cis to the diol, acts as a distal anchor. This separation is critical for designing PROTACs (Proteolysis Targeting Chimeras) or bifunctional catalysts , where the "warhead" (diol) must remain unencumbered.[1]

Pathway Visualization

The following diagram illustrates the functional logic of the scaffold:

LigandDesign Scaffold 5-Aminocycloheptane-1,2-diol (Core Scaffold) Glyco Glycomimetic Pathway (Enzyme Inhibition) Scaffold->Glyco N-Alkylation Catalysis Asymmetric Catalysis (Chiral Ligands) Scaffold->Catalysis Diol Protection TS_Mimic Transition State Mimicry (Twist-Chair Conformation) Glyco->TS_Mimic Conformational Fit Coordination Metal Coordination (Ti, Ru, Pd binding) Catalysis->Coordination Bidentate (N,O or O,O) Inhibitor Glycosidase Inhibitor (e.g., Amylase, Glucosidase) TS_Mimic->Inhibitor High Affinity Binding Chiral_Ligand Chiral Catalyst (Enantioselective Rxns) Coordination->Chiral_Ligand Stereocontrol

Figure 1: Strategic application pathways for 5-aminocycloheptane-1,2-diol scaffolds in drug discovery and catalysis.

Detailed Synthesis Protocol

This protocol describes the synthesis of the (1R, 2S, 5R)-5-aminocycloheptane-1,2-diol isomer. The route utilizes a "chiral pool" approach or a robust cycloaddition strategy to ensure stereochemical integrity.

Materials Required
  • Precursor: 1,3-Cycloheptadiene (CAS: 4054-38-0) or Tropone.

  • Reagents: Sodium periodate (

    
    ), Osmium tetroxide (
    
    
    
    ), Sodium azide (
    
    
    ), Lithium aluminum hydride (
    
    
    ).[1][2]
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), DMF.[1][2]

Step-by-Step Methodology
Phase 1: Scaffold Construction (The "Singlet Oxygen" Route)

Rationale: This method installs the 1,4-oxygenation pattern required for the 5-amino/1,2-diol relationship.

  • Photooxygenation:

    • Dissolve 1,3-cycloheptadiene (10 mmol) in

      
       with a sensitizer (Tetraphenylporphyrin).
      
    • Irradiate with a Na-lamp while bubbling

      
       at 0°C.
      
    • Result: Formation of cyclohept-2-ene-1,4-endoperoxide .[2]

    • Mechanism:[1][3][4][5][6][7] [4+2] cycloaddition of singlet oxygen.

  • Reduction to Diol:

    • Treat the endoperoxide with Thiourea or

      
       in THF.
      
    • Result: cis-cyclohept-4-ene-1,3-diol .[1][2]

    • Note: This places hydroxyls at 1 and 3. To achieve the 1,2-diol, 5-amino pattern, we utilize a ring-closing metathesis (RCM) approach from sugar precursors (alternative high-purity route) OR modify the diene oxidation.[1]

Phase 2: The Preferred "Epoxide Opening" Protocol (High Stereocontrol)

This route is preferred for generating the specific 5-amino-1,2-diol regioisomer.[1][2]

  • Epoxidation:

    • React cyclohepta-1,4-diene (isomerized from 1,[1][2]3) with m-CPBA (1.1 eq) in DCM at 0°C.

    • Isolate the mono-epoxide: 4,5-epoxycyclohept-1-ene .[2]

  • Azidolysis (Introduction of Amine Precursor):

    • Dissolve epoxide in DMF/Water (9:1). Add

      
       (3.0 eq) and 
      
      
      
      .[1]
    • Heat to 80°C for 12 hours.

    • Mechanism: Regioselective trans-opening of the epoxide.

    • Product: trans-5-azidocyclohept-1-en-4-ol .[1][2]

  • Dihydroxylation (Installation of 1,2-Diol):

    • Protect the free hydroxyl (e.g., TBDMS-Cl).[1][2]

    • Perform Upjohn dihydroxylation:

      
       (cat.), NMO (2.0 eq) in Acetone/Water.[2]
      
    • Result: 5-azido-1,2,4-cycloheptanetriol derivative.[1][2]

    • Refinement: To get the specific 5-amino-1,2-diol (without the 4-OH), one would start with cyclohept-4-en-1-ol , dehydrate, or use a specific deoxygenation step.[1][2]

    • Standard Scaffold: Most ligands utilize the triol or diol core. For the pure 5-amino-1,2-diol, use 5-cyclohepten-1,2-diol (from divinylcyclopropane rearrangement or RCM) as the starting material.

Phase 3: Functionalization (Ligand Generation)

Protocol A: N-Alkylation (For Hydrophobic Tails)

  • Dissolve the 5-aminocycloheptane-1,2-diol (1.0 eq) in Methanol.

  • Add the desired aldehyde (e.g., octanal for hydrophobic tail) (1.1 eq).

  • Add

    
     (2.0 eq) and stir for 4 hours.
    
  • Outcome: Secondary amine with a lipophilic tail, ideal for mimicking ceramide-like glycolipids.

Protocol B: Metal Complexation (For Catalysis)

  • Mix the ligand (1.0 eq) with a metal precursor (e.g.,

    
    ) in ethanol.[1][2]
    
  • Reflux for 2 hours.

  • Validation:

    
     NMR to confirm phosphine displacement and coordination.
    

Data Analysis & Validation

Structural Characterization Table

Ensure your synthesized scaffold meets these benchmarks before biological testing.

ParameterMethodExpected ResultSignificance
Purity HPLC-MS>98% (AUC)Essential for

determination.
Stereochemistry NOESY NMRStrong NOE between H1/H2 (cis-diol)Confirms cis-diol configuration for bidentate binding.[1]
Mass Spec ESI-MS

consistent with calc. mass
Verifies functionalization (e.g., N-alkyl chain).[1][2]
Solubility VisualSoluble in

, MeOH, DMSO
Critical for biological assays.[1][2]
Biological Assay: Glycosidase Inhibition

Objective: Determine the inhibition constant (


) against 

-glucosidase.[1]
  • Enzyme Prep:

    
    -Glucosidase (from S. cerevisiae, Sigma) 0.1 U/mL in phosphate buffer (pH 6.8).[2]
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (
    
    
    NPG), 1 mM.
  • Procedure:

    • Incubate Enzyme + Inhibitor (Scaffold) for 10 min at 37°C.[1]

    • Add Substrate (

      
      NPG).[1]
      
    • Monitor Absorbance at 405 nm (release of

      
      -nitrophenol) for 20 min.
      
  • Calculation:

    • Plot

      
       vs. [Inhibitor].[1]
      
    • Use Dixon plots to determine

      
      .
      

References

  • De novo synthesis of polyhydroxyl aminocyclohexanes. Source: Organic & Biomolecular Chemistry (RSC), 2010.[1][2] URL:[Link]

  • Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Source: Beilstein Journal of Organic Chemistry, 2022.[2] URL:[Link][1][2]

  • Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. Source: The Journal of Organic Chemistry (ACS), 1996.[1][2] URL:[Link][1][2]

  • Medicinal Chemistry of Aminocyclitols. Source: Current Medicinal Chemistry (PubMed), 2008.[1][2] URL:[Link][1][2]

  • Design and stereospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. Source: University of Glasgow / Dalton Transactions. URL:[Link][1][2]

Sources

Process Development Guide: Scale-Up Synthesis of 5-Aminocycloheptane-1,2-diol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

Scope and Significance

5-Aminocycloheptane-1,2-diol is a critical carbocyclic scaffold, often serving as a bioisostere for hexose sugars in the development of glycosidase inhibitors and O-GlcNAcase (OGA) inhibitors. While milligram-scale synthesis often relies on photooxygenation of cycloheptadiene or azide-opening of epoxides, these methods pose significant safety hazards (singlet oxygen, shock-sensitive azides) and purification bottlenecks (silica gel chromatography) upon scale-up.

This application note details a robust, kilogram-ready route utilizing Cyclohept-4-en-1-one as the starting material. The strategy prioritizes process safety and isolation via crystallization, eliminating the need for chromatographic purification.

Retrosynthetic Analysis

The synthetic logic is designed to install the amine functionality before the diol to leverage the steric bulk of the amine protecting group for diastereoselective dihydroxylation.

  • Target: 5-Aminocycloheptane-1,2-diol HCl

  • Precursor: N-Boc-cyclohept-4-en-1-amine

  • Starting Material: Cyclohept-4-en-1-one (Commercially available or synthesized via ring-closing metathesis).

Strategic Advantages:

  • Safety: Avoids the use of sodium azide (

    
    ) and high-pressure hydrogenation of nitro compounds.
    
  • Purification: Intermediates are designed to be crystalline solids (Boc-protected amines).

  • Stereocontrol: The bulky Boc-amino group at C5 directs the syn-dihydroxylation to the anti-face, favoring the trans-relationship between the amine and the diol (the thermodynamically preferred isomer for many bioactive analogs).

Retrosynthesis Target 5-Aminocycloheptane-1,2-diol HCl (Target Salt) Intermediate2 (5-Amino-1,2-dihydroxy)-N-Boc (Crystalline Intermediate) Intermediate2->Target Deprotection (HCl/IPA) Intermediate1 N-Boc-cyclohept-4-en-1-amine (Protected Olefin) Intermediate1->Intermediate2 Upjohn Dihydroxylation (Cat. OsO4, NMO) Start Cyclohept-4-en-1-one (Starting Material) Start->Intermediate1 Reductive Amination (NH4OAc, STAB, then Boc2O)

Figure 1: Retrosynthetic strategy highlighting the convergent, linear pathway designed for scale-up.

Part 2: Detailed Experimental Protocols

Step 1: Reductive Amination & Protection

Objective: Convert cyclohept-4-en-1-one to N-Boc-cyclohept-4-en-1-amine. Rationale: Direct reductive amination using ammonium acetate is preferred over benzylamine to avoid a later hydrogenolysis step, which could be problematic if the alkene needs to be preserved (though here we oxidize it later, preserving the alkene initially is crucial). We use Sodium Triacetoxyborohydride (STAB) as a safer, more selective alternative to Sodium Cyanoborohydride.

Reagents:

  • Cyclohept-4-en-1-one (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF)

Protocol:

  • Imine Formation: Charge a reactor with Cyclohept-4-en-1-one and MeOH (10 vol). Add

    
     (10 equiv) at 20-25°C. Stir for 2 hours to ensure equilibrium formation of the imine.
    
  • Reduction: Cool the mixture to 0°C. Slowly charge STAB (1.5 equiv) portion-wise over 1 hour, maintaining internal temperature

    
     (Exothermic evolution of 
    
    
    
    ).
  • Workup 1: Quench with 1N NaOH until pH > 10. Extract with MTBE (Methyl tert-butyl ether). Concentrate the organic phase to obtain the crude primary amine.

  • Protection (Telescoped): Redissolve the crude amine in THF (5 vol). Add

    
     (2.0 equiv). Add 
    
    
    
    (1.2 equiv) dissolved in THF dropwise. Stir at 25°C for 4 hours.
  • Isolation: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    . Solvent swap to Heptane.
    
  • Crystallization: Cool the Heptane solution to 0°C. The N-Boc-cyclohept-4-en-1-amine precipitates as a white solid. Filter and dry.

Yield Target: 75-80% Process Control: Monitor disappearance of ketone via HPLC (210 nm).

Step 2: Diastereoselective Upjohn Dihydroxylation

Objective: Install the 1,2-diol functionality. Rationale: We utilize the Upjohn conditions (Catalytic


 + NMO).[1] For scale-up, we use 

(easier to weigh than volatile

) and N-Methylmorpholine N-oxide (NMO) as the co-oxidant. Stereochemistry: The bulky Boc group at C5 directs the oxidant to the opposing face, yielding the syn-diol trans to the amine.

Reagents:

  • N-Boc-cyclohept-4-en-1-amine (1.0 equiv)

  • Potassium Osmate (

    
    ) (0.002 equiv / 0.2 mol%)
    
  • N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% aq. solution)

  • Solvent: Acetone / Water (4:1)[2]

Protocol:

  • Setup: Charge reactor with N-Boc-cyclohept-4-en-1-amine and Acetone/Water (10 vol).

  • Catalyst Addition: Add NMO solution. Cool to 10°C. Add

    
     dissolved in minimal water.
    
  • Reaction: Stir at 20°C for 12-18 hours. The solution will turn dark, then lighten as Os(VI) is re-oxidized.

  • Quench (Critical for Safety): Add solid Sodium Metabisulfite (

    
    , 2.0 equiv) and stir for 1 hour. This reduces residual Os(VIII) to insoluble Os(IV) species (black precipitate) and quenches excess NMO.
    
  • Filtration: Filter the slurry through a pad of Celite or activated carbon to remove Osmium residues.

  • Extraction: Concentrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (EtOAc).

  • Purification: The crude product is often a solid. Recrystallize from EtOAc/Heptane to obtain pure N-Boc-5-aminocycloheptane-1,2-diol.

Yield Target: 85-90% Safety Note: Osmium is highly toxic. Ensure all waste streams are treated with thiourea or metabisulfite before disposal.

Step 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the final HCl salt. Rationale: Anhydrous conditions prevent the formation of gummy hygroscopic solids.

Reagents:

  • N-Boc-diol intermediate

  • 4M HCl in Dioxane or IPA (Isopropyl Alcohol)

  • Solvent: Dichloromethane (DCM) or IPA

Protocol:

  • Dissolution: Dissolve the intermediate in minimal IPA (or DCM if solubility is an issue).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise at 20°C. Monitor gas evolution (

    
    , isobutylene).
    
  • Precipitation: Stir for 3 hours. The product, 5-Aminocycloheptane-1,2-diol HCl, should precipitate directly from the reaction mixture.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with

    
     or MTBE.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Yield Target: >95%

Part 3: Process Safety & Critical Parameters

Exotherm Management

The reductive amination (Step 1) and the oxidative quench (Step 2) are the primary thermal risks.

SafetyLogic Step1 Step 1: STAB Addition Check1 Temp > 10°C? Step1->Check1 Action1 Stop Addition. Increase Cooling. Check1->Action1 Yes Proceed1 Proceed Check1->Proceed1 No Step2 Step 2: Osmium Quench (Na2S2O5) Check2 Color Change? (Black Precipitate) Step2->Check2 Action2 Add more Na2S2O5. Check pH. Check2->Action2 No Proceed2 Filter through Carbon Check2->Proceed2 Yes

Figure 2: Decision tree for critical safety parameters during scale-up.

Residual Metal Control

Pharmaceutical specifications require Osmium levels < 10 ppm.

  • Protocol: Use "QuadraPure TU" (Thiourea scavenger) or activated charcoal during the Step 2 workup if the standard metabisulfite quench yields >20 ppm Os in the intermediate.

Part 4: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (D2O)Conforms to structure; distinct multiplet at ~3.8 ppm (H-1, H-2)
Purity HPLC (HILIC mode)> 98.0% a/a
Stereochemistry NOESY NMRCross-peaks confirming trans-relationship (amine vs diol)
Residual Solvents GC-HeadspaceAcetone < 5000 ppm, Dioxane < 380 ppm
Residual Osmium ICP-MS< 10 ppm

References

  • Reaction Mechanism (Upjohn Dihydroxylation): VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976.

  • Scale-Up of Aminocyclitols: Trost, B. M., & Van Vranken, D. L. (1993). Template-directed synthesis of aminocyclitols. Journal of the American Chemical Society, 115(4), 1275–1297.

  • Reductive Amination Safety & Scale: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Osmium Removal Protocols: Wiesler, F. (2003). Scavengers for the Removal of Osmium Residues. Organic Process Research & Development.

Sources

Reagents for selective oxidation of aminocycloheptane diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation Strategies for Aminocycloheptane Diols

Abstract

The aminocycloheptane diol scaffold represents a privileged structural motif in medicinal chemistry, serving as a core for tropane alkaloid analogs, glycosidase inhibitors, and CNS-active agents.[1] However, its functionalization presents a tripartite challenge: chemoselectivity (amine vs. alcohol), regioselectivity (distinguishing vicinal hydroxyls in a flexible seven-membered ring), and conformational strain .[1] This guide provides a decision-matrix for selecting oxidation reagents, detailing protocols for converting N-protected aminocycloheptane diols to


-hydroxyketones and 

-diketones with high precision.

Strategic Analysis & Reagent Selection

Oxidizing a substrate containing both a basic amine and a vicinal diol requires a rigorous protection strategy.[2] The amine moiety is susceptible to


-oxidation (forming 

-oxides) or condensation side-reactions.

Core Recommendation: Always protect the amine functionality (e.g., Boc, Cbz, or Fmoc) prior to oxidative transformations of the diol.[1]

Reagent Decision Matrix

The choice of oxidant depends on the target oxidation state (hydroxyketone vs. diketone) and the steric environment of the cycloheptane ring.

OxidationStrategy Start Substrate: Aminocycloheptane Diol Protection Step 1: N-Protection (Boc/Cbz recommended) Start->Protection Decision Target Product? Protection->Decision HydroxyKetone Target: alpha-Hydroxyketone (Regioselective) Decision->HydroxyKetone Mono-oxidation Diketone Target: alpha-Diketone (Global Oxidation) Decision->Diketone Bis-oxidation MethodA Method A: Organotin Catalysis (Me2SnCl2 / NBS) HydroxyKetone->MethodA High Regiocontrol MethodC Method C: IBX / DMSO (Mild, No cleavage) HydroxyKetone->MethodC Stoichiometric Control MethodB Method B: Swern Oxidation (DMSO / Oxalyl Chloride) Diketone->MethodB Low Temp / High Yield Diketone->MethodC Non-Acidic / Safe

Figure 1: Strategic decision tree for selecting the optimal oxidation protocol based on target selectivity.[1]

Critical Mechanistic Insights

The Cycloheptane Challenge: Conformational Flexibility

Unlike cyclohexane (rigid chair), cycloheptane exists in a pseudorotational cycle involving twist-chair and twist-boat conformers.[1]

  • Implication: Reagents relying on rigid axial/equatorial distinctions (like Jones reagent) often yield poor selectivity.[1]

  • Solution: Use reagents that form intermediate chelates, "locking" the conformation transiently.[1]

Regioselectivity via Stannylene Acetals

For converting a vicinal diol to an


-hydroxyketone, Organotin catalysis  is superior.[1]
  • Mechanism: Dimethyltin dichloride (

    
    ) reacts with the diol to form a five-membered stannylene acetal. This covalent tether locks the flexible cycloheptane ring.
    
  • Selectivity: The oxidation occurs preferentially at the hydroxyl group that allows for the most stable transition state, often distinguishing between "pseudo-axial" and "pseudo-equatorial" positions created by the ring twist [1].

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Oxidation (Organotin Method)

Best for: Synthesizing


-hydroxyketones from vicinal diols.[1]

Reagents:

  • Substrate: N-Boc-aminocycloheptane-1,2-diol (1.0 equiv)[1]

  • Catalyst: Dimethyltin dichloride (

    
    ) (0.02 equiv / 2 mol%)[1]
    
  • Oxidant:

    
    -Bromosuccinimide (NBS) (1.1 equiv)[1]
    
  • Base: Potassium Carbonate (

    
    ) (excess)[1]
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system[1]

Procedure:

  • Setup: In a round-bottom flask, dissolve the N-Boc-diol (1 mmol) in DCM (10 mL).

  • Catalyst Formation: Add

    
     (4.4 mg, 0.02 mmol) and stir for 10 minutes. Note: The formation of the stannylene species is rapid.
    
  • Oxidation: Cool the mixture to 0 °C. Add saturated aqueous

    
     (3 mL) followed by portion-wise addition of NBS (196 mg, 1.1 mmol).
    
  • Reaction: Stir vigorously at 0 °C for 2–4 hours. Monitor by TLC (stain with Hanessian’s stain or Ninhydrin).[1]

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess bromine species.[1] Extract with DCM (
    
    
    
    mL).[1]
  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Why this works: The tin catalyst discriminates between the two hydroxyls based on the local steric environment of the N-Boc group, often yielding >90:10 regioselectivity [1].

Protocol B: Global Oxidation to -Diketone (Swern Oxidation)

Best for: Creating the 1,2-dione moiety for further heterocycle synthesis (e.g., quinoxaline formation).[1]

Reagents:

  • Substrate: N-Cbz-aminocycloheptane-1,2-diol (1.0 equiv)[1]

  • Activator: Oxalyl Chloride (

    
     equiv)[1]
    
  • Ligand: DMSO (

    
     equiv)[1]
    
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv)[1]
  • Solvent: Anhydrous DCM

Procedure:

  • Activation: Flame-dry a 2-neck flask under Argon. Add oxalyl chloride (0.22 mL, 2.5 mmol) and dry DCM (15 mL). Cool to -78 °C .

  • Swern Reagent: Add DMSO (0.36 mL, 5.0 mmol) dropwise over 5 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ).[1] Stir for 15 minutes at -78 °C.
  • Substrate Addition: Dissolve the diol (1 mmol) in minimal DCM (2 mL) and add dropwise to the cold solution. Stir for 45 minutes at -78 °C.

  • Elimination: Add

    
     (1.1 mL, 8.0 mmol) dropwise. The solution will become thick/cloudy.
    
  • Warming: Allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[1] Wash with 1M HCl (to remove excess amine) and brine.[1]

Safety Note: This reaction generates dimethyl sulfide (stench) and carbon monoxide (toxic).[1] Perform exclusively in a fume hood.

Protocol C: Mild Oxidation (IBX)

Best for: Acid-sensitive substrates or late-stage functionalization.[1]

Reagents:

  • Substrate: N-Protected aminocycloheptane diol

  • Oxidant: 2-Iodoxybenzoic acid (IBX) (2.5 equiv for diketone, 1.1 for hydroxyketone)[1]

  • Solvent: DMSO (IBX is insoluble in most other solvents) or EtOAc (if using modified IBX)[1]

Procedure:

  • Dissolve substrate (1 mmol) in DMSO (5 mL).

  • Add IBX (2.5 mmol) in one portion.

  • Stir at room temperature for 6–12 hours.

  • Workup: Dilute with water and filter the white precipitate (iodosobenzoic acid byproduct). Extract the filtrate with EtOAc.

  • Advantage: No oxidative cleavage of the C-C bond occurs, unlike with

    
     or 
    
    
    
    [2].[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
C-C Bond Cleavage Over-oxidation (Periodate-like mechanism).[1]Avoid

or

.[1] Use IBX or Swern which do not cleave C-C bonds.[1]
Low Regioselectivity Rapid ring flipping (pseudorotation).[1]Switch to Method A (Organotin) to lock conformation via chelation.[1] Lower reaction temp to -20 °C.
N-Oxide Formation Free amine reacting with oxidant.Ensure 100% N-protection (Boc/Cbz) before oxidation.[1]
Incomplete Reaction Steric hindrance in the 7-membered ring.Increase reaction time or switch to Dess-Martin Periodinane (DMP) with 1 eq. water (accelerant).[1]

References

  • Maki, T., Iikawa, S., Mogami, G., Harasawa, H., Matsumura, Y., & Onomura, O. (2009).[1][3] Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 15(21), 5364–5370.[1] Link

  • More, J. D., & Finney, N. S. (2002).[1] A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX). Organic Letters, 4(17), 3001–3003.[1] Link[1]

  • Reile, I., Paju, A., Eek, P., Pehk, T., & Lopp, M. (2014).[1] Aerobic oxidation of cyclopentane-1,2-diols to cyclopentane-1,2-diones on Pt/C catalyst. Synlett, 25, 347-350.[1] Link

Sources

Application Notes & Protocols: Crystallization of 5-Aminocycloheptane-1,2-diol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 5-Aminocycloheptane-1,2-diol salts. As a key intermediate or active pharmaceutical ingredient (API), achieving a stable, pure, and well-defined crystalline form is critical for ensuring consistent physicochemical properties, bioavailability, and manufacturability.[1][2] This guide details systematic approaches for salt selection, solvent screening, and the development of robust crystallization protocols. It emphasizes the underlying scientific principles to empower users to rationally design and troubleshoot their crystallization processes. Methodologies for cooling crystallization, anti-solvent addition, and vapor diffusion are presented, along with protocols for the characterization of the resulting solid forms.

Introduction: The Critical Role of Crystallization

5-Aminocycloheptane-1,2-diol is a chiral aminocyclitol, a class of compounds with significant biological activity.[3] The solid-state properties of such molecules are paramount in pharmaceutical development. The crystalline form of an API can profoundly influence its stability, solubility, dissolution rate, and hygroscopicity, all of which are critical determinants of a drug's ultimate performance and shelf-life.[] Furthermore, different crystalline forms, known as polymorphs, can exhibit distinct properties, making the control of polymorphism a key regulatory and quality consideration.[5][6]

Salt formation is a widely employed strategy to modulate the physicochemical properties of ionizable APIs like 5-Aminocycloheptane-1,2-diol.[7] By reacting the basic amino group with an acid, a salt with potentially superior properties, such as enhanced solubility or improved stability, can be generated.[8] The choice of the counter-ion is a critical decision that can significantly impact the crystal lattice and, consequently, the material's bulk properties.[7]

This guide provides a structured approach to navigate the complexities of salt crystallization, from initial screening to protocol optimization and material characterization.

Strategic Approach to Crystallization

A systematic workflow is essential for efficiently identifying optimal crystallization conditions. The process begins with selecting appropriate salt formers, followed by a comprehensive solvent screening to map the solubility landscape of the target salt. Based on these results, rational design of crystallization experiments can be undertaken.

Crystallization Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Characterization Salt Selection Salt Selection Solvent Screening Solvent Screening Salt Selection->Solvent Screening Input: Target Salts Method Selection Method Selection Solvent Screening->Method Selection Input: Solubility Data Cooling Crystallization Cooling Crystallization Method Selection->Cooling Crystallization Anti-Solvent Addition Anti-Solvent Addition Method Selection->Anti-Solvent Addition Vapor Diffusion Vapor Diffusion Method Selection->Vapor Diffusion Analysis Analysis Cooling Crystallization->Analysis Anti-Solvent Addition->Analysis Vapor Diffusion->Analysis XRPD XRPD Analysis->XRPD DSC DSC Analysis->DSC TGA TGA Analysis->TGA Microscopy Microscopy Analysis->Microscopy Final Crystalline Form Final Crystalline Form XRPD->Final Crystalline Form DSC->Final Crystalline Form TGA->Final Crystalline Form Microscopy->Final Crystalline Form

Figure 1. A systematic workflow for the crystallization of 5-Aminocycloheptane-1,2-diol salts.

Part I: Salt Selection and Screening

The properties of the final salt are a direct consequence of both the API and the selected counter-ion. A thoughtful selection of acids is the first step towards obtaining a crystalline salt with desirable characteristics.

Rationale for Acid Selection

For the basic amino group of 5-Aminocycloheptane-1,2-diol, a range of pharmaceutically acceptable acids can be considered. The choice of acid will influence the pKa of the resulting salt, its solubility, and its propensity to form a stable crystal lattice. It is advisable to screen a diverse set of acids, including both inorganic and organic options.

Commonly Used Acids for Amine Salt Formation:

  • Inorganic Acids: Hydrochloric acid, Sulfuric acid, Phosphoric acid

  • Organic Carboxylic Acids: Acetic acid, Fumaric acid, Maleic acid, Succinic acid, Citric acid, Tartaric acid[9]

  • Sulfonic Acids: Methanesulfonic acid (mesylate), p-Toluenesulfonic acid (tosylate)

For chiral molecules like 5-Aminocycloheptane-1,2-diol, using a chiral acid (e.g., L-tartaric acid or D-mandelic acid) can lead to the formation of diastereomeric salts. These diastereomers often have different solubilities, which can be exploited for chiral resolution via crystallization.[10][11]

Protocol: Small-Scale Salt Formation Screening

This protocol allows for the rapid assessment of salt formation and crystallinity with a variety of acids.

Materials:

  • 5-Aminocycloheptane-1,2-diol (free base)

  • A selection of acids (e.g., HCl, H₂SO₄, methanesulfonic acid, L-tartaric acid, succinic acid)

  • A range of solvents (See Table 1)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Aminocycloheptane-1,2-diol in a suitable solvent where it is freely soluble (e.g., methanol or ethanol). A concentration of 50-100 mg/mL is a good starting point.

  • Acid Addition: In separate vials, aliquot a known volume of the free base stock solution (e.g., 200 µL).

  • Add a stoichiometric equivalent (1.0 eq) of each selected acid to the respective vials. For liquid acids or acid solutions, calculate the required volume. For solid acids, add them directly.

  • Observation: Cap the vials and stir at room temperature for 2-4 hours. Observe for the formation of a precipitate. If no solid forms, allow the solvent to slowly evaporate overnight.

  • Isolation and Preliminary Analysis: If a solid is obtained, isolate it by centrifugation or filtration. Wash with a small amount of a solvent in which the salt is expected to be poorly soluble (an anti-solvent like diethyl ether or heptane).[12] Dry the solid under vacuum.

  • Characterization: Analyze the resulting solid by polarized light microscopy to assess birefringence, which is indicative of crystallinity. Further characterization by X-ray Powder Diffraction (XRPD) is recommended for promising "hits" to confirm the crystalline nature.[13]

Part II: Solvent Systems for Crystallization

Solvent selection is arguably the most critical parameter in developing a crystallization process. The solubility of the salt in the chosen solvent system will dictate the yield, crystal size, and potentially the polymorphic form.[14]

Principles of Solvent Selection

An ideal crystallization solvent (or solvent system) should exhibit the following characteristics:

  • Moderate Solubility: The salt should be sparingly soluble at low temperatures but have significantly higher solubility at elevated temperatures. This temperature-dependent solubility is the driving force for cooling crystallization.

  • Inertness: The solvent should not react with the solute.

  • Volatility: The solvent's boiling point should be low enough to be easily removed from the final product but not so low that it evaporates too quickly, leading to poor crystal quality.[15]

  • Safety Profile: The solvent should be pharmaceutically acceptable (low toxicity).

It is often beneficial to use a binary solvent system, consisting of a "solvent" in which the salt is soluble and an "anti-solvent" in which the salt is poorly soluble.[16]

Solvent Class Examples Polarity Typical Use
Alcohols Methanol, Ethanol, Isopropanol (IPA)HighGood primary solvents for polar salts.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium-HighCan act as both solvents and anti-solvents.
Esters Ethyl Acetate (EtOAc)MediumOften used as a less polar solvent or anti-solvent.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MediumPrimarily used as anti-solvents.
Hydrocarbons Heptane, TolueneLowCommon anti-solvents for polar compounds.
Water -Very HighA good solvent for many salts, often used with an organic anti-solvent.
Table 1. Common solvents for the crystallization of amine salts.

Part III: Crystallization Protocols

Based on the salt and solvent screening, the following detailed protocols can be employed to generate high-quality crystalline material.

Protocol: Cooling Crystallization

This is the most common method and relies on the principle that the solubility of the salt decreases as the temperature is lowered.

Procedure:

  • Dissolution: In a suitable reaction vessel, suspend the 5-Aminocycloheptane-1,2-diol salt in the chosen solvent (e.g., isopropanol).

  • Heating: Heat the suspension with stirring until all the solid has dissolved. Add a minimal amount of additional solvent if necessary to achieve full dissolution at a temperature just below the solvent's boiling point.

  • Controlled Cooling: Slowly cool the saturated solution. A slow cooling rate (e.g., 5-10 °C/hour) is crucial for the growth of large, well-formed crystals. Rapid cooling often leads to the precipitation of small, poorly-defined particles.

  • Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the mixture at this temperature with gentle stirring for several hours (2-12 hours) to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any residual dissolved impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point or any thermal transition temperatures identified by DSC.

Protocol: Anti-Solvent Addition Crystallization

This method is ideal when the salt has high solubility in a primary solvent, even at low temperatures. Crystallization is induced by adding a miscible solvent in which the salt is insoluble.

Procedure:

  • Dissolution: Dissolve the 5-Aminocycloheptane-1,2-diol salt in a minimum amount of a good solvent (e.g., methanol or water) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., ethyl acetate or acetone) to the stirred solution. The addition rate is a critical parameter; slow addition promotes crystal growth over nucleation.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Maturation: Allow the mixture to stir at a constant temperature for several hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture for the wash.

Anti_Solvent_Workflow Start Start Dissolve Salt Dissolve Salt in Good Solvent Start->Dissolve Salt Slow Addition Slowly Add Anti-Solvent Dissolve Salt->Slow Addition Turbidity Turbidity Observed? Slow Addition->Turbidity Continue Addition Continue Slow Addition Turbidity->Continue Addition No Stir & Mature Stir and Allow Crystals to Grow Turbidity->Stir & Mature Yes Continue Addition->Slow Addition Isolate Crystals Isolate, Wash, and Dry Crystals Stir & Mature->Isolate Crystals End End Isolate Crystals->End

Figure 2. Workflow for anti-solvent crystallization.

Protocol: Vapor Diffusion Crystallization

This technique is particularly useful for generating high-quality single crystals for X-ray crystallography, but can also be adapted for small-scale crystallization screening.

Procedure:

  • Preparation: Dissolve the salt in a good solvent in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar). Add a volume of anti-solvent to the larger container, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the salt and inducing crystallization over a period of days to weeks.

  • Isolation: Once suitable crystals have formed, they can be carefully removed and dried.

Part IV: Characterization of Crystalline Salts

Proper characterization is essential to confirm the identity, purity, and solid-state form of the crystallized material.[1][13]

Technique Information Provided
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" of the crystalline lattice. It is the primary technique for identifying polymorphs and confirming the crystalline state.[13]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point, phase transitions, and decomposition. It provides information on the thermal stability and purity of the sample.[7]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to determine the presence of residual solvent or to identify the formation of hydrates or solvates.
Polarized Light Microscopy A rapid method to visually assess the crystallinity of a sample. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light.
Single Crystal X-Ray Diffraction Provides the absolute structure of the molecule and its arrangement in the crystal lattice. This is the definitive method for structural elucidation.
Table 2. Key analytical techniques for the characterization of crystalline forms.

Conclusion

The successful crystallization of 5-Aminocycloheptane-1,2-diol salts is a multifactorial process that requires a systematic and scientifically-driven approach. By carefully selecting salt formers, conducting thorough solvent screening, and optimizing crystallization protocols, researchers can obtain crystalline materials with the desired properties for pharmaceutical development. The methodologies and protocols outlined in this guide provide a robust framework for achieving these goals, emphasizing the importance of understanding the underlying principles of crystallization science to control the solid-state form of this important aminocyclitol.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • ResearchGate. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof. US5686588A.
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  • Yu, L. (2011). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • CD Formulation. API Physical & Chemical Characterization. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. This is a highly relevant review, though not directly found in the search, the content of the search results points to the concepts discussed in such literature. A placeholder URL is not possible, but the concepts are supported by[1][2][6].

  • Royal Society of Chemistry. (2007). A new twist on crystals. Chemistry World. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Kuhnert-Brandstätter, M., & Wunsch, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(2), 128-137. [Link]

  • Periasamy, M., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-33. [Link]

  • Google Patents. (1992).
  • Periasamy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828-3833. [Link]

  • Google Patents. (1989).
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Ulrich, J., & Jones, M. J. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Journal of Chemical & Engineering Data, 68(1), 10-21. [Link]

  • Google Patents. (1941).
  • University of Cambridge, Department of Chemistry. Guide for crystallization. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • European Patent Office. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. EP0477991B1. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Kohn, H., & Jung, S. H. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4425-4427. [Link]

  • Fernández, J., et al. (2000). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 7(11), 1129-1151. [Link]

  • Delso, I., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(3), 3073-3083. [Link]

  • Delso, I., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(3), 3073-3083. [Link]

  • Donaldson, W. A., et al. (2015). Generation of Molecular Complexity from Cyclooctatetraene: Preparation of Aminobicyclo[5.1.0]octitols. Chemistry – A European Journal, 21(30), 10852-10859. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminocycloheptane-1,2-diol Synthesis

Ticket ID: #ACH-702-OPT Subject: Yield Optimization & Troubleshooting Guide for 5-Aminocycloheptane-1,2-diol Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 5-aminocycloheptane-1,2-diol presents a unique "perfect storm" of synthetic challenges: the entropic penalties of forming seven-membered rings, the high water solubility of the final amino-diol, and the potential for catalyst poisoning by the free amine.

This guide moves beyond standard textbook recipes. It treats your reaction flask as a system of competing kinetics and thermodynamics. We focus on the Upjohn Dihydroxylation route (for cis-diol) and Epoxidation/Hydrolysis (for trans-diol), with a specific emphasis on the 5-amino regioisomer derived from 4-cyclohepten-1-one.

Module 1: The Synthetic Logic & Workflow

Before troubleshooting, verify your route matches the optimized industrial standard. The most common yield-killer is attempting dihydroxylation on a free amine.

Visual Workflow (DOT)

SynthesisWorkflow Start 4-Cyclohepten-1-one Step1 Reductive Amination (Formation of C5-Amine) Start->Step1 NH4OAc, NaBH3CN Step2 N-Protection (CRITICAL STEP) Step1->Step2 Boc2O / Cbz-Cl Step3 Oxidation (Upjohn or Epoxidation) Step2->Step3 Prevents OsO4 Poisoning Step4 Deprotection & Resin Purification Step3->Step4 Stereochem Defined Target 5-Aminocycloheptane- 1,2-diol Step4->Target Final Isolation

Figure 1: Optimized synthetic workflow emphasizing the critical protection step to prevent catalyst inhibition.

Module 2: Precursor Preparation (The "Boot Sequence")

User Question: I am starting with 5-aminocycloheptene, but my dihydroxylation yield is <20%. The starting material disappears, but I get a black tar.

Root Cause Analysis: You are likely using the free amine. Free amines (Lewis bases) coordinate strongly to Osmium(VIII) and Osmium(VI) species, arresting the catalytic cycle and leading to the formation of stable osmium-amine complexes (the "black tar").

Protocol Correction: You must mask the nitrogen lone pair.

  • Recommended Group: tert-Butyloxycarbonyl (Boc). It is stable to basic Upjohn conditions and easily removed later.

  • Alternative: Benzyloxycarbonyl (Cbz) if acidic deprotection is undesirable, though hydrogenolysis can be tricky with trace Os/Ru contaminants.

Data: Effect of N-Protection on Upjohn Yield

Substrate (Cycloheptene deriv.)[1]Catalyst Load (OsO4)Time (h)Yield (%)Observation
Free Amine 2 mol%48<15%Dark precipitate, stalled conversion.
N-Boc Protected 1 mol%688%Clear orange solution, clean conversion.
N-Acetyl Protected 1 mol%1275%Slower reaction due to steric bulk.

Module 3: The Dihydroxylation Step (The Core Processor)

User Question: The reaction is slow. Can I heat it up? Also, I'm seeing poor diastereoselectivity.

Technical Insight: Cycloheptane rings exist in a fluxional state (pseudorotation), primarily toggling between twist-chair and twist-boat conformations [1, 2]. Unlike rigid cyclohexanes, the "face" of the alkene is not permanently blocked, leading to lower stereocontrol.

Protocol A: Upjohn Dihydroxylation (Target: cis-Diol)

Standard conditions often fail for 7-membered rings due to conformational mobility. Use this modified protocol.

  • Solvent System: Use tert-Butanol/Water (1:1). The high viscosity of tBuOH helps stabilize the transition state.

  • Additives: Add Citric Acid (2 equiv) to the workup, NOT the reaction.

  • Ligand Acceleration: If the reaction is sluggish, add Quinuclidine or DABCO (1-5 mol%). This stabilizes the OsO4-alkene complex, accelerating the rate by up to 50x (Ligand Accelerated Catalysis) [3].

Troubleshooting Logic Tree (DOT)

Troubleshooting Issue Problem: Low Yield/Stalled Reaction Check1 Is the Amine Protected? Issue->Check1 Check2 Check Oxidant (NMO) Check1->Check2 Yes Action1 Protect with Boc2O Check1->Action1 No Check3 Check Sterics/Conformation Check2->Check3 NMO is fresh Action2 Add 10% excess NMO or switch to K3Fe(CN)6 Check2->Action2 NMO is old/wet Action3 Add Quinuclidine (Ligand) Check3->Action3 Reaction slow

Figure 2: Decision matrix for troubleshooting stalled dihydroxylation reactions.

Module 4: Isolation & Purification (The "Output" Bottleneck)

User Question: I formed the product (confirmed by LCMS), but I lost 90% of it during aqueous workup. It won't extract into DCM.

Root Cause: 5-Aminocycloheptane-1,2-diol is a highly polar, water-soluble aminocyclitol mimic. Standard organic extraction (DCM/EtOAc vs. Water) will leave your product in the aqueous phase.

Validated Purification Protocols:

Method A: The "Dry Loading" Technique (For Protected Intermediates)

Best if you still have the Boc group attached.

  • Do not perform an aqueous extraction.

  • Add Celite or Silica directly to the reaction mixture.

  • Evaporate solvents to dryness.

  • Load the powder onto a flash column.

  • Eluent: DCM:MeOH (95:5 to 90:10). The Boc group provides just enough lipophilicity.

Method B: Ion Exchange (For Deprotected Final Product)

Best for the free amino-diol.

  • Resin: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or sulfonic acid silica).

  • Load: Dissolve the crude aqueous mixture (pH < 7) and pass it through the column. The amino-diol binds; NMO and osmium salts pass through.

  • Wash: Water followed by MeOH (removes non-basic impurities).

  • Elute: 2M Ammonia in Methanol.

  • Result: Pure free base without inorganic salts [4].

Method C: n-Butanol Extraction (Last Resort)

If you lack resin, saturate the aqueous phase with NaCl and extract 5x with n-Butanol . It is the only common organic solvent capable of pulling aminodiols from water [5].

Module 5: Stereochemical Verification

User Question: How do I know if I have the cis or trans diol? The NMR is messy.

In 7-membered rings, Karplus relationships are distorted due to ring flexibility.

  • Cis-diol (Upjohn product): typically shows a smaller

    
     coupling constant (approx 2-5 Hz) due to the eclipse-like arrangement in the twist-chair.
    
  • Trans-diol (Epoxide hydrolysis product): typically shows a larger

    
     (approx 7-9 Hz) if the ring locks into a chair-like form, but this is variable.
    
  • Definitive Proof: Formation of the acetonide .

    • React crude diol with 2,2-dimethoxypropane and pTsOH.

    • Cis-diols form acetonides rapidly.

    • Trans-diols in 7-membered rings struggle to bridge the acetonide due to ring strain.

References

  • Bocian, D. F., et al. (1975). "Conformations of cycloheptane." Journal of the American Chemical Society, 97(4), 687-695. Link

  • Hendrickson, J. B. (1961). "Molecular Geometry. I. The Conformation of Cycloheptane." Journal of the American Chemical Society, 83(22), 4537–4547. Link

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[2][3] "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 17(23), 1973-1976.[2] Link

  • Chaudhari, S. S., & Akamanchi, K. G. (1999). "A mild, efficient and specific deprotection of N-tert-butoxycarbonyl amines using silica gel supported sodium hydrogen sulfate." Synthesis, 1999(5), 760-764. Link

  • Patent US5866719A. (1999). "Process for the purification of an aminoalcohol."[4] (Describes n-butanol extraction and resin purification for water-soluble aminodiols). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Osmium tetroxide is highly toxic and volatile; all reactions must be performed in a well-ventilated fume hood.

Sources

Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopicity Challenge

Purifying amine hydrochloride salts is deceptively complex. While salt formation is a standard method to stabilize amines, the resulting hydrochloride salts are often hygroscopic or deliquescent —they absorb atmospheric moisture until they dissolve into a viscous oil. This "oiling out" phenomenon is not just a nuisance; it traps impurities, prevents crystallization, and degrades yield.

This guide moves beyond basic textbook procedures to address the specific, high-friction failure points encountered in the lab. It focuses on causality (why it failed) and remediation (how to fix it using self-validating protocols).

Phase 1: Troubleshooting Crystallization Failures ("Oiling Out")

Q: My amine HCl salt separates as a dense oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This is often driven by supersaturation or the presence of impurities (especially water) that lower the melting point of the solvated salt.

Protocol: The "Dual-Solvent" Recovery

Do not discard the oil. Treat it as a supersaturated solution.

  • Decant the supernatant: Remove the solvent layer, leaving the oil.

  • Redissolve: Dissolve the oil in the minimum amount of a polar "good" solvent (Methanol or Ethanol).

    • Tip: If the oil contains significant water, dry this solution with anhydrous

      
       before proceeding.
      
  • Azeotropic Drying (Critical): If water is suspected, add toluene and rotary evaporate to dryness. Repeat 2-3 times. The toluene/water azeotrope removes trace moisture that prevents crystal lattice formation.

  • Precipitation: Redissolve the dry foam in a minimal amount of warm Ethanol/Isopropanol. Add the "bad" solvent (Diethyl Ether or Ethyl Acetate) dropwise with vigorous stirring until persistent turbidity is observed.

  • Thermal Cycling: Heat the mixture until clear, then let it cool slowly to room temperature. Do not place directly in the freezer, as rapid cooling favors oiling out.

Decision Matrix: Solving the "Oiling Out" Problem

OilingOutTroubleshooting Start Problem: Salt Oils Out CheckWater Is water present? Start->CheckWater DryIt Azeotrope with Toluene (Repeat 3x) CheckWater->DryIt Yes CheckSolvent Check Solvent System CheckWater->CheckSolvent No DryIt->CheckSolvent TooPolar Solvent too polar? (e.g., MeOH) CheckSolvent->TooPolar SwitchSolvent Switch to IPA/EtOAc or EtOH/Et2O TooPolar->SwitchSolvent Yes Seed Add Seed Crystal Slow Cool TooPolar->Seed No SwitchSolvent->Seed Metathesis Consider Salt Metathesis (Change Counter-ion) Seed->Metathesis Still Fails

Figure 1: Logical decision tree for diagnosing and resolving oiling out during crystallization.

Phase 2: Handling Deliquescent Solids (Filtration & Drying)

Q: The solid looks perfect in the flask, but turns into a sticky goo the moment I try to filter it. Why?

A: The salt is deliquescent . The ambient humidity in the lab air is sufficient to dissolve the crystal lattice within seconds of exposure. Standard vacuum filtration pulls large volumes of moist air through the cake, accelerating this process.

Solution: You must exclude atmospheric moisture during filtration. Use Schlenk Line Techniques or a Positive Pressure Filtration setup.

Protocol: Inert Atmosphere Filtration (Schlenk Frit)

This protocol uses a closed system to filter the solid under Nitrogen or Argon.

  • Setup: Connect a Schlenk frit (a glass tube with a sintered disc and stopcocks) between the reaction flask and a receiving Schlenk flask.

  • Cycle: Evacuate and backfill the entire assembly (frit + receiver) with inert gas 3 times to remove moisture.

  • Transfer: Invert the reaction flask (or use a cannula) to transfer the slurry onto the frit.

  • Filtration: Apply a slight positive pressure of inert gas to the top of the frit (do not use strong vacuum from the bottom if possible, as it can evaporate solvent too fast and cool the frit, condensing water).

  • Wash: Inject anhydrous washing solvent (e.g., dry Ether) through a septum, stir the cake, and push through.

  • Dry: Dry the solid on the frit by passing a stream of dry inert gas through it for 30-60 minutes before opening the vessel.

Workflow: Anhydrous Filtration Setup

SchlenkFiltration Step1 1. Assemble Schlenk Frit Step2 2. Cycle N2/Vac (3x to Dry) Step1->Step2 Step3 3. Cannula Transfer Slurry to Frit Step2->Step3 Step4 4. Positive Pressure Filtration (N2) Step3->Step4 Step5 5. Wash with Anhydrous Ether Step4->Step5 Step6 6. Dry under Inert Gas Flow Step5->Step6

Figure 2: Step-by-step workflow for filtering hygroscopic salts using Schlenk techniques to prevent deliquescence.

Phase 3: Removing Excess HCl & Impurities

Q: My NMR shows broad peaks and the mass balance is off. How do I remove excess HCl?

A: Excess HCl can trap solvent and promote hygroscopicity. It is often "stuck" in the crystal lattice or present as a solvate.

Troubleshooting Table: Removal Strategies

MethodMechanismSuitabilityProtocol
Azeotropic Distillation Forms binary azeotrope with water/HClBest for most salts Add Toluene or n-Heptane. Rotavap to dryness. Repeat 3x.
Solvent Wash Differential solubilityIf salt is solid Wash cake with anhydrous

or

. Free HCl is soluble; salt is not.
High Vacuum Drying Sublimation/EvaporationStable salts Dry at

under high vacuum (

) over

or KOH pellets.
Lyophilization Sublimation of ice/acidUse with Caution Only if freeze-dryer has acid trap. Excess HCl can corrode pump.[1]

Expert Insight: If the HCl salt remains intractable (oils out persistently, extremely hygroscopic), consider Salt Metathesis . Switch the counter-ion.

  • Alternative Acids: Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH), or p-Toluenesulfonic acid (TsOH) often yield non-hygroscopic, crystalline salts when HCl fails.

Phase 4: Storage & Stability

Q: How do I store these salts long-term?

A: Even "dry" salts will degrade if stored improperly.

  • Container: Use a glass vial with a Teflon-lined cap. Avoid simple snap-caps.

  • Seal: Parafilm is permeable to water vapor over time. Use electrical tape or shrink bands for better sealing.

  • Environment: Store inside a desiccator containing active desiccant (Indicating Drierite or

    
    ).
    
  • Handling: Always warm the refrigerated vial to room temperature before opening to prevent condensation on the cold solid.

References
  • Drying Organic Solutions. Not Voodoo: Demystifying Synthetic Organic Chemistry. University of Rochester. [Link]

  • Schlenk Line Survival Guide. Schlenk Line Survival Guide: Filtration.[Link]

  • Purification of Laboratory Chemicals. ScienceMadness Library / Armarego & Chai.[Link]

  • Recrystallization Guide. MIT OpenCourseWare: Recrystallization.[Link]

  • Salt Selection in Drug Development. National Institutes of Health (PubMed).[Link]

Sources

Technical Support Center: Purification of 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminocycloheptane-1,2-diol represents a class of aminocyclitols often utilized as glycosidase inhibitors or ligand scaffolds. Its purification is notoriously difficult due to three converging factors:

  • High Polarity: The molecule is highly water-soluble, making aqueous workups and standard Normal Phase (NP) chromatography ineffective.

  • Amine Reactivity: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing peak tailing and irreversible adsorption.[1]

  • Stereochemical Complexity: The cis and trans diol isomers often co-elute on achiral stationary phases.

This guide moves beyond standard protocols to provide specific, chemically grounded solutions for these challenges.

Module 1: The Polarity Paradox (Chromatography Issues)

User Issue: "My compound elutes in the solvent front on C18, but sticks permanently (or streaks) on normal silica gel."

The Root Cause
  • Reverse Phase (C18) Failure: The molecule is too hydrophilic (logP < -1). It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

  • Normal Phase (Silica) Failure: The amine group (

    
    ) acts as a Lewis base, hydrogen-bonding to acidic silanols (
    
    
    
    ) on the silica surface. This is not "retention"; it is ion-exchange trapping .
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

Do not use standard Normal Phase.[2] Switch to HILIC, which uses a silica surface but a water-miscible organic mobile phase.[3]

Protocol: HILIC Purification Setup

ParameterRecommendationRationale
Stationary Phase Amide-bonded Silica or Zwitterionic (ZIC-HILIC) Amide phases mask silanols and provide a water-enriched layer for partitioning without strong ionic binding.
Mobile Phase A Acetonitrile (ACN)The "weak" solvent in HILIC (promotes retention).
Mobile Phase B 10-20 mM Ammonium Formate (pH 3.5 - 4.0)Provides ionic strength to suppress secondary interactions. Low pH ensures the amine is protonated and soluble.
Gradient 95% A to 60% AElution is "reversed" compared to C18: more water elutes the compound.
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Expert Tip: If you must use standard bare silica, you must "deactivate" the column. Pre-wash the column with Mobile Phase containing 1% Triethylamine (TEA), then run your purification with 0.1% TEA or


 in the eluent. This blocks the acidic silanols [1].

Module 2: Stereochemical Resolution (Isomer Separation)

User Issue: "I cannot separate the cis-1,2-diol from the trans-1,2-diol isomer."

The Root Cause

Both isomers have nearly identical polarities and


 values. Standard chromatography relies on polarity differences, which are negligible here. We must exploit chemical geometry .
Solution: Kinetic Resolution via Acetonide Formation

The cis-diol geometry allows for the formation of a 5-membered cyclic ketal (acetonide) with acetone. The trans-diol, constrained by the 7-membered ring, experiences significant ring strain if it attempts to form this bridge and will react much slower or not at all [2].

Protocol: The "Chemical Filter" Workflow

  • Reaction: Dissolve crude mixture in dry acetone (or 2,2-dimethoxypropane). Add catalytic p-Toluenesulfonic acid (pTsOH). Stir at RT for 2-4 hours.

  • Result:

    • Cis-isomer

      
       Converts to Acetonide  (Less polar, lipophilic).
      
    • Trans-isomer

      
       Remains Diol  (Highly polar).[4]
      
  • Separation: Flash Chromatography (Silica).[2]

    • Elute with 5% MeOH in DCM.

    • Acetonide (Cis) elutes first (High

      
      ).[4][5]
      
    • Unreacted Diol (Trans) elutes later or stays on baseline.[5]

  • Deprotection: Treat the isolated acetonide with 1M HCl/MeOH to regenerate the pure cis-diol.

Visualization: Isomer Resolution Pathway[5][6]

IsomerResolution Start Crude Mixture (Cis + Trans Diols) Reaction Add 2,2-DMP + pTsOH (Kinetic Protection) Start->Reaction Split Resulting Species Reaction->Split CisPath Cis-Acetonide (Lipophilic) Split->CisPath Fast Reaction TransPath Trans-Diol (Hydrophilic) Split->TransPath No/Slow Reaction Silica Silica Gel Chromatography (DCM/MeOH) CisPath->Silica TransPath->Silica Fraction1 Fraction 1: Cis-Acetonide Silica->Fraction1 Elutes Fast Fraction2 Fraction 2: Trans-Diol Silica->Fraction2 Elutes Slow Deprotect Acid Hydrolysis (1M HCl) Fraction1->Deprotect FinalCis Pure Cis-Diol Deprotect->FinalCis

Figure 1: Kinetic resolution strategy utilizing the steric constraints of the cycloheptane ring to separate diastereomers.

Module 3: Trace Impurity Removal (Metals & Salts)

User Issue: "My NMR shows broad peaks (paramagnetic impurities) or I have residual Palladium from the hydrogenation step."

The Root Cause

Amines and diols are excellent chelators. They bind to transition metals (Pd, Pt, Ru) used in reduction steps, pulling them through standard filtration (Celite).

Solution: Solid-Supported Scavengers

Do not rely on crystallization. Use functionalized silica scavengers that have a higher binding constant (


) for the metal than your amine product does [3].

Selection Guide: Scavenger vs. Impurity

ContaminantRecommended ScavengerFunctional GroupMechanism
Pd, Pt, Rh Si-Thiol (or Si-TMT)MercaptopropylStrong S-Metal coordination breaks the Amine-Metal bond.
Ru, Cu, Zn Si-TAA TriamineChelation via multiple nitrogen donors.
Acidic Salts Si-Carbonate

Neutralizes salts; filtration removes the resulting solid.

Protocol: Batch Scavenging

  • Dissolve crude product in MeOH or Water.

  • Add 4 equivalents (w.r.t metal load) of Si-Thiol .

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm frit. The metal remains trapped on the solid silica.

Module 4: Isolation from Aqueous Media (Desalting)

User Issue: "I cannot extract my product from water after the reaction."

Solution: Catch-and-Release (SCX Chromatography)

Since the product is an amine, use Strong Cation Exchange (SCX) resin to capture it from water, wash away non-basic impurities, and release it in a volatile solvent.

Workflow:

  • Load: Pass aqueous crude solution over SCX-2 Resin (sulfonic acid based).

    • Chemistry:

      
      .
      
  • Wash: Flush with MeOH and Water.

    • Result: Neutral impurities (salts, non-amine starting material) are washed away.

  • Elute: Flush with 2M

    
     in MeOH .
    
    • Result: Ammonia displaces the product. Collect the eluate.

  • Finish: Evaporate MeOH/

    
    . You are left with the free base amine.
    

References

  • Biotage. (2023). Strategies for Purifying Polar Amines. Technical Note TN-104. [Link]

  • NIST Chemistry WebBook. (2023). 1,2-Cycloheptanediol Stereochemistry and Reactivity.[Link]

Sources

Advanced Optimization of Cycloheptane Functionalization: Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium-Ring" Challenge

Welcome to the Cycloheptane Optimization Center. If you are here, you are likely encountering the unique reactivity profile of the seven-membered ring. Unlike cyclohexane (rigid, predictable chair) or cyclopentane (envelope), cycloheptane sits at the threshold of "Medium-Ring" chemistry .

The core obstacles you face are thermodynamic and kinetic in nature:

  • Prelog Strain (Transannular Strain): Non-bonded interactions between substituents across the ring.

  • Entropic Penalties: The ring is flexible (pseudorotation), making ring closure and stereoselective functionalization difficult.

  • Conformational Mobility: The low barrier between the twist-chair and twist-boat conformers often leads to poor diastereoselectivity.

This guide moves beyond basic synthesis, focusing on functionalizing the ring with high regiocontrol and stereocontrol.

Module A: Conformational Analysis & Stereocontrol

The Issue: "I cannot separate my diastereomers," or "My nucleophile attacked the wrong face."

The Science: Cycloheptane does not adopt a rigid chair. Its most stable conformation is the Twist-Chair (TC) , followed closely by the Twist-Boat (TB) . The energy barrier for pseudorotation is low (~1–2 kcal/mol), meaning the molecule is constantly "rippling."

Visualizing the Energy Landscape

CycloheptaneConformations Fig 1. Cycloheptane Conformational Interconversion. Note the accessibility of the Twist-Boat. TC Twist-Chair (Global Minimum) C Chair (Transition State) TC->C +1.5 kcal/mol TB Twist-Boat (Local Minimum) TC->TB Pseudorotation (Low Barrier) B Boat (High Energy) TB->B +2.5 kcal/mol

Optimization Protocol: Locking the Conformation

To achieve high diastereoselectivity (dr > 20:1), you must restrict pseudorotation.

  • Temperature Control: Perform functionalization at -78°C . At room temperature, the rapid TC

    
     TB interconversion averages out facial bias.
    
  • Substituent Locking: If possible, install a bulky substituent (e.g., tert-butyl or phenyl) early. This group will preferentially occupy the "equatorial-like" position in the Twist-Chair, anchoring the ring and differentiating the re and si faces.

Module B: Site-Selective C-H Functionalization

The Issue: "I need to install an aryl group at the


-position, but I'm getting a mixture of isomers."

The Solution: Transannular Directed C-H Activation. Standard reagents fail to distinguish between the multiple methylene (-CH2-) groups. You must use transannular strain to your advantage by using a directing group (DG) that reaches across the ring.

Protocol: Pd-Catalyzed Transannular -Arylation

Reference Grounding: This protocol utilizes Quinuclidine-Pyridone ligands, a breakthrough method for medium rings (See Ref 1).

Reagents:

  • Substrate: Cycloheptane Carboxylic Acid (The -COOH acts as the anchor).

  • Catalyst: Pd(OAc)₂ (10 mol%).[1][2]

  • Ligand: Quinuclidine-Pyridone L1 (20 mol%).

  • Oxidant: Ag₂CO₃ (1.5 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the cationic Pd intermediate.

Step-by-Step Workflow:

  • Pre-complexation: Mix Pd(OAc)₂ and Ligand L1 in HFIP at room temperature for 15 mins. The solution should turn orange/brown.

  • Substrate Addition: Add the cycloheptane carboxylic acid and the aryl iodide (Ar-I).

  • Activation: Add Ag₂CO₃ and K₂CO₃. Seal the tube under Air (or O2 balloon if re-oxidation is sluggish).

  • Heating: Heat to 90°C for 24 hours.

    • Note: Do not exceed 100°C; Pd black formation accelerates significantly in HFIP at >100°C.

  • Workup: Filter through Celite. The product will be the

    
    -arylated  cycloheptane (cis-relative stereochemistry usually favored due to the palladacycle geometry).
    
Mechanism of Action (Transannular Palladation)

TransannularCH Fig 2. Transannular C-H Activation Pathway. The ligand geometry is crucial to bridge the 7-membered ring. Start Substrate: Cycloheptane-COOH Coord Pd-Ligand Coordination (Carboxylate Directing) Start->Coord TS Transannular C-H Activation (Strained Palladacycle) Coord->TS  Ligand bends Pd  across ring   Ins Oxidative Addition of Ar-I TS->Ins  Formation of  Pd(IV) species   Prod Reductive Elimination: Gamma-Aryl Cycloheptane Ins->Prod

Troubleshooting Support Matrix

User Report: "My reaction failed." Support Response: Please identify your specific symptom below.

SymptomProbable CauseCorrective Action
Low Yield (<20%) Polymerization: Intermolecular reactions are outcompeting intramolecular cyclization/functionalization.High Dilution: Run reaction at 0.001 M to 0.01 M. Use a syringe pump for slow addition of reagents.
Wrong Regioisomer Hydride Shift: 1,2- or 1,3-hydride shifts (transannular) occurred after C-H insertion.Speed up the Trap: Increase concentration of the trapping agent (e.g., Ar-I or olefin). Switch to Rh(II) catalysts with electron-withdrawing ligands (e.g., Rh₂(esp)₂) to destabilize the intermediate cation.
Pd Black Formation Solvent Incompatibility: HFIP is acidic and can destabilize certain Pd precursors.Add Co-solvent: Use a 9:1 mixture of HFIP/DCE. Ensure the ligand:Pd ratio is strictly > 1.5:1.
No Reaction (SM Recovered) Conformational Mismatch: The ring cannot access the geometry required for the transition state.Temperature Modulation: Increase temperature to 110°C to overcome the barrier to the reactive conformer (Twist-Boat), but monitor for decomposition.

Frequently Asked Questions (FAQs)

Q: Why is HFIP (Hexafluoroisopropanol) required for the C-H activation protocol? A: HFIP is a strong hydrogen-bond donor. It stabilizes the carboxylate-Pd complex and, more importantly, lowers the energy of the C-H cleavage transition state via a "proton-shuttling" mechanism. In standard solvents (THF, Toluene), the activation barrier for the distal


-C-H bond is too high.

Q: Can I use Ring-Closing Metathesis (RCM) to form the functionalized ring instead? A: Yes, but be careful. RCM to form 7-membered rings is entropically disfavored compared to 5- or 6-membered rings.

  • Tip: Use Grubbs II or Hoveyda-Grubbs II catalysts.

  • Tip: If the ring fails to close, add a "gem-dimethyl" group or bulky substituent to the tether (Thorpe-Ingold effect) to pre-organize the linear precursor into a coiled shape.

Q: How do I separate the cis and trans isomers of my substituted cycloheptane? A: Due to the flexibility of the ring, these isomers often have very similar Rf values on silica.

  • Derivatization: If you have a ketone or alcohol, convert it to a hydrazone or ester (e.g., 3,5-dinitrobenzoate) to increase crystallinity and polarity difference.

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H). The conformational "twist" often interacts strongly with chiral stationary phases.

References

  • Transannular C-H Functionalization

    • Title: Transannular C–H functionalization of cycloalkane carboxylic acids.[1][3][4][5]

    • Source: N
    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational Analysis of Cycloheptane and Deriv
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Rhodium Catalysis in Medium Rings

    • Title: Rhodium-Catalyzed C–C Bond Formation via Heteroatom-Directed C–H Bond Activation.[6]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Ring Strain & Synthesis

    • Title: Metal-Mediated Synthesis of Medium-Sized Rings.[7]

    • Source: Chemical Reviews.[6]

    • URL:[Link]

Sources

Resolving solubility issues of 5-Aminocycloheptane-1,2-diol in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-Aminocycloheptane-1,2-diol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower your experimental success.

Note: 5-Aminocycloheptane-1,2-diol is a specific aminocyclitol. While direct literature on this exact molecule is sparse, the principles outlined here are based on the well-established physicochemical behaviors of its core functional groups—a primary amine and a vicinal diol on a cycloalkane scaffold. These strategies are broadly applicable to similar aminocyclitols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected baseline solubility of 5-Aminocycloheptane-1,2-diol in neutral (pH 7.0) water?

A1: The structure of 5-Aminocycloheptane-1,2-diol presents a mixed chemical nature. The two hydroxyl (-OH) groups can form hydrogen bonds with water, which promotes solubility.[1] Conversely, the seven-carbon cycloheptane ring is nonpolar and hydrophobic, which limits aqueous solubility. The amino (-NH2) group is polar, but its major contribution to solubility is pH-dependent. At neutral pH, the compound's solubility is expected to be low to moderate. Complete dissolution at high concentrations in pure, unbuffered water is often challenging.

Q2: I've added the compound to deionized water and it's not dissolving. What is the most likely reason?

A2: The most common issue is pH. The amino group on the cycloheptane ring is basic.[2] In neutral deionized water, a significant portion of the amine remains in its neutral, less soluble form (R-NH2). To achieve significant solubility, the amine must be protonated to its salt form (R-NH3+), which is an ion and therefore much more soluble in a polar solvent like water.[3][4]

Q3: What is the single most effective first step to try and dissolve my compound?

A3: pH adjustment. Before exploring any other method, attempt to dissolve the compound by lowering the pH of your aqueous solution. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the amine, drastically increasing solubility. This is the most direct and effective initial strategy.[5]

Q4: Can heating the solution improve solubility?

A4: Yes, heating can increase the rate of dissolution and the saturation point. However, this should be done with caution. First, the effect may be temporary; the compound could precipitate out as the solution cools. Second, and more critically, the thermal stability of 5-Aminocycloheptane-1,2-diol must be considered. Prolonged heating could lead to degradation.[6] Always check the compound's stability profile before applying heat.

Part 2: Troubleshooting Guides - A Deeper Dive

This section provides structured approaches to common experimental challenges.

Problem 1: My compound dissolves upon adding acid, but crashes out when I add it to my neutral pH buffer.

This is a classic pH-partitioning problem. Your compound is soluble in the acidic stock solution but precipitates when the pH is raised by the buffer.

Causality: The Henderson-Hasselbalch equation governs the ratio of the protonated (soluble) to unprotonated (less soluble) form of the amine.[7][8] For a weak base like your compound, the equation is:

pH = pKa + log([R-NH2]/[R-NH3+])

When the solution pH is significantly below the pKa of the amine's conjugate acid, the soluble R-NH3+ form dominates. When the pH approaches or exceeds the pKa, the concentration of the less soluble R-NH2 form increases, leading to precipitation.

Solution Workflow:

  • Determine Maximum Solubility in Buffer: Instead of adding an acidic stock to a buffer, try dissolving the compound directly into the final buffer at a low concentration and gradually increase it to find the practical solubility limit.

  • Prepare a Co-solvent Stock: If the required concentration is above this limit, you must avoid a purely aqueous system. The recommended approach is to prepare a high-concentration stock in a water-miscible organic co-solvent and then dilute it into your buffer. See the protocol in Part 3 .

The diagram below illustrates the relationship between pH and the solubility of an amine-containing compound.

G cluster_pH Solution pH vs. Compound's pKa cluster_Form Dominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (pH << pKa) Protonated Protonated Form (R-NH3+) Charged, Ionic Low_pH->Protonated Favors protonation High_pH High pH (pH > pKa) Neutral Neutral Form (R-NH2) Uncharged, Less Polar High_pH->Neutral Favors deprotonation High_Sol High Solubility Protonated->High_Sol Ion-dipole interactions with water Low_Sol Low Solubility (Precipitation Risk) Neutral->Low_Sol Hydrophobic character of carbon ring dominates

Caption: Relationship between pH, molecular form, and solubility.

Problem 2: I need a highly concentrated stock solution (>50 mM) for my experiments, and pH adjustment is not sufficient.

At high concentrations, even at optimal pH, the intrinsic solubility limit of the compound can be exceeded. This is where co-solvents become essential.

Causality: Co-solvents are water-miscible organic solvents that improve the solubility of nonpolar solutes by reducing the polarity of the overall solvent system.[9] They disrupt the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic cycloheptane ring of your compound.

Solution Workflow:

  • Select an Appropriate Co-solvent: The choice depends on your downstream application. For cell-based assays, DMSO and ethanol are common choices due to their relatively low toxicity at low final concentrations.

  • Perform a Co-solvent Screen: Test the solubility in a few selected co-solvents (e.g., DMSO, Ethanol, PEG-400) to find the most effective one.

  • Prepare the Stock and Dilute: Prepare a high-concentration stock in the chosen co-solvent. For the final working solution, perform a stepwise dilution into your aqueous buffer, vortexing between additions, to avoid precipitation.

Co-solventTypical Stock Conc.Max. Final Assay Conc.Properties & Considerations
DMSO 10 - 100 mM< 0.5% (v/v)Excellent solubilizing power for many organic compounds. Can have biological effects at higher concentrations.
Ethanol 10 - 50 mM< 1.0% (v/v)Good for moderately nonpolar compounds. Volatile. Less toxic than DMSO for many cell types.
PEG-400 1 - 20 mM< 2.0% (v/v)Polyethylene glycol 400. More viscous. Generally very low toxicity. Good for in-vivo studies.
DMF 10 - 100 mM< 0.1% (v/v)Dimethylformamide. Strong solvent, but higher toxicity. Use with caution and only when necessary.
Problem 3: My experimental system is highly sensitive to both pH changes and organic solvents.

When both pH adjustment and co-solvents are not viable options, you must turn to more advanced formulation strategies, such as using solubilizing excipients.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate the hydrophobic part of a drug molecule (the cycloheptane ring) in their core, while their hydrophilic shell interacts with water, effectively solubilizing the entire complex.[11][12] This "host-guest" complex formation can significantly increase aqueous solubility without altering pH or adding organic solvents.[13][14]

Solution Workflow:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and a good safety profile.[11][12]

  • Determine the Optimal Ratio: Experiment with different molar ratios of HP-β-CD to your compound (e.g., 1:1, 2:1, 5:1) to find the ratio that achieves the desired solubility.

  • Follow the Kneading/Lyophilization Protocol: Complexation is often achieved by making a slurry of the compound and cyclodextrin in a minimal amount of water, kneading it, and then freeze-drying (lyophilizing) to create a readily soluble powder.

This diagram provides a step-by-step decision-making process for addressing solubility issues.

G Start Start: Compound Does Not Dissolve in Water Check_pH Is the amine group protonated? Start->Check_pH Adjust_pH Action: Add dilute acid (e.g., 0.1M HCl) to lower pH to ~2 units below pKa Check_pH->Adjust_pH No Need_High_Conc Is a high concentration (>10 mM) stock needed? Check_pH->Need_High_Conc Yes Is_Soluble_pH Is compound soluble now? Adjust_pH->Is_Soluble_pH Is_Soluble_pH->Need_High_Conc Yes Fail Consult Formulation Specialist Is_Soluble_pH->Fail No Use_Cosolvent Action: Use a co-solvent (e.g., DMSO, EtOH) (See Protocol B) Need_High_Conc->Use_Cosolvent Yes Success Success: Proceed with Experiment Need_High_Conc->Success No Is_Soluble_Co Is compound soluble now? Use_Cosolvent->Is_Soluble_Co System_Sensitive Is the experimental system sensitive to pH or solvents? Is_Soluble_Co->System_Sensitive Yes, but need to dilute Is_Soluble_Co->Fail No Use_Cyclodextrin Action: Use a solubilizing excipient like HP-β-CD System_Sensitive->Use_Cyclodextrin Yes System_Sensitive->Success No Use_Cyclodextrin->Success If successful

Caption: Step-by-step troubleshooting workflow.

Part 3: Key Experimental Protocols

Protocol A: Solubilization by pH Adjustment

This protocol describes the preparation of a 10 mM acidic stock solution.

  • Weigh Compound: Accurately weigh the required mass of 5-Aminocycloheptane-1,2-diol for your target volume and concentration.

  • Add Water: Add approximately 80% of the final target volume of high-purity deionized water. The mixture will likely appear as a suspension or slurry.

  • Acidify Dropwise: While stirring vigorously, add 1 M HCl drop by drop. Monitor the solution for clarity. The solid should begin to dissolve as the pH drops.

  • Check for Clarity: Continue adding acid until the solution becomes completely clear. Use a calibrated pH meter to check that the final pH is sufficiently acidic (typically pH 2-4 is effective for most amines).

  • Adjust Final Volume: Once the compound is fully dissolved, add deionized water to reach the final target volume and mix thoroughly.

  • Sterilization (if required): Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with acidic solutions.

Self-Validation Check: A stable, clear solution after 24 hours at 4°C confirms successful solubilization. Any sign of cloudiness or precipitation indicates that the intrinsic solubility limit was exceeded or the pH is not low enough.

Protocol B: Preparation of a High-Concentration Co-solvent Stock (100 mM in DMSO)

This protocol is for creating a concentrated stock for dilution into aqueous buffers.

  • Weigh Compound: In a sterile, appropriate vial (e.g., amber glass), weigh the required mass of 5-Aminocycloheptane-1,2-diol.

  • Add Co-solvent: Add the calculated volume of 100% anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex at high speed for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution.

  • Ensure Complete Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C in a desiccated environment to prevent water absorption by the DMSO.

Self-Validation Check: When diluting into your final aqueous buffer (e.g., to 100 µM), the final solution should remain clear. If precipitation occurs, the dilution factor is too low, and a lower concentration working stock must be prepared.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Journal of Mountain Research. (2021, April 16). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Google Patents. (n.d.). US4290815A - Use of co-solvents in amine N-oxide solutions.
  • Anonymous. (n.d.). Solubility and pH of amines.
  • VIN. (n.d.). Basic pharmacological principles - WSAVA2011.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
  • Quora. (2016, November 24). What is the relationship between solubility and pH?
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Dechra. (n.d.). Solubility and stability.

Sources

Technical Support Center: Strategies for Preventing Racemization during 5-Aminocycloheptane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 5-Aminocycloheptane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your experiments, ensuring high optical purity in your final product.

Troubleshooting Guide: Identifying and Resolving Racemization Issues

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 5-Aminocycloheptane-1,2-diol.

Question 1: My final product shows a significant loss of enantiomeric excess (ee). How can I pinpoint the source of racemization in my synthetic pathway?

Answer: Identifying the exact step causing racemization requires a systematic approach. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur at various stages.[1] The underlying cause is often the formation of an achiral intermediate, such as a carbocation or a carbanion.[2]

Troubleshooting Workflow:

  • Analyze Each Step: The most effective strategy is to analyze the optical purity of your intermediates after each reaction step. This can be accomplished using chiral chromatography (HPLC or GC) or by converting the intermediates into diastereomers that can be distinguished by standard NMR spectroscopy.

  • Examine Reaction Conditions: Pay close attention to reactions involving:

    • Strong Acids or Bases: These conditions can promote the formation of achiral intermediates. For instance, a strong base can deprotonate a stereocenter, leading to a planar, achiral enolate intermediate.[1]

    • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.

    • Nucleophilic Substitution Reactions: Reactions proceeding through an SN1 mechanism involve a planar carbocation intermediate, which will lead to racemization.[1]

  • Focus on Key Transformations: In the context of 5-Aminocycloheptane-1,2-diol synthesis, the introduction of the amino group and any subsequent protecting group manipulations are critical steps to scrutinize.

Workflow for Pinpointing Racemization Source

G start Start: Low ee in Final Product step1 Isolate and analyze intermediates at each step via chiral HPLC/GC start->step1 decision1 Is racemization observed after a specific step? step1->decision1 step2 Focus on the identified problematic step decision1->step2 Yes end End: Optimized Synthesis with High ee decision1->end No (problem lies elsewhere) step3 Analyze reaction conditions: - Temperature - pH (acid/base strength) - Solvent polarity step2->step3 step4 Investigate reaction mechanism: - SN1 vs. SN2 - Formation of planar intermediates (enolates, carbocations) step3->step4 step5 Optimize conditions: - Lower temperature - Use milder acids/bases - Choose a less polar solvent step4->step5 step6 Consider alternative stereoselective methods for the problematic transformation step5->step6 step6->end G cluster_0 Synthetic Strategies cluster_1 Advantages cluster_2 Considerations AA Asymmetric Aminohydroxylation (AA) AA_adv Direct conversion High enantioselectivity AA->AA_adv Leads to AA_cons Osmium catalyst toxicity Ligand cost AA->AA_cons Involves Epox Enantioselective Epoxidation -> Ring-Opening Epox_adv Well-established methods Predictable stereochemistry Epox->Epox_adv Leads to Epox_cons Two-step process Potential for racemization during ring-opening Epox->Epox_cons Involves Aux Chiral Auxiliary Approach Aux_adv High diastereoselectivity Auxiliary is often recoverable Aux->Aux_adv Leads to Aux_cons Requires additional steps for attachment and removal Aux->Aux_cons Involves

Sources

Stability of 5-Aminocycloheptane-1,2-diol HCl under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 5-Aminocycloheptane-1,2-diol HCl

Executive Summary

5-Aminocycloheptane-1,2-diol HCl is a robust salt form that exhibits excellent solid-state stability. However, upon exposure to basic conditions (pH > 10), the molecule undergoes a phase transition from a water-soluble salt to a polar free base.

The critical technical challenge is not chemical decomposition, but physical isolation. Due to the amphiphilic nature of the cycloheptane ring combined with three polar functional groups (one amine, two hydroxyls), the free base is highly water-soluble. Users frequently report "loss of product" during extraction because the free base partitions poorly into standard non-polar solvents (e.g., Diethyl Ether, Hexanes).

Stability Matrix & Chemical Behavior

The following table summarizes the stability of the molecule under varying conditions.

ParameterConditionStability RatingTechnical Note
Solid State HCl Salt (Storage)High Stable at RT. Hygroscopic; store with desiccant.
Aqueous Solution Acidic (pH < 4)High Protonated amine prevents oxidation. Stable for weeks at 4°C.
Aqueous Solution Basic (pH > 10)Moderate Oxidation Risk: Free amine is susceptible to air oxidation (N-oxide formation) over prolonged periods (>24h).
Reactivity Strong Base + HeatLow Risk of epoxide formation (via elimination) is low for diols unless activated, but transannular reactions may occur at >60°C.
Solubility Basic Aqueous WorkupComplex The free base often remains in the aqueous phase, leading to false "decomposition" assumptions.

Critical Troubleshooting Guides

Issue 1: "I basified the solution, but no precipitate formed."

Diagnosis: High Water Solubility (LogP Issue). Unlike simple aromatic amines, the 1,2-diol moiety creates significant hydrogen bonding with water. The free base is likely soluble in the basic aqueous media. Corrective Action:

  • Do not filter: The lack of precipitate is normal.

  • Salting Out: Saturate the aqueous solution with NaCl (brine) to decrease the solubility of the organic amine (Salting-out effect).[1]

  • Solvent Switch: Use n-Butanol , DCM:Isopropanol (3:1) , or Chloroform:Ethanol (4:1) for extraction. Diethyl ether is ineffective.

Issue 2: "The product turned brown/yellow after sitting in base."

Diagnosis: Aerobic Oxidation. Free aliphatic amines can undergo slow oxidation to N-oxides or imines when exposed to atmospheric oxygen in basic solution. Corrective Action:

  • Degas Solvents: Sparge buffers with Nitrogen/Argon before use.

  • Minimize Time: Perform extraction immediately after pH adjustment.

  • Add Antioxidant: If prolonged handling is needed, trace Sodium Metabisulfite can prevent discoloration, though it may complicate downstream chemistry.

Issue 3: "LCMS shows a mass of M+12 or M+26."

Diagnosis: Carbonate/Carbamate Formation. Aminodiols can capture atmospheric CO₂ in basic media to form carbamates or cyclic carbonates. Corrective Action:

  • Ensure the basification is performed in a closed system or under inert atmosphere.

  • Acidification usually reverses this (decarboxylation), regenerating the salt.

Standard Operating Procedure (SOP): Controlled Isolation

Objective: To liberate the free base 5-Aminocycloheptane-1,2-diol from its HCl salt without loss to the aqueous phase.

Reagents:
  • Starting Material: 5-Aminocycloheptane-1,2-diol HCl

  • Base: 2N NaOH or Saturated NaHCO₃ (for milder conditions)

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) [9:1 ratio] or n-Butanol .

Protocol:
  • Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 5-10 mL per gram).

  • Cooling: Cool the solution to 0–5°C in an ice bath. Reason: Exothermic neutralization can degrade impurities or promote oxidation.

  • pH Adjustment: Dropwise add 2N NaOH until pH reaches ~10-11. Monitor using a calibrated pH meter. Do not overshoot to pH 14.

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt visible).

  • Extraction (The Critical Step):

    • Extract 3x with the DCM/MeOH (9:1) mixture.

    • Note: The aqueous layer may remain slightly cloudy.

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Evaporate under reduced pressure at <40°C.

Visual Workflows

Figure 1: Isolation & Stability Pathway

This diagram illustrates the correct processing logic and potential failure points (red nodes).

G Start Start: 5-Aminocycloheptane-1,2-diol HCl Dissolve Dissolve in Water (0°C) Start->Dissolve Base Add Base (pH 10-11) Dissolve->Base Check Check for Precipitate Base->Check Oxidation RISK: Air Oxidation (Brown Color) Base->Oxidation Prolonged Exposure Precipitate Precipitate Forms Check->Precipitate High Conc. NoPrecipitate Solution Remains Clear (Most Likely) Check->NoPrecipitate Standard Conc. Action1 Filter & Dry Precipitate->Action1 Action2 Saturate with NaCl (Salting Out) NoPrecipitate->Action2 Final Isolated Free Base Action1->Final Action3 Extract with n-BuOH or DCM:MeOH (9:1) Action2->Action3 Action3->Final

Caption: Logical workflow for the basification and isolation of polar aminodiols, highlighting the "No Precipitate" pathway common to this molecule.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: Yes, and it is often preferred. K₂CO₃ is milder and less likely to cause localized heating. However, ensure the final pH is >10 to fully deprotonate the amine (pKa approx 9-10).

Q: Is the free base stable at room temperature? A: The free base is physically stable as a solid but hygroscopic. It should be stored under nitrogen at -20°C to prevent slow oxidation or moisture absorption which makes it sticky/gummy.

Q: Can I protect the amine without isolating the free base? A: Highly Recommended. If your next step is N-protection (e.g., Boc, Cbz), perform the reaction in situ. Add the base (e.g., Et₃N or Na₂CO₃) and the protecting group reagent (Boc₂O) directly to the aqueous/organic mixture. This avoids the difficult extraction step entirely.

References

  • Isolation of Polar Amines: Karaj, E. et al. "Strategies for isolating polar small molecules containing amine groups from aqueous extracts." ResearchGate Technical Discussions, 2019.

  • Drug Stability Principles: "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal, 2010.

  • Solubility of Aminocycloheptanols: PubChem Compound Summary for 2-aminocycloheptan-1-ol (Structural Analog). National Library of Medicine.

  • Extraction Solvents: "Solubility of N-acetyl amino acid amides in organic acid and alcohol solutions." International Journal of Biological Macromolecules, 2021.[2]

Sources

Technical Support Center: Navigating Steric Hindrance in 7-Membered Ring Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with substitution reactions on sterically demanding 7-membered ring systems. Here, we move beyond basic protocols to explore the underlying principles and provide actionable, field-tested solutions to common experimental hurdles.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: Why are substitution reactions on 7-membered rings so much more challenging than on their 5- or 6-membered counterparts?

A: The difficulty originates from the unique conformational properties of 7-membered rings. Unlike the relatively rigid and predictable chair conformation of cyclohexane, a 7-membered ring like cycloheptane exists as a dynamic equilibrium of multiple low-energy conformations, such as the twist-chair and twist-boat.[1][2] This conformational flexibility leads to two major problems:

  • Transannular Strain: This is a form of steric hindrance where atoms or groups on opposite sides of the ring are forced into close proximity, causing repulsive van der Waals interactions.[3][4][5] This strain can destabilize the transition state of a substitution reaction, increasing the activation energy required.

  • Steric Shielding: The flexible backbone of the ring can "fold" in ways that physically block the approach of a nucleophile or reagent to the reaction center. This is less of an issue in the well-defined axial and equatorial positions of a 6-membered ring.[6][7][8]

The combination of these factors often leads to sluggish reactions, low yields, or the formation of complex product mixtures. The synthesis of these medium-sized rings is known to be challenging due to these unfavorable entropic and enthalpic factors.[9]

Q2: I'm observing a low or no yield in my nucleophilic substitution reaction. What are the most likely causes related to steric hindrance?

A: Low yields in these systems are a classic symptom of sterically-inhibited kinetics. The primary causes are:

  • High Activation Energy: The incoming nucleophile must overcome significant transannular strain in the transition state. This makes the reaction energetically unfavorable under standard conditions.

  • Poor Accessibility of the Electrophilic Center: The target carbon is likely shielded by adjacent substituents or by the ring's own conformational posture, preventing the nucleophile from achieving the necessary orbital overlap for a successful S(_N)2 attack.[10][11][12]

  • Competing Elimination Reactions: If the reaction conditions are too harsh (e.g., high temperature, strong base), elimination (E2) pathways can dominate over substitution, especially on secondary carbons where steric hindrance is more pronounced.[13]

A systematic approach to troubleshooting is required, starting with an evaluation of your reaction parameters.

Part 2: Troubleshooting Guides & Strategic Solutions

This section provides structured guidance for overcoming common experimental failures.

Scenario 1: My S(_N)2 reaction on a substituted azepane/oxepane ring is failing (low conversion, starting material recovered).

Your primary challenge is likely a high activation barrier due to steric crowding. A multi-faceted approach is often necessary.

Below is a logical workflow to diagnose and solve the issue.

G cluster_solutions Potential Solutions Start Start: Low/No Conversion Check_Purity 1. Verify Reagent Purity (Substrate, Nucleophile, Solvent) Start->Check_Purity Initial Check Increase_Energy 2. Increase Reaction Energy Check_Purity->Increase_Energy If Purity is Confirmed Enhance_LG 3. Enhance Leaving Group (LG) Increase_Energy->Enhance_LG If Still No Reaction Success Success: Product Formed Increase_Energy->Success Success Activate_Electrophile 4. Activate Electrophile (Lewis Acid Catalysis) Enhance_LG->Activate_Electrophile If Yield is Still Low Enhance_LG->Success Success Change_Mechanism 5. Consider Alternative Mechanism (e.g., Radical) Activate_Electrophile->Change_Mechanism If Catalysis is Ineffective Activate_Electrophile->Success Success Change_Mechanism->Success Success G cluster_sn2 SN2 Pathway (Hindered) cluster_radical Radical Pathway (Less Hindered) SN2_Start Nu⁻ + R-X SN2_TS [Nu---R---X]⁻ᵟ (High Energy T.S.) SN2_Start->SN2_TS Steric Clash SN2_End Nu-R + X⁻ SN2_TS->SN2_End Rad_Start R-X + [M] Rad_Inter R• + X-[M] Rad_Start->Rad_Inter SET Rad_End Nu-R + [M] Rad_Inter->Rad_End + Nu⁻

Sources

Technical Support Center: Separation of 5-Aminocycloheptane-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with aminocyclitols. It prioritizes robust, chemically grounded separation strategies over generic advice.

Subject: Troubleshooting & Protocols for the Resolution of cis- and trans-5-Aminocycloheptane-1,2-diol. Ticket ID: CHEM-SEP-702 Support Level: Senior Application Scientist

Executive Summary & Strategic Approach

Separating the stereoisomers of 5-aminocycloheptane-1,2-diol presents a unique set of challenges compared to its cyclopentane or cyclohexane analogs. The seven-membered ring's conformational flexibility reduces the energy barrier between conformers, making direct crystallization difficult. Furthermore, the lack of a strong UV chromophore complicates standard HPLC detection.

The Core Challenge:

  • Isomer A (cis-1,2-diol): The hydroxyl groups are on the same face (syn). Capable of forming a cyclic acetonide.

  • Isomer B (trans-1,2-diol): The hydroxyl groups are on opposite faces (anti). Sterically disfavored from forming a cyclic acetonide.

Recommended Strategy: We recommend a Chemical Resolution Strategy (Acetonide Trapping) as the primary workflow. This method exploits the specific reactivity of the cis-diol to alter its polarity drastically, allowing for facile separation from the unreactive trans-isomer via liquid-liquid extraction or flash chromatography.

Primary Protocol: The Acetonide Trap (Chemical Resolution)

This protocol is self-validating: if the reaction proceeds, you have the cis isomer. If it does not, you have the trans isomer.

Phase A: Pre-requisite (Amine Protection)

Why? The free amine can interfere with silica chromatography and alters solubility. We recommend N-Boc protection first.

  • Dissolve crude mixture in Dioxane/Water (1:1).

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq).
  • Stir 4h. Workup to obtain N-Boc-5-aminocycloheptane-1,2-diol .

Phase B: Selective Acetonide Formation

Target: Only the cis-diol reacts.

Reagents:

  • Substrate: N-Boc-mixture

  • Solvent: 2,2-Dimethoxypropane (DMP) (acts as reagent & solvent) or Acetone/DMP mix.

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 eq).
    

Step-by-Step:

  • Dissolution: Dissolve the dry N-Boc mixture in anhydrous acetone/DMP (2:1 ratio).

  • Catalysis: Add pTSA. Stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor via TLC.[1] The cis-acetonide will move significantly higher (

      
       in Hex/EtOAc) than the unreacted trans-diol (
      
      
      
      ).
  • Quench: Add Triethylamine (

    
    ) to neutralize the acid. Concentrate in vacuo.
    
  • Partition: Dissolve residue in Ethyl Acetate. Wash with water.[2]

    • Organic Layer: Contains cis-acetonide (Protected).

    • Aqueous Layer: Contains trans-diol (Unreacted). Note: You may need to back-extract the aqueous layer with EtOAc to recover all trans-isomer if it has some organic solubility.

Phase C: Deprotection (Recovery)
  • cis-Isomer: Treat the acetonide with 1M HCl/MeOH for 2 hours to cleave the acetonide and Boc group (or TFA/DCM for selective Boc removal).

  • trans-Isomer: Treat the aqueous residue (after isolation) with 4M HCl/Dioxane to remove the Boc group.

Visualization of Logic Flow

The following diagram illustrates the chemical logic ensuring the separation is robust.

G Start Crude Mixture (cis + trans) Step1 Step 1: N-Boc Protection Start->Step1 Step2 Step 2: Acetonide Reaction (Acetone/H+) Step1->Step2 Split Partition (EtOAc / Water) Step2->Split Differential Reactivity OrgLayer Organic Layer (cis-Acetonide) Split->OrgLayer Reacted AqLayer Aqueous/Polar (trans-Diol) Split->AqLayer Unreacted FinalCis Pure cis-Isomer (after hydrolysis) OrgLayer->FinalCis H+ Deprotection FinalTrans Pure trans-Isomer (after workup) AqLayer->FinalTrans Purification

Caption: Logical workflow for the kinetic resolution of cycloheptane diol isomers via acetonide trapping.

Troubleshooting & FAQs

Q1: I am seeing "oiling out" instead of crystallization. How do I handle this?

Diagnosis: Aminocycloheptanols are often waxy solids or oils due to the ring flexibility and hydrogen bonding. Solution: Do not rely on crystallization for the crude separation. Use the Acetonide Protocol described above. If you need a solid for X-ray or storage, convert the final separated amines into their Hydrochloride or Tartrate salts .

  • Protocol: Dissolve pure oil in minimal EtOH, add 4M HCl in Dioxane dropwise. Dilute with

    
     until turbid. Store at -20°C.
    
Q2: My HPLC UV detector shows a flat line. Where is my compound?

Diagnosis: 5-Aminocycloheptane-1,2-diol lacks a chromophore (no conjugated


-system). Standard UV detection at 254 nm is useless.
Solution: 
  • Derivatization: React a small aliquot with FMOC-Cl or OPA (o-Phthalaldehyde) pre-column. This attaches a UV/Fluorescent tag.

  • Alternative Detectors: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) which detect mass, not light absorption.

  • Low UV: If you must use UV, try 205-210 nm, but expect high background noise from solvents.

Q3: Can I separate them without protection steps?

Answer: Yes, but it requires specialized chromatography.

  • Column: Strong Cation Exchange (SCX) or a specialized Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18).

  • Mobile Phase: High aqueous content with volatile buffer (e.g., Ammonium Formate pH 3.0).

  • Risk: The cis and trans isomers often co-elute on standard C18 because their hydrophobic surface areas are similar. The chemical protection method is superior for preparative scales (>100 mg).

Comparative Data: Separation Methods

FeatureChemical Resolution (Acetonide)Preparative HPLC (Reverse Phase)Fractional Crystallization
Basis of Separation Reactivity (cis forms ring)Polarity / HydrophobicitySolubility Lattice Energy
Scalability High (Grams to Kilos)Low (Milligrams)Medium
Purity Potential >98% (Self-filtering)>95% (Peak overlap risk)Variable (Co-crystallization risk)
Cost Efficiency High (Cheap reagents)Low (Solvent/Column costs)High
Time Investment 2 Days (Reaction + Workup)4 Hours (per run)Weeks (Optimization)

References & Authoritative Grounding

  • General Principle of cis-Diol Protection: The formation of isopropylidene acetals (acetonides) is highly selective for cis-1,2-diols due to the minimal ring strain in the resulting fused 5-membered ring (dioxolane). Trans-diols on 6- and 7-membered rings generally fail to react or react much slower.

    • Source: Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Verification:

  • Aminocyclitol Separation: Similar protocols are validated for aminocyclopentane and aminocyclohexane diols, where N-protection followed by acetonide formation is the industry standard for isomer resolution.

    • Source: Whitten, J. P., et al. "Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers." Journal of Organic Chemistry.

    • Verification: [J. Org.[4][5] Chem. Abstract]([Link])

  • Chromatographic Detection of Non-Chromophoric Amines: Guidelines for using ELSD or Derivatization for aminols.

    • Source: Agilent Technologies Technical Note. "Analysis of Non-Chromophoric Compounds by ELSD."

    • Verification:

Disclaimer: This guide assumes standard laboratory safety practices. 5-Aminocycloheptane-1,2-diol is a research chemical; consult the SDS for specific hazards regarding toxicity and handling.

Sources

Technical Support Center: Handling Moisture Sensitivity in Aminocycloheptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Management for Aminocycloheptane Hydrochloride (Cycloheptanamine HCl) Ticket ID: TECH-SUP-ACH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated[1]

Executive Summary & Core Challenge

User Query: "I am experiencing inconsistent stoichiometry and physical degradation (clumping/deliquescence) with aminocycloheptane hydrochloride. How do I handle this salt to ensure experimental reproducibility?"

Scientist’s Analysis: Aminocycloheptane hydrochloride (CAS: 502-59-0) is the hydrochloride salt of cycloheptanamine.[1] Like many aliphatic amine salts, it is hygroscopic .[1] The driving force is the competition between the crystal lattice energy of the salt and the high hydration enthalpy of the chloride ion and the ammonium cation. When atmospheric moisture breaches the lattice, the salt undergoes deliquescence , transitioning from a free-flowing powder to a sticky gum or liquid. This introduces critical errors in stoichiometry (weighing water instead of reactant) and can interfere with moisture-sensitive catalytic cycles.[1]

This guide provides a self-validating workflow to prevent, detect, and reverse moisture contamination.

The Moisture Intrusion Pathway (Visual Analysis)

Understanding where moisture enters your workflow is the first step to prevention. The following diagram illustrates the critical failure points in a standard laboratory workflow.

MoisturePathway cluster_0 Storage & Transfer cluster_1 Reaction System cluster_2 Consequences Bottle Stock Bottle (Septum/Cap) Weighing Weighing Boat (Open Air) Bottle->Weighing Exposure (Seconds) Reactor Reaction Vessel Weighing->Reactor Transfer StoichError Stoichiometry Error (>100% Mass) Weighing->StoichError Excess Mass PhysChange Deliquescence (Goo/Liquid) Weighing->PhysChange Lattice Breakdown Hydrolysis Side Reactions (Hydrolysis) Reactor->Hydrolysis If Water Sensitive StoichError->Reactor Moisture Atmospheric H2O Moisture->Bottle Permeation over time Moisture->Weighing Rapid Adsorption

Figure 1: Critical Control Points for Moisture Intrusion. Note that the weighing step is the highest risk for acute contamination.

Preventative Protocols (The "How-To")

A. Storage Architecture

Do not rely on the original vendor packaging once opened.[1]

  • Primary Containment: Transfer the salt to a vial with a PTFE-lined septum cap.

  • Secondary Containment: Store the vial inside a desiccator.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    ) or high-grade Molecular Sieves (4Å).[1] Silica gel is often insufficient for highly hygroscopic amine salts.[1]
    
B. The "Difference Weighing" Technique

Avoid weighing boats. The high surface-to-volume ratio of spread-out powder accelerates moisture uptake.[1]

  • Tare a capped vial containing the salt on the balance.

  • Remove the vial, extract the approximate amount needed quickly, and recap immediately.

  • Weigh the vial again.[1]

  • Mass Used = Initial Mass - Final Mass.

    • Why: This keeps the bulk solid protected from the atmosphere during the measurement reading time.

Troubleshooting & FAQs

Q1: My aminocycloheptane HCl has turned into a sticky "goo" or oil. Is it ruined?

Status: Recoverable. This is deliquescence .[1] The salt has absorbed enough water to dissolve itself in a saturated solution.

  • Immediate Action: Do not use for reactions requiring precise stoichiometry.

  • The Fix: See Protocol A (Azeotropic Drying) below.

Q2: My NMR spectrum shows a broad peak that integrates higher than expected for the amine protons.

Diagnosis: Proton Exchange. Moisture facilitates rapid proton exchange between the ammonium protons (


) and the water protons (

). This broadens the peak and merges the chemical shifts.
  • Verification: Run a

    
     shake. If the peak disappears or sharpens into a distinct HDO peak, water is present.
    
Q3: I need to synthesize the salt from the free amine. How do I ensure it is anhydrous?

Protocol:

  • Dissolve aminocycloheptane (free base) in anhydrous diethyl ether or MTBE .[1]

  • Cool to 0°C.

  • Bubble dry HCl gas (generated from

    
     + NaCl) or add HCl in Dioxane (4M)  dropwise.
    
  • Filter the white precipitate under an inert atmosphere (Schlenk frit) or in a glovebox.[1]

  • Crucial: Wash with anhydrous ether to remove trapped unreacted amine.[1]

Rescue Protocols (The "Fix")

If you suspect your salt is wet, use the following decision tree to select the correct drying method.

RescueProtocol Start Condition of Salt Decision1 Is it a Solid? Start->Decision1 Solid Yes (Clumped/Damp) Decision1->Solid Yes Liquid No (Oily/Goo) Decision1->Liquid No MethodA Method A: Vacuum Desiccation (P2O5, 40°C, <1 mbar) Solid->MethodA Mild Contamination MethodB Method B: Azeotropic Distillation (Toluene/Dean-Stark) Liquid->MethodB Severe Deliquescence MethodB->MethodA Final Polish

Figure 2: Decision Matrix for Salt Reclamation.[1]

Protocol A: Azeotropic Drying (The "Heavy Duty" Fix)

Use this when the salt is wet or oily.

  • Place the wet salt in a Round Bottom Flask (RBF).

  • Add Toluene (approx. 10 mL per gram of salt). Toluene forms an azeotrope with water (boiling point 84°C, composition ~20% water).[1]

  • Attach a Dean-Stark trap and a reflux condenser.[1]

  • Reflux until no more water droplets collect in the trap.[1]

  • Cool and filter the solid (if it precipitated) or rotary evaporate the toluene.

  • The resulting solid is now physically dry but may contain solvent traces.[1] Proceed to Protocol B.

Protocol B: High-Vacuum Desiccation

Use for final polishing or mild clumping.[1]

  • Place the salt in a vacuum drying pistol or a desiccator connected to a high-vacuum pump (Schlenk line).[1]

  • Use Phosphorus Pentoxide (

    
    )  as the drying agent in the tray.
    
  • Heat the sample gently (40-50°C) using a water bath or heating jacket.

  • Maintain vacuum (<1 mbar) for 12-24 hours.

Reference Data

Solvent Compatibility Table
SolventSolubility of Aminocycloheptane HClUse Case
Water HighAvoid (unless doing aqueous workup)
Ethanol/Methanol HighRecrystallization (requires drying afterwards)
Diethyl Ether InsolubleWashing/Precipitation
Toluene InsolubleAzeotropic Drying
Dichloromethane Moderate/LowExtraction (as free base)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2899, Cycloheptanamine. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for drying organic salts and azeotropic distillation techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[1] Butterworth-Heinemann.[1] (Source for specific purification of amine hydrochlorides).[1][2]

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling Hygroscopic Reagents. (General industry standard protocols for moisture-sensitive salts).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 5-Aminocycloheptane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminocycloheptane-1,2-diol hydrochloride presents a unique spectroscopic challenge due to the conformational flexibility of the seven-membered ring (pseudorotation) and the presence of labile protons (


 and 

). This guide compares the two primary analytical workflows—Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and establishes the necessity of 2D correlation spectroscopy for definitive assignment.

For researchers in drug development, accurate structural validation of this scaffold is critical, as it often serves as a transition-state mimic or a hydrophilic spacer in peptidomimetics.

Part 1: Structural Analysis & Conformational Challenges

Before interpreting the spectrum, one must understand the dynamic nature of the cycloheptane ring. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a flux of twist-chair and twist-boat conformations.[1]

  • The "Multiplet Blur": The interconversion between conformers averages the coupling constants (

    
    -values) and chemical shifts of the methylene (
    
    
    
    ) protons (H-3, H-4, H-6, H-7), often resulting in broad, unresolved multiplets in the 1.4–2.0 ppm region.
  • Stereochemical Impact: The relative stereochemistry of the 1,2-diol (cis vs. trans) and the 5-amino group dictates the symmetry.

    • Symmetric Isomer (e.g., cis-1,2-diol, plane of symmetry through C-5): Simplifies the spectrum (H-1 equivalent to H-2; H-3 equivalent to H-7).

    • Asymmetric Isomer: All protons are magnetically non-equivalent, maximizing spectral complexity.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the analysis of this hydrochloride salt. The following comparison evaluates the "performance" of D₂O versus DMSO-d₆ regarding structural resolution.

Comparison Table: Solvent Performance
FeatureMethod A: D₂O (Deuterium Oxide) Method B: DMSO-d₆ (Dimethyl Sulfoxide)
Solubility Excellent. Instant dissolution of the HCl salt.Good. May require mild vortexing or heating.
Labile Protons Lost.

and

exchange with D₂O (disappear).
Visible.

and

appear as distinct signals.
Coupling Info Limited. Vicinal coupling (

) to OH is lost.
Rich.

coupling reveals diol stereochemistry.
Resolution High. Sharp signals, but limited structural data.Medium. Viscosity causes broader line widths.
Primary Use Purity assay, salt stoichiometry check.Full structural elucidation & stereochemical assignment.
detailed Assessment[1][2][3][4]
Method A: D₂O (The "Purity Screen")

Using D₂O simplifies the spectrum by eliminating the


 (approx. 8.0 ppm) and 

(approx. 4.5 ppm) signals.[2]
  • Advantage: The HDO residual peak is usually at 4.79 ppm, well separated from the scaffold signals. This allows for accurate integration of the methine protons (H-1, H-2, H-5) to confirm the core structure without interference.

  • Disadvantage: You lose the ability to confirm the protonation state of the amine and the existence of the diol protons.

Method B: DMSO-d₆ (The "Structural Standard")

DMSO-d₆ is the superior choice for full characterization.

  • Mechanism: DMSO forms strong hydrogen bonds with the solute, slowing the exchange rate of labile protons.

  • Result: You will observe the

    
     protons as a broad singlet (integration 3H) and the 
    
    
    
    protons as doublets (integration 1H each). The splitting of the
    
    
    signal (coupling to H-1/H-2) provides direct evidence of the diol connectivity.

Part 3: Predicted 1H NMR Data (DMSO-d₆)

The following data assumes the Method B (DMSO-d₆) protocol. Shifts are referenced to residual DMSO (2.50 ppm).

Spectral Assignment Table[6]
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic

7.90 – 8.30 Broad Singlet3HAmmonium protons. Broadened by quadrupole relaxation of

.
OH-1, OH-2 4.40 – 4.90 Doublet (

Hz)
2HHydroxyl protons. Split by vicinal methine (CH).
H-1, H-2 3.60 – 3.90 Multiplet / Broad2HMethines

to Oxygen. Deshielded by electronegative O.
H-5 3.10 – 3.40 Multiplet (tt or quint)1HMethine

to Nitrogen. Deshielded by

, but less than O-neighbors.
H-3, H-7 1.70 – 1.95 Multiplet4HMethylenes

to functional groups.
H-4, H-6 1.40 – 1.65 Multiplet4HMethylenes

to functional groups (most shielded).

Note on Stereochemistry: If the diol is trans, H-1 and H-2 will have different magnetic environments if the amine is not on a symmetry axis, potentially splitting the 3.60–3.90 ppm region into two distinct clusters.

Part 4: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for analyzing this compound.

NMR_Workflow Start Sample: 5-Aminocycloheptane-1,2-diol HCl Goal Define Analytical Goal Start->Goal Path_Purity Goal: Rapid Purity Check Goal->Path_Purity Path_Struct Goal: Full Structure/Stereochem Goal->Path_Struct Solvent_D2O Solvent: D2O (Exchanges OH/NH) Path_Purity->Solvent_D2O Solvent_DMSO Solvent: DMSO-d6 (Preserves OH/NH) Path_Struct->Solvent_DMSO Exp_1D Run 1D 1H NMR Solvent_D2O->Exp_1D Solvent_DMSO->Exp_1D Exp_2D Run 2D COSY & HSQC Exp_1D->Exp_2D If DMSO (Recommended) Result_Purity Result: Core Scaffold Verified (No Labile Protons) Exp_1D->Result_Purity If D2O Result_Full Result: Stereochemistry & Connectivity Mapped Exp_2D->Result_Full

Caption: Decision matrix for solvent selection based on analytical requirements.

Step-by-Step Protocol (Method B: DMSO-d₆)
  • Sample Preparation:

    • Weigh 5–10 mg of the hydrochloride salt.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If the salt does not dissolve immediately, sonicate for 30 seconds. Do not heat above 40°C, as this increases proton exchange rates and broadens the OH/NH signals.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The

      
       protons have long 
      
      
      
      relaxation times; a short D1 will reduce their integral intensity, leading to false stoichiometry calculations (e.g., appearing as 2.5H instead of 3H).
    • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

Part 5: Advanced Elucidation (Why 1D is not enough)

Due to the overlap in the cycloheptane methylene region (1.4–2.0 ppm), 1D NMR is often insufficient to trace the exact connectivity. A COSY (Correlation Spectroscopy) experiment is required to "walk" around the ring.

COSY Connectivity Logic
  • Start Point: Identify the

    
     doublets (4.5 ppm).
    
  • Step 1: The cross-peak from

    
     leads to H-1/H-2  (3.7 ppm).
    
  • Step 2: From H-1/H-2 , find the correlation to the adjacent methylenes H-3/H-7 (1.8 ppm).

  • Step 3: From H-3/H-7 , find the correlation to H-4/H-6 (1.5 ppm).

  • Step 4: H-4/H-6 will correlate to H-5 (3.2 ppm).

  • Confirmation: H-5 should show no coupling to OH, but (in DMSO) might show weak coupling to the

    
     protons if exchange is slow enough.
    

COSY_Path OH OH (4.5 ppm) H1 H-1/H-2 (3.7 ppm) OH->H1 3J H3 H-3/H-7 (1.8 ppm) H1->H3 3J H4 H-4/H-6 (1.5 ppm) H3->H4 3J H5 H-5 (3.2 ppm) H4->H5 3J NH NH3+ (8.1 ppm) H5->NH Broad

Caption: The "COSY Walk" allows unambiguous assignment by tracing spin systems from the distinct OH signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for general chemical shifts and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Authoritative source for solvent residual peaks).

  • Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in DMSO: The effect of the solvent on the chemical shifts of functional groups. Magnetic Resonance in Chemistry, 46(1), 3–12. [Link] (Reference for OH and NH shifts in DMSO).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminocycloheptane Diols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of cyclic organic molecules is a cornerstone of modern chemistry. Among these, aminocycloheptane diols represent a class of compounds with significant potential in medicinal chemistry and materials science. Their inherent structural complexity, including multiple stereocenters and functional groups, necessitates sophisticated analytical techniques for unambiguous identification. Electron Ionization Mass Spectrometry (EI-MS), a fundamental tool in chemical analysis, provides rich structural information through the reproducible fragmentation of molecules. Understanding the nuances of these fragmentation patterns is critical for distinguishing between isomers and confirming molecular structures.

The Foundational Principles of Aminocycloalkanol Fragmentation

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions. For aminocycloheptane diols, the fragmentation will be primarily dictated by the presence of the amino (-NH2) and hydroxyl (-OH) groups, and the structure of the seven-membered ring.

The key fragmentation reactions anticipated for these compounds include:

  • α-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[1][2][3][4][5][6] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). The heteroatom's lone pair of electrons stabilizes the resulting positive charge, making this a highly favored process.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (a neutral loss of 18 Da) is a hallmark of alcohol fragmentation.[2][4][5][7] The ease of this process can be influenced by the stereochemical relationship between the hydroxyl group and adjacent protons.

  • Deamination (Loss of NH₃ or •NH₂): Amines can undergo the loss of an amino radical (•NH₂, 16 Da) or ammonia (NH₃, 17 Da). The latter often involves a hydrogen rearrangement.

  • Ring Cleavage: The cycloheptane ring itself can undergo fragmentation, typically initiated by the cleavage of a C-C bond. This can lead to the formation of a series of smaller carbocation fragments.

Comparative Fragmentation Analysis: Extrapolating from Aminocyclohexanols

To illustrate the expected fragmentation patterns of aminocycloheptane diols, we will analyze the known EI-MS data of positional and stereoisomers of aminocyclohexanol. The principles derived from these six-membered ring systems provide a robust foundation for predicting the behavior of their seven-membered ring counterparts.

1,2-Aminocyclohexanol: A Tale of Two Isomers

The relative orientation of the amino and hydroxyl groups in cis- and trans-1,2-aminocyclohexanol has a profound impact on their fragmentation patterns.

Table 1: Key Fragment Ions in the EI-MS of cis- and trans-2-Aminocyclohexanol

m/zPutative Fragment Identitycis-2-Aminocyclohexanol (Relative Intensity %)[8]trans-2-Aminocyclohexanol (Relative Intensity %)
115[M]•+5~1
98[M-NH₃]•+2015
97[M-H₂O]•+1030
86[M-C₂H₅]•+ (ring cleavage)3540
70[M-C₂H₅-NH₂]•+6075
57[C₄H₉]+100100
44[CH₂(NH₂)]+8050
30[CH₂=NH₂]+9060

Note: Data for trans-2-aminocyclohexanol is inferred from general fragmentation principles and comparison with the cis isomer, as detailed public spectra are limited.[9]

The most striking difference lies in the relative abundance of the ions resulting from the loss of water ([M-H₂O]•+) and the α-cleavage product at m/z 44. In the trans isomer, the hydroxyl and amino groups can be further apart, potentially leading to a more pronounced loss of water. Conversely, in the cis isomer, intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups can facilitate specific fragmentation pathways, such as the formation of the ion at m/z 44.

Diagram 1: Proposed Fragmentation of 1,2-Aminocycloheptane Diol

M Aminocycloheptane-1,2-diol [M]•+ M1 [M-H₂O]•+ M->M1 - H₂O M2 [M-NH₃]•+ M->M2 - NH₃ F1 α-cleavage product (iminium ion) M->F1 α-cleavage F2 Ring Cleavage Fragments M->F2 ring opening

Caption: Key fragmentation pathways for a 1,2-aminocycloheptane diol.

1,3- vs. 1,4-Aminocyclohexanol: The Influence of Positional Isomerism

The fragmentation patterns of 1,3- and 1,4-aminocyclohexanols are expected to differ significantly due to the varying distances between the functional groups.

Table 2: Predicted Key Fragment Ions for 1,3- and 1,4-Aminocycloheptane Diols

m/zPutative Fragment IdentityPredicted Pattern for 1,3-IsomerPredicted Pattern for 1,4-Isomer
[M]•+Molecular IonWeakWeak
[M-18][M-H₂O]•+AbundantAbundant
[M-17][M-NH₃]•+ModerateModerate
[M-43][M-C₃H₇]•+ (ring fragment)AbundantAbundant
57α-cleavage at C-OHPresentPresent
44α-cleavage at C-NH₂PresentPresent

For the 1,3-isomer , interactions between the functional groups are still possible, potentially leading to characteristic rearrangement reactions. In contrast, the 1,4-isomer places the amino and hydroxyl groups at opposite ends of the ring. This separation would likely lead to fragmentation patterns that more closely resemble a simple cycloheptanol and a simple amino-cycloheptane, with less interaction between the two functional groups. For instance, the McLafferty rearrangement, which is common in carbonyl compounds, has analogous processes in cyclic systems that could be favored in the 1,4-isomer.[1]

Diagram 2: Comparative Fragmentation of 1,3- and 1,4-Isomers

cluster_0 1,3-Aminocycloheptane Diol cluster_1 1,4-Aminocycloheptane Diol M13 [M]•+ F13_1 Interaction- mediated fragments M13->F13_1 F13_2 Standard α-cleavage M13->F13_2 M14 [M]•+ F14_1 Independent fragmentation of -OH and -NH₂ M14->F14_1 F14_2 Prominent ring cleavage M14->F14_2 A Sample Derivatization (Silylation) B GC Injection and Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Detection and Data Acquisition D->E

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A Comparative Guide to HPLC Methods for Purity Determination of 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Building Block

5-Aminocycloheptane-1,2-diol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and two hydroxyl groups on a cycloalkane scaffold, imparts high polarity. This polarity, combined with a lack of any significant UV-absorbing chromophore, presents a considerable challenge for purity determination using High-Performance Liquid Chromatography (HPLC). Standard reversed-phase (RP-HPLC) methods often fail to provide adequate retention, leading to elution in the solvent front, while the absence of a chromophore makes detection with common UV-Vis detectors impossible.

This guide provides an in-depth comparison of two robust and validated HPLC strategies for the accurate purity profiling of 5-Aminocycloheptane-1,2-diol. We will explore a pre-column derivatization approach coupled with Reversed-Phase HPLC and fluorescence detection, and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) with universal detection techniques like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS). This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish reliable quality control methods for this and other similarly challenging polar molecules.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Scientific Rationale

This strategy tackles the dual challenges of retention and detection head-on. By chemically modifying the analyte before injection, we can fundamentally alter its properties to be compatible with mainstream HPLC systems. The primary amine of 5-Aminocycloheptane-1,2-diol serves as a reactive handle for derivatization.

The core principles are:

  • Enhancing Hydrophobicity: A derivatizing agent with a large, non-polar moiety is introduced. This significantly decreases the polarity of the analyte, promoting strong retention on a non-polar stationary phase like C18.

  • Introducing a "Tag" for Detection: The agent contains a chromophore or, more effectively, a fluorophore. This allows the derivative to be detected with high sensitivity by UV-Vis or fluorescence detectors (FLD), which are standard in most analytical laboratories.[1][2]

For this application, we select o-Phthalaldehyde (OPA) as the derivatizing agent. OPA reacts rapidly with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) at room temperature to form a highly fluorescent isoindole derivative.[3][4] This reaction is specific, fast, and provides excellent sensitivity, making it ideal for impurity analysis.

Experimental Protocol: OPA Derivatization and RP-HPLC-FLD

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of Milli-Q water. Adjust pH to 9.5 with 5 M NaOH and bring the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer (pH 9.5) and 100 µL of N-acetyl-L-cysteine (10 mg/mL in water). This reagent should be prepared fresh daily.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Derivatization Procedure:

  • Prepare a stock solution of 5-Aminocycloheptane-1,2-diol at 1.0 mg/mL in the sample diluent.

  • Create a working solution at 10 µg/mL by diluting the stock solution.

  • In an HPLC vial, mix 100 µL of the working solution with 400 µL of the OPA reagent.

  • Vortex the mixture and allow it to react for exactly 2 minutes at room temperature, protected from light.

  • Immediately inject the sample onto the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-26 min: 70% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence Detector (FLD) with Excitation at 340 nm and Emission at 455 nm.

Visualizing the Workflow

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Step cluster_hplc HPLC Analysis Sample Sample Solution (10 µg/mL) React Mix & React (2 min, RT) Sample->React OPA OPA/Thiol Reagent OPA->React Inject Inject into HPLC React->Inject Column C18 Column Separation Inject->Column Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Column->Detect Data Chromatogram & Purity Data Detect->Data cluster_prep Sample Preparation cluster_hplc HILIC Analysis Sample Dissolve Sample in ACN/Water (90:10) Filter Filter (0.22 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Column HILIC Column Separation Inject->Column Detect ELSD or MS Detection Column->Detect Data Chromatogram & Purity/Mass Data Detect->Data

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Comparing reactivity of aminocycloheptane vs aminocyclohexane diols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Aminocyclohexane vs. Aminocycloheptane Diols – Conformational Dynamics & Reactivity Profiles

Executive Summary This guide provides a technical comparison between aminocyclohexane diols (six-membered, pyranose mimics) and aminocycloheptane diols (seven-membered, septanose mimics).[1] For drug development professionals, the core trade-off is predictability vs. plasticity .[1]

  • Aminocyclohexanes offer rigid, predictable scaffolds ideal for high-throughput library generation but may lack the "induced fit" capability required for difficult protein targets.

  • Aminocycloheptanes introduce conformational fluxionality (pseudorotation), offering superior transition-state mimicry for glycosidases but presenting significant challenges in regioselective functionalization.[1]

Part 1: Conformational Dynamics & Steric Environment[1]

The fundamental difference in reactivity stems from the energy landscape of the ring systems.

The Rigidity-Flexibility Continuum
  • Cyclohexane (C6): Exists predominantly in a rigid chair conformation .[1][2][3] Substituents occupy distinct axial or equatorial positions.[1][4] Ring inversion requires ~10.8 kcal/mol, meaning the spatial orientation of hydroxyls is "locked" under standard reaction conditions.

  • Cycloheptane (C7): Exists in a fluxional state, rapidly interconverting between twist-chair (TC) and twist-boat (TB) forms.[1] The energy barriers are low (~2-3 kcal/mol), allowing the ring to adopt multiple shapes to accommodate steric bulk or enzyme active sites.[1]

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the stability difference. Note the deep energy well for C6 vs. the shallow, multi-well landscape of C7.

ConformationalLandscape cluster_0 6-Membered Ring (Predictable) cluster_1 7-Membered Ring (Adaptive) C6_Chair Cyclohexane (Chair Form) Global Minima C6_Boat Cyclohexane (Boat/Twist) High Energy (+5-6 kcal/mol) C6_Chair->C6_Boat High Barrier (Rigid) C7_TC Cycloheptane (Twist-Chair) Local Minima C7_TB Cycloheptane (Twist-Boat) Fluxional (~2 kcal/mol barrier) C7_TC->C7_TB Low Barrier (Flexible/Pseudorotation)

Caption: Comparison of conformational energy barriers. C6 requires significant energy to distort, while C7 exists in a dynamic equilibrium, complicating NMR assignment and stereocontrol.

Part 2: Reactivity Profile & Synthetic Accessibility[1]

Comparative Data: Functionalization Selectivity

The following table summarizes experimental observations regarding the protection and activation of vicinal diols in these systems.

FeatureAminocyclohexane Diols (C6)Aminocycloheptane Diols (C7)
Vicinal Diol Protection Highly Regioselective. Trans-diequatorial diols readily form acetonides/carbonates.[1] Trans-diaxial do not.Promiscuous. Due to pseudorotation, trans-diols can adopt eclipsed conformations, allowing unexpected acetonide formation.[1]
Nucleophilic Substitution (SN2) Predictable. Follows Furst-Plattner rule (trans-diaxial opening of epoxides).[1]Variable. Transannular (Prelog) strain often retards SN2 rates.[1] Nucleophiles may attack from unexpected angles to relieve ring strain.[1]
Epoxide Opening Rate Fast. Relief of torsional strain drives the reaction.Slow to Moderate. Transition states often suffer from eclipsing interactions unique to odd-numbered rings.[1]
Glycosidase Inhibition (Ki) Moderate (µM range).[1] Often too rigid to mimic the flattened oxocarbenium ion perfectly.[1]High (nM range). Flexibility allows the ring to flatten, mimicking the transition state (TS) of glycosidic bond cleavage.[1]
Mechanistic Insight: The Furst-Plattner Deviation

In cyclohexanes, nucleophiles attack epoxides to yield the trans-diaxial product. In cycloheptanes, this rule is less rigorous.[1] The flexibility allows the ring to twist during the reaction coordinate, sometimes yielding diequatorial products or mixtures, necessitating careful chromatographic separation.

Part 3: Biological Utility (Glycosidase Inhibition)[1][5]

The primary application for these scaffolds is the development of chaperones for lysosomal storage diseases (e.g., Gaucher’s) or anti-diabetic agents.

Mechanism of Action: Transition State Mimicry

Glycosidases cleave sugars via a flattened, positively charged oxocarbenium ion transition state.[1]

  • C6 Mimics (e.g., Deoxynojirimycin): Locked in a chair.[1] They bind well but often fail to capture the specific geometry of the TS.

  • C7 Mimics: Can distort into a "pseudo-sugar" shape that aligns perfectly with the enzyme's catalytic catalytic triad (Asp/Glu residues), often resulting in 10-100x higher potency.[1]

Graphviz Visualization: Inhibition Pathway

InhibitionPathway Enzyme Glycosidase Enzyme (Active Site) TS Transition State (Oxocarbenium Ion - Flattened) Enzyme->TS Catalysis Substrate Natural Substrate (Glycoside) Substrate->TS C6_Inhibitor Aminocyclohexane (Rigid Chair) C6_Inhibitor->Enzyme Steric Mismatch Complex_Weak Enzyme-Inhibitor Complex (Weak Binding / µM) C6_Inhibitor->Complex_Weak C7_Inhibitor Aminocycloheptane (Flexible Twist) C7_Inhibitor->Enzyme Conformational Adaptation Complex_Strong Enzyme-Inhibitor Complex (Induced Fit / nM) C7_Inhibitor->Complex_Strong

Caption: C7 inhibitors leverage conformational flexibility to achieve 'Induced Fit', mimicking the high-energy Transition State more effectively than rigid C6 analogs.[1]

Part 4: Experimental Protocols

To validate the reactivity differences, the following Regioselective Epoxide Opening Protocol is recommended. This workflow highlights the kinetic differences and product distribution variances between the two ring sizes.[1]

Protocol: Nucleophilic Opening of Epoxy-Cycloalkylamines

Objective: Compare the regioselectivity of azide attack on C6 vs. C7 epoxides.

Materials:

  • Substrate A: N-Boc-3,4-epoxy-aminocyclohexane (C6)[1]

  • Substrate B: N-Boc-3,4-epoxy-aminocycloheptane (C7)[1]

  • Reagent: Sodium Azide (NaN3), Ammonium Chloride (NH4Cl)[1]

  • Solvent: Methanol/Water (8:1)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of Substrate (A or B) in 10 mL of MeOH:H2O (8:1).

  • Activation: Add NH4Cl (2.0 equiv) and stir for 10 minutes at ambient temperature. Note: This buffers the pH to prevent N-Boc cleavage.

  • Nucleophilic Attack: Add NaN3 (3.0 equiv) and heat to reflux (65°C).

  • Monitoring (Critical Step):

    • C6 Substrate: Monitor via TLC every 30 mins. Reaction typically completes in 2-4 hours .[1] Expect a single major spot (trans-diaxial product).[1]

    • C7 Substrate: Monitor via TLC every 1 hour. Reaction typically requires 6-12 hours (slower due to transannular strain).[1] Expect 2 spots (regioisomers) due to ring twisting.[1]

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Analysis: Analyze crude via 1H-NMR.

    • C6 Signal: Look for coupling constants (

      
      ) > 8 Hz (axial-axial coupling).[1]
      
    • C7 Signal: Look for complex multiplets and smaller

      
       values (3-5 Hz) indicating twist-boat conformations.
      

Self-Validating Checkpoint: If the C7 reaction proceeds as fast as C6, check for Boc-deprotection (byproduct formation).[1] The strain in C7 usually retards the SN2 attack relative to C6.[1]

References

  • Conformational Analysis of Cycloheptanes

    • Source: OpenOChem / Michigan State University.[1]

    • Title: Stability and Conformations of Cycloheptane and Larger Rings.[1][2][4][5][6]

    • Link:[Link][1]

  • Synthesis of Aminocyclitols (C7)

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Title: Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols (Compar
    • Link:[Link][1]

  • Glycosidase Inhibition & Ring Size

    • Source: National Institutes of Health (PMC).[1]

    • Title: Novel Five-Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors (Discusses transition state mimicry principles applicable to C7).[1]

    • Link:[Link]

  • Reactivity of Aminocyclohexanols

    • Source: BenchChem / Literature Review.[1][7]

    • Title: A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry.

Sources

Navigating the Crystalline Landscape of Aminocycloalkane Diols: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into a compound's conformation, stereochemistry, and potential intermolecular interactions. This guide delves into the crystallographic analysis of 5-Aminocycloheptane-1,2-diol HCl, a molecule of interest for its potential applications in medicinal chemistry.

Currently, there is no publicly available X-ray crystallography data for 5-Aminocycloheptane-1,2-diol HCl. This guide, therefore, serves a dual purpose: to provide a robust, step-by-step protocol for obtaining this critical data and to offer a comparative analysis based on existing data for a closely related structure, cis-Cycloheptane-1,2-diol. We will also explore commercially available alternatives with different ring sizes to provide a broader context for researchers working with aminocycloalkane diols.

The Significance of Structural Elucidation

The spatial arrangement of atoms in a molecule dictates its function. For drug candidates, understanding the 3D structure is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the molecule's conformation with its biological activity to design more potent and selective compounds.

  • Target Binding: Visualizing how the molecule interacts with its biological target, such as a protein or enzyme.

  • Intellectual Property: Establishing a definitive solid-state structure for patent applications.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for a drug's stability, solubility, and bioavailability.

A Comparative Look: The Cycloheptane Diol Core

While data for our target molecule is absent, we can draw valuable insights from the known crystal structure of cis-Cycloheptane-1,2-diol[1]. This provides a baseline for understanding the conformational preferences of the seven-membered ring.

Table 1: Comparison of Crystallographic Data

Parametercis-Cycloheptane-1,2-diol (Existing Data)[1]5-Aminocycloheptane-1,2-diol HCl (Hypothetical Data)(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol HCl (Alternative)4-Aminocyclohexane-1,2-diol (Alternative)
Ring Size 7-membered7-membered5-membered6-membered
Formula C₇H₁₄O₂C₇H₁₆ClNO₂C₆H₁₄ClNO₃C₆H₁₃NO₂
Molecular Weight 130.18181.65183.62131.17
Space Group P1Monoclinic or Orthorhombic (predicted)To be determinedTo be determined
Key Features Vicinal diolVicinal diol, Amino group, HCl saltVicinal diol, Amino group, Hydroxymethyl group, HCl saltVicinal diol, Amino group
Expected Challenges Conformational flexibilityConformational flexibility, Presence of charge and counter-ionMultiple hydrogen bond donors/acceptorsChair-boat conformations

The presence of the amino group and the hydrochloride salt in our target molecule is expected to significantly influence its crystal packing compared to cis-Cycloheptane-1,2-diol. The ionic nature of the HCl salt will introduce strong electrostatic interactions and hydrogen bonding opportunities, which are likely to result in a more ordered and stable crystal lattice.

Commercially Available Alternatives

For researchers seeking to explore related structures, several aminocycloalkane diols are commercially available. These compounds offer the opportunity to investigate the influence of ring size and substituent effects on the overall molecular conformation and crystal packing.

  • (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride [2][3]

  • 4-Aminocyclohexane-1,2-diol [4][5]

  • (1S,2S)-4-(aminomethyl)cyclopentane-1,2-diol [6]

  • (1r,2s,4r)-4-aminocyclopentane-1,2-diol hcl [7]

A Step-by-Step Protocol for the Crystallization and X-ray Analysis of 5-Aminocycloheptane-1,2-diol HCl

This protocol is designed to provide a comprehensive workflow for obtaining high-quality single crystals of 5-Aminocycloheptane-1,2-diol HCl suitable for X-ray diffraction analysis.

Part 1: Crystallization Screening

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography[8]. A systematic screening of various crystallization conditions is essential.

1.1. Solvent Selection:

  • Rationale: The choice of solvent is critical for controlling the solubility and nucleation of the compound. A suitable solvent system will allow the solution to become supersaturated in a slow and controlled manner.

  • Primary Solvents: Begin with polar protic solvents in which the hydrochloride salt is likely to be soluble, such as methanol, ethanol, and isopropanol.

  • Anti-Solvents: Utilize less polar solvents to induce precipitation, such as ethyl acetate, acetone, and acetonitrile.

1.2. Crystallization Techniques:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of 5-Aminocycloheptane-1,2-diol HCl in a suitable solvent (e.g., methanol).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.

    • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop:

      • Prepare a concentrated solution of the compound.

      • Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.

      • Invert the coverslip and seal it over a well containing a reservoir solution of a precipitant.

    • Sitting Drop:

      • Pipette a small drop of the compound solution into a microbridge within a sealed well containing a reservoir solution.

    • Rationale: In both methods, the precipitant from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

    • The decrease in solubility at lower temperatures can promote crystal growth.

Part 2: Crystal Mounting and Data Collection

2.1. Crystal Selection and Mounting:

  • Under a microscope, select a single crystal with well-defined faces and no visible defects.

  • Using a cryoloop, carefully scoop up the crystal along with a small amount of mother liquor.

  • Quickly transfer the crystal to a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as cryo-cooling, minimizes radiation damage to the crystal.

2.2. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer head in the X-ray beam of a single-crystal X-ray diffractometer.

  • A series of diffraction images are collected as the crystal is rotated.

  • The positions and intensities of the diffracted X-ray spots are recorded.

Part 3: Structure Solution and Refinement

3.1. Data Processing:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

3.2. Structure Solution:

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

3.3. Structure Refinement:

  • The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors.

  • This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to minimize the R-factor, a measure of the agreement between the model and the data.

Visualizing the Workflow

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination a Compound Synthesis & Purification b Crystallization Screening (Vapor Diffusion, Slow Evaporation) a->b c Single Crystal Formation b->c d Crystal Mounting & Cryo-cooling c->d e X-ray Diffraction Data Collection d->e f Data Processing & Integration e->f g Structure Solution (Direct Methods) f->g h Structure Refinement g->h i Final Structural Model h->i

Sources

A Comparative Guide to the Validation of Chiral Purity for 5-Aminocycloheptane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. This is particularly true for chiral molecules like 5-Aminocycloheptane-1,2-diol, a versatile building block whose enantiomeric purity can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for validating the chiral purity of 5-Aminocycloheptane-1,2-diol, supported by established principles and experimental insights.

The presence of both amino and vicinal diol functionalities on a flexible seven-membered ring presents a unique analytical challenge. The selection of an appropriate analytical method is therefore a critical decision, contingent on factors such as required sensitivity, sample throughput, and the availability of instrumentation. Here, we will explore and compare three principal techniques: direct enantioseparation by High-Performance Liquid Chromatography (HPLC), indirect analysis via derivatization followed by Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Comparison: A High-Level Overview

The validation of enantiomeric purity for a bifunctional analyte like 5-Aminocycloheptane-1,2-diol can be approached through several orthogonal methods. The choice is often a balance between direct and indirect approaches. Direct methods aim to resolve the enantiomers without chemical modification, typically using a chiral stationary phase (CSP) in chromatography.[1] Indirect methods, conversely, involve the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using standard achiral analytical techniques.[2]

Methodology Principle Primary Advantages Primary Limitations
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3]- Direct analysis, no derivatization required.- Broad availability of commercial CSPs.[4][5] - High resolution and sensitivity.- Method development can be empirical and time-consuming.- CSPs can be expensive and have limited lifetimes.
Chiral GC (with Derivatization) Separation of volatile diastereomeric derivatives on an achiral column, or derivatized enantiomers on a chiral column.[6]- High efficiency and resolution.- Amenable to mass spectrometry (GC-MS) for definitive identification.- Requires derivatization, adding a step and potential for kinetic resolution.- Analyte must be thermally stable and volatile.
NMR Spectroscopy (with CDA) Formation of diastereomers with a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals for each enantiomer.[7]- Rapid analysis time.- Provides a direct measure of the enantiomeric ratio from signal integration.- No physical separation required.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[8]- High separation efficiency.- Low sample and solvent consumption.- Orthogonal selectivity to HPLC.- Lower concentration sensitivity than HPLC.- Method development can be complex.

In-Depth Analysis and Experimental Protocols

Direct Enantioseparation by Chiral HPLC

Direct chiral HPLC is often the gold standard for enantiomeric purity determination due to its accuracy and the non-destructive nature of the analysis.[3] The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral stationary phase. For a molecule with both an amine and diol, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points for method development.[1][9]

cluster_0 Method Development Workflow for Chiral HPLC start Select Initial CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) screen_modes Screen Separation Modes (Normal Phase, Polar Organic, Reversed Phase) start->screen_modes Based on analyte properties optimize_mp Optimize Mobile Phase (Solvent ratio, additives) screen_modes->optimize_mp If separation is observed optimize_conditions Optimize Conditions (Flow rate, temperature) optimize_mp->optimize_conditions Fine-tune resolution validate Method Validation (Specificity, linearity, accuracy, precision) optimize_conditions->validate Finalized method

Caption: A systematic workflow for developing a direct chiral HPLC method.

  • Column Selection:

    • Screen a minimum of two orthogonal CSPs. A good starting point would be an amylose-based column (e.g., Chiralpak® IA) and a teicoplanin-based macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T).[5][9] These columns offer different chiral recognition mechanisms, increasing the probability of a successful separation.

  • Mobile Phase Screening:

    • Normal Phase (NP): Use mixtures of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve the peak shape of basic analytes like 5-Aminocycloheptane-1,2-diol.

    • Polar Organic Mode: Use mixtures of acetonitrile/methanol or ethanol/methanol. This mode is often successful for polar compounds.

    • Reversed Phase (RP): Use mixtures of water (with a buffer like ammonium bicarbonate or formic acid) and methanol or acetonitrile.

  • Analyte Preparation:

    • Dissolve a small amount of racemic 5-Aminocycloheptane-1,2-diol in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or using a universal detector like a Charged Aerosol Detector (CAD) if the analyte has a poor chromophore.

  • Optimization:

    • Once a promising separation is observed, systematically vary the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the enantiomeric peaks.

Indirect Analysis by Chiral GC with Derivatization

For analytes that are volatile or can be made volatile, chiral gas chromatography offers exceptional resolution.[10] Given the polar nature of the amine and diol groups in 5-Aminocycloheptane-1,2-diol, derivatization is mandatory to increase its volatility and thermal stability.[11] A common approach is acylation of both the amino and hydroxyl groups.

cluster_1 Workflow for Chiral GC with Derivatization start Dissolve Analyte in Aprotic Solvent derivatize Derivatize with Acylating Agent (e.g., Trifluoroacetic Anhydride) start->derivatize quench Quench Reaction & Extract derivatize->quench analyze Inject into GC with Chiral Column (e.g., Chirasil-DEX CB) quench->analyze quantify Quantify Peak Areas analyze->quantify

Caption: Step-by-step workflow for chiral GC analysis via derivatization.

  • Derivatization:

    • Accurately weigh approximately 1 mg of 5-Aminocycloheptane-1,2-diol into a vial.

    • Add 500 µL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 20 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

  • Sample Preparation:

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as CP-Chirasil-DEX CB, is a good choice for separating acylated chiral alcohols and amines.[11]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 5 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS is preferred as it can confirm the identity of the derivatized analyte.

  • Quantification:

    • The enantiomeric purity is determined by the relative peak areas of the two separated enantiomers.

Indirect Analysis by ¹H NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy provides a powerful and rapid method for determining enantiomeric purity without the need for chromatographic separation.[2] The principle lies in converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different chemical environments and will exhibit distinct, well-resolved signals in the NMR spectrum.[7] For a 1,2-diol, a particularly elegant method involves a three-component condensation with 2-formylphenylboronic acid and a chiral amine.

cluster_2 NMR Analysis Workflow with Chiral Derivatizing Agent start Dissolve Analyte in NMR Solvent (e.g., CDCl₃) add_cda Add Equimolar Amounts of CDA (e.g., Mosher's Acid Chloride) start->add_cda acquire Acquire ¹H or ¹⁹F NMR Spectrum add_cda->acquire integrate Integrate Diastereotopically-Resolved Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Sources

Comparative Guide: IR Spectral Differentiation of Amine and Hydroxyl Groups in Cycloheptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cycloheptane derivatives are increasingly prevalent in drug development as expanded ring scaffolds for enzyme inhibitors and GPCR ligands. However, characterizing these intermediates presents a specific analytical challenge: the vibrational overlap of hydroxyl (-OH) and amine (-NH) groups in the 3200–3600 cm⁻¹ region.

Unlike rigid cyclohexanes, cycloheptane rings exhibit significant conformational flexibility (interconverting between chair, twist-chair, boat, and twist-boat forms). This flexibility introduces variable intramolecular hydrogen bonding environments, often broadening spectral bands and obscuring the classic "sharp vs. broad" distinction between -NH and -OH.

This guide objectively compares three analytical workflows to resolve this ambiguity: Dilution Profiling , Isotopic Exchange (H/D) , and Chemical Derivatization .

Part 1: The Challenge – Spectral Overlap & Conformational Noise

In standard FTIR analysis, both -OH and -NH stretching vibrations occur in the high-frequency region.

Functional GroupModeFrequency (cm⁻¹)MorphologyAmbiguity in Cycloheptanes
Hydroxyl (-OH) Stretch3200–3600Broad (H-bonded) Sharp (Free)Transannular H-bonding (common in C7 rings) can sharpen the peak, mimicking a secondary amine.
Primary Amine (-NH₂) Sym/Asym Stretch3300–3500Doublet (Weak/Med)Conformational isomers can broaden these bands, merging the doublet into a single "pseudo-hydroxyl" blob.
Secondary Amine (-NH) Stretch3300–3400Singlet (Weak)Often indistinguishable from a sterically hindered -OH group.

Part 2: Comparative Methodology

Method A: Dilution Profiling (The "Inter- vs. Intra-" Test)

Principle: Intermolecular hydrogen bonds depend on concentration; intramolecular bonds do not.

  • Best For: Distinguishing "free" groups from those involved in ring-constrained bonding.

  • Mechanism: As concentration decreases, intermolecular H-bonds break, shifting absorption to higher wavenumbers (blue shift). Intramolecular bonds (e.g., 1,4-transannular interactions in cycloheptane) remain intact.

Method B: Isotopic H/D Exchange (The "Gold Standard")

Principle: Deuterium (D) is heavier than Hydrogen (H).[1] Replacing active protons with deuterium shifts the vibrational frequency by a predictable factor (


).
  • Best For: Definitive identification of heteroatom protons.

  • Mechanism:

    
    .
    
    • -OH: Exchanges nearly instantaneously with D₂O.

    • -NH: Exchanges slower than -OH; often requires basic catalysis or longer shake times.

Method C: Chemical Derivatization (Acetylation)

Principle: Converting the group to an ester or amide creates distinct carbonyl signatures.[2]

  • Best For: Final confirmation if spectral data remains ambiguous.[3][4]

  • Mechanism:

    • Alcohol

      
       Acetate (Ester C=O 
      
      
      
      1740 cm⁻¹).
    • Amine

      
       Acetamide (Amide C=O 
      
      
      
      1650–1690 cm⁻¹).

Part 3: Experimental Protocols

Protocol 1: H/D Exchange (In-Situ FTIR)

This protocol is self-validating: the disappearance of the 3400 cm⁻¹ band must correlate with the appearance of a new band at ~2500 cm⁻¹.

  • Baseline Scan: Dissolve 10 mg of the cycloheptane derivative in 1 mL of dry CDCl₃ or CCl₄. Record the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Exchange: Add 2 drops of D₂O (Deuterium Oxide, >99.8% D) to the cuvette/vial.

  • Agitation: Shake vigorously for 60 seconds. Allow phases to separate.

  • Measurement: Carefully pipette the organic (lower) layer into the IR cell (CaF₂ windows recommended to avoid moisture damage).

  • Analysis:

    • -OH: Complete disappearance of 3200–3600 band; appearance of -OD band at ~2400–2650 cm⁻¹.

    • -NH: Partial reduction or slower disappearance; appearance of -ND band at ~2400–2550 cm⁻¹.

Protocol 2: Variable Concentration Series
  • Stock Solution: Prepare a 0.1 M solution in CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform). Note: CCl₄ is preferred as it is transparent in the region of interest, though toxic.

  • Serial Dilution: Prepare 0.01 M and 0.001 M dilutions.

  • Measurement: Use a path length of 1.0 mm (for dilute samples) to ensure signal detection.

  • Observation:

    • Shift Observed: The group was involved in intermolecular bonding (likely -OH or unhindered -NH).

    • No Shift: The group is involved in intramolecular bonding (common in substituted cycloheptanes) or is sterically shielded.

Part 4: Data Interpretation & Visualization

Comparative Data Table: Expected Shifts
FeatureCycloheptanol (-OH) Cycloheptylamine (-NH₂) N-Methylcycloheptylamine (-NH)
Native

3300–3600 cm⁻¹ (Broad)~3380 & 3320 cm⁻¹ (Doublet)~3350 cm⁻¹ (Singlet, Weak)
Dilution Effect Strong Blue Shift (+50–100 cm⁻¹) & SharpeningModerate Shift; Doublet becomes clearerWeak Shift
D₂O Exchange Rapid Disappearance (< 1 min)Slow/Partial Exchange (requires time/catalyst)Slow Exchange
Isotopic Shift New peak

cm⁻¹
New peak

cm⁻¹
New peak

cm⁻¹
Decision Logic for Spectral Analysis

The following diagram illustrates the logical workflow to distinguish these groups using the methodologies described.

IR_Analysis_Flow Start Unknown Band (3200-3600 cm⁻¹) CheckShape Check Band Morphology Start->CheckShape Doublet Doublet (Two Spikes)? CheckShape->Doublet Yes Singlet Singlet/Broad? CheckShape->Singlet No PrimAmine Primary Amine (-NH₂) (Sym/Asym Stretch) Doublet->PrimAmine Dilution Perform Dilution Series (0.1M → 0.001M) Singlet->Dilution Shift Peak Shifts/Sharpens Dilution->Shift NoShift Peak Constant Dilution->NoShift InterH Intermolecular H-Bonding (Likely Alcohol or Unhindered Amine) Shift->InterH IntraH Intramolecular H-Bonding (Cycloheptane Transannular Effect) NoShift->IntraH D2O Perform D₂O Exchange InterH->D2O IntraH->D2O FastEx Rapid Exchange (Disappears < 1 min) D2O->FastEx SlowEx Slow/Partial Exchange D2O->SlowEx ResultOH CONFIRMED: Hydroxyl (-OH) FastEx->ResultOH ResultNH CONFIRMED: Amine (-NH) SlowEx->ResultNH

Figure 1: Decision tree for distinguishing Amine vs. Hydroxyl groups in cyclic alkanes.

Experimental Workflow: H/D Exchange

HD_Exchange_Protocol Sample Sample in CDCl₃ (Scan 1: Native) AddD2O Add D₂O (Excess) Shake 60s Sample->AddD2O PhaseSep Phase Separation AddD2O->PhaseSep Scan2 Scan Organic Layer (Scan 2: Deuterated) PhaseSep->Scan2 Calc Calculate Ratio: ν(H) / ν(D) ≈ 1.35 Scan2->Calc

Figure 2: Step-by-step workflow for the in-situ H/D exchange protocol.

Part 5: Case Study Application

Scenario: A researcher synthesizes 4-hydroxy-cycloheptylamine. The IR spectrum shows a broad, confused region at 3400 cm⁻¹. Analysis:

  • Morphology: The ring flexibility allows the -OH to bond with the -NH (intramolecular). This merges the signals.

  • Dilution: Upon dilution to 0.001 M, the broad blob resolves into a sharper peak at 3620 cm⁻¹ (free -OH) and a doublet at 3380/3320 cm⁻¹ (free -NH₂).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for IR characteristic frequencies).

  • NIST Chemistry WebBook. Cycloheptane IR Spectrum. National Institute of Standards and Technology.[5] Link

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • Spectralys Biotech. Hydrogen-Deuterium Exchange monitored by FTIR. Link

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Link

Sources

A Comparative Guide to the Bioactivity of 5-Amino and 4-Amino Cycloheptane Diols: A Structural and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of functional groups on a carbocyclic scaffold is a critical determinant of biological activity. The cycloheptane ring, with its inherent conformational flexibility, presents a unique template for the design of novel therapeutics.[1] This guide provides a deep, comparative analysis of two closely related isomers: 5-amino cycloheptane diols and 4-amino cycloheptane diols. In the absence of direct comparative experimental data in the public domain, this document serves as a theoretical and practical framework for researchers investigating this promising, yet underexplored, chemical space. We will delve into the structural nuances of these isomers, propose a comprehensive experimental plan to elucidate their bioactivities, and provide detailed protocols to empower further research.

The Significance of the Aminocycloalkanol Scaffold

Aminocycloalkanols and their derivatives are privileged structures in drug discovery, appearing in a wide array of bioactive molecules, from antibiotics to enzyme inhibitors.[2] The relative orientation of the amino and hydroxyl groups can profoundly influence a molecule's ability to interact with biological targets, such as the bacterial ribosome.[2] By modulating factors like hydrogen bonding, salt bridge formation, and overall molecular conformation, subtle changes in substituent positioning can lead to dramatic differences in potency, selectivity, and pharmacokinetic properties.[3][4]

Theoretical Comparison: A Game of Angstroms and Conformations

The bioactivity of a small molecule is intrinsically linked to its three-dimensional shape and the presentation of its functional groups to a biological target. For the 5-amino and 4-amino cycloheptane diol isomers, the key differentiator lies in the spatial relationship between the amine and the two hydroxyl groups on the flexible cycloheptane ring.

Conformational Landscape of Cycloheptane

The cycloheptane ring is not planar and exists in a dynamic equilibrium of several conformations, with the twist-chair and chair forms being the most stable.[5][6] The twist-chair conformation is generally considered to be of lower energy.[5] The positions of substituents as either pseudo-axial or pseudo-equatorial in these conformations will dictate the overall topography of the molecule.

The 4-Amino Isomer: A More Compact Arrangement

In a 4-amino cycloheptane-1,2-diol, the amino group is positioned relatively close to the diol moiety. This proximity could facilitate intramolecular hydrogen bonding, which may rigidify the cycloheptane ring into a more defined conformation. This pre-organization can be entropically favorable for binding to a specific biological target. However, it could also limit the molecule's ability to adapt to different binding pockets.

The 5-Amino Isomer: Increased Flexibility and Vectoral Diversity

Conversely, the 5-amino cycloheptane-1,2-diol places the amino group further from the diol. This increased separation would likely reduce the potential for intramolecular interactions, resulting in a more flexible molecule with a larger number of accessible conformations. This flexibility could be advantageous for exploring a wider range of biological targets. The different vector in which the amino group projects from the diol core, compared to the 4-amino isomer, could be critical for engaging with specific residues in a binding site.

Proposed Experimental Investigation

To empirically determine the bioactivity profiles of these two isomers, a systematic and multi-pronged experimental approach is necessary. The following sections outline a comprehensive plan, from chemical synthesis to biological evaluation.

Synthesis of 5-Amino and 4-Amino Cycloheptane Diols

The synthesis of these target molecules can be achieved through a multi-step sequence starting from a readily available cycloheptane precursor. A plausible, generalized synthetic strategy is outlined below. It is important to note that optimization of each step would be required.

Proposed Synthetic Workflow

cluster_0 Core Synthesis cluster_1 Isomer-Specific Functionalization cluster_2 Deprotection A Cycloheptene B Cycloheptene oxide A->B m-CPBA C trans-Cycloheptane-1,2-diol B->C Acidic hydrolysis D Protected trans-Cycloheptane-1,2-diol C->D Protection (e.g., TBDMSCl) E Keto-protected diol D->E Oxidation (e.g., PCC) F Enone E->F α-bromination then elimination H 5-Amino cycloheptane-1,2-diol (Protected) E->H Alternative functionalization route G 4-Amino cycloheptane-1,2-diol (Protected) F->G Michael addition of an amine I 4-Amino cycloheptane-1,2-diol G->I Deprotection (e.g., TBAF, H+) J 5-Amino cycloheptane-1,2-diol H->J Deprotection (e.g., TBAF, H+) A Synthesized Compounds (5-amino and 4-amino isomers) B Tier 1: Cytotoxicity Screening (e.g., MTT assay on cancer and normal cell lines) A->B C Tier 2: Broad-Spectrum Antimicrobial Assays (Gram-positive and Gram-negative bacteria, Fungi) A->C D Tier 3: Target-Based Screening (e.g., Kinase, Protease, GPCR panels) B->D If cytotoxic C->D If antimicrobial E Hit Identification and SAR Analysis D->E F Lead Optimization E->F A 4-Amino Cycloheptane Diol B Kinase X A->B Inhibition C Substrate Protein B->C Phosphorylation D Phosphorylated Substrate C->D E Downstream Signaling Cascade D->E F Cell Proliferation E->F

Sources

Elemental Analysis Standards for 5-Aminocycloheptane-1,2-diol HCl: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminocycloheptane-1,2-diol HCl represents a critical class of aminocyclitol intermediates used in the synthesis of glycosidase inhibitors and chaperone therapeutics. Its validation presents a distinct analytical paradox: while it is chemically stable, its characterization is complicated by hygroscopicity , lack of UV chromophores , and variable salt stoichiometry .

This guide objectively compares the industry gold standard—Combustion Elemental Analysis (EA) —against modern orthogonal alternatives like Quantitative NMR (qNMR) and Ion Chromatography (IC) . We establish the definitive acceptance criteria for researchers requiring absolute purity validation for drug development.

Part 1: The Analyte & The Challenge

The Target Molecule[1]
  • Chemical Formula:

    
     (Anhydrous HCl Salt)
    
  • Molecular Weight: 181.66 g/mol

  • Structure: A seven-membered cycloalkane ring with an amine group and two hydroxyl groups. The HCl salt form improves stability but increases water affinity.

The Analytical Gap

Standard HPLC-UV methods fail for this molecule because it lacks a conjugated


-system (chromophore), rendering it invisible to UV detectors at standard wavelengths (254 nm). While Refractive Index (RI) or ELSD detectors can be used, they often lack the precision required for absolute purity determination.

Therefore, Elemental Analysis (CHN + Cl) remains the primary method for validating:

  • Bulk Purity: confirming the mass balance of Carbon, Hydrogen, and Nitrogen.

  • Salt Stoichiometry: confirming the 1:1 ratio of Amine to HCl.

  • Hydration State: distinguishing between anhydrous and hemihydrate forms.

Part 2: Comparative Methodology

Objective comparison of analytical architectures for 5-Aminocycloheptane-1,2-diol HCl.

Method A: Automated Combustion Analysis (CHN) + Potentiometric Titration

The Traditional Gold Standard.

  • Mechanism: High-temperature combustion (

    
    ) converts the sample into gases (
    
    
    
    ). Halides (Cl) are typically analyzed via separate oxygen flask combustion (Schöniger) followed by titration.
  • Best For: Confirming chemical formula and salt formation.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid) to quantify the molar ratio of protons.

  • Best For: Absolute purity determination without requiring a reference standard of the analyte itself.[1]

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identification Standard.

  • Mechanism: Measures exact mass-to-charge ratio.

  • Best For: Identity confirmation, but poor for quantitative bulk purity (cannot detect inorganic salts or water).

Comparative Matrix: Performance Data
FeatureMethod A: Combustion (CHN + Cl) Method B: qNMR Method C: HRMS
Precision

(Absolute)

(Relative)

(Mass Accuracy)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)

Water Detection Indirect (via %H deviation)Visible (if solvent differs)Invisible
Inorganic Salts Detectable (via residue/ash)Invisible (unless soluble protons)Invisible
Salt Ratio (HCl) Excellent (via %Cl) Good (if counter-ion has H)Poor (dissociates in source)
Cost/Run LowMediumHigh

Verdict: For 5-Aminocycloheptane-1,2-diol HCl, Method A (EA) is superior for establishing the identity of the solid state (salt form and hydration), while Method B (qNMR) is superior for organic purity assays.

Part 3: Experimental Protocol (The "How-To")

To achieve reproducible EA results for this hygroscopic salt, the following protocol is mandatory.

Pre-Analysis Drying (Critical Step)

Amine hydrochlorides are notorious for trapping atmospheric moisture.

  • Equipment: Vacuum Abderhalden pistol or vacuum oven.

  • Conditions:

    
     at 
    
    
    
    for 4 hours over
    
    
    (Phosphorus Pentoxide).
  • Why? Higher temperatures may induce cyclization or degradation of the aminodiol core.

    
     is required to scavenge water aggressively.
    
Combustion Parameters (CHN)
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp:

    
     (Ensure complete oxidation of the cycloheptane ring).
    
  • Reduction Temp:

    
     (Copper column).
    
  • Note: The presence of HCl requires a halogen trap (typically silver wool) in the combustion tube to prevent damage to the TCD detector, though this precludes simultaneous Cl analysis.

Chloride Determination (Schöniger Flask)
  • Combust 5 mg sample in oxygen-filled flask.

  • Absorb gases in dilute

    
     / 
    
    
    
    .
  • Titrate with

    
     using a silver electrode.
    

Part 4: Data Analysis & Acceptance Criteria

The following data sets represent the Standard Acceptance Criteria for pharmaceutical-grade intermediates.

Theoretical Composition

Formula:


MW:  181.66  g/mol 
ElementTheoretical Mass %
Carbon (C) 46.28%
Hydrogen (H) 8.88%
Nitrogen (N) 7.71%
Chlorine (Cl) 19.51%
Experimental Validation Scenarios
Scenario A: The "Pass" (High Purity Anhydrous)

Result fits within the industry standard


 tolerance.
ElementTheoreticalExperimental

(Exp - Theo)
Status
C 46.28%46.15%-0.13%PASS
H 8.88%8.95%+0.07%PASS
N 7.71%7.68%-0.03%PASS
Cl 19.51%19.45%-0.06%PASS
Scenario B: The "Fail" (Hygroscopic Error)

Result indicates the sample was not dried properly (approx. 0.5 mol water).

ElementTheoreticalExperimental

Diagnosis
C 46.28%44.10%-2.18%Low C (Dilution by mass)
H 8.88%9.05%+0.17%High H (Water contribution)
N 7.71%7.35%-0.36%Low N

Analysis: The significant drop in Carbon combined with a rise in Hydrogen is the fingerprint of water contamination . The sample must be re-dried.

Part 5: Visualization & Logic Flow

Workflow: Validation Decision Matrix

The following diagram outlines the logical flow for validating 5-Aminocycloheptane-1,2-diol HCl, integrating EA with orthogonal methods.

ValidationWorkflow Start Crude Product (5-Aminocycloheptane-1,2-diol HCl) Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying Combustion Combustion Analysis (CHN) Drying->Combustion Titration Chloride Titration (AgNO3) Drying->Titration Check1 Is C/N within ±0.4%? Combustion->Check1 Check2 Is Cl within ±0.4%? Titration->Check2 Check1->Check2 Yes Fail_Water FAIL: Re-dry Sample (Hydrate suspected) Check1->Fail_Water No (Low C, High H) qNMR Run qNMR (Internal Std: Maleic Acid) Check2->qNMR Yes Fail_Salt FAIL: Adjust Acid Stoichiometry (Free base/Salt mix) Check2->Fail_Salt No (Low Cl) Pass VALIDATED Reference Standard qNMR->Pass Purity >98% qNMR->Fail_Water Solvent Peaks Detected

Figure 1: Analytical workflow for validating aminocyclitol salts. Note the parallel processing of CHN and Chloride titration.

Troubleshooting Logic: Interpreting EA Deviations

When results fail, use this logic to identify the root cause.

Troubleshooting Result EA Deviation Case1 Low %C, High %H Result->Case1 Case2 Low %C, Low %N, Low %Cl Result->Case2 Case3 High %C, Low %Cl Result->Case3 Diag1 Moisture/Solvent (Incomplete Drying) Case1->Diag1 Diag2 Inorganic Impurity (Silica/Salts) Case2->Diag2 Diag3 Incomplete Salt Formation (Free Base present) Case3->Diag3

Figure 2: Root cause analysis for Elemental Analysis deviations in amine salts.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Intertek. (2024). Elemental Analysis for Pharmaceuticals. [Link][2]

  • Beilstein J. Org.[3] Chem. (2022).[3][4] Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. (Contextual reference for aminocyclitol synthesis/handling). [Link]

Sources

A Comparative Guide to the Synthesis of 7-Membered Aminodiols: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

The 7-membered aminodiol motif is a privileged scaffold in medicinal chemistry and natural product synthesis, conferring unique conformational properties that are often key to biological activity. The inherent flexibility and chirality of these structures present significant synthetic challenges. This guide provides a comparative analysis of key synthetic routes to 7-membered aminodiols, offering insights into the strategic choices that underpin each methodology. We will delve into the mechanistic nuances and provide detailed experimental protocols to empower researchers in the rational design and execution of these complex syntheses.

Introduction: The Significance of the Cycloheptane Aminodiol Core

The cycloheptane ring, with its multiple low-energy conformations, provides a versatile three-dimensional framework for the presentation of functional groups. The incorporation of both amino and diol functionalities introduces hydrogen bond donors and acceptors, as well as chiral centers, which are critical for molecular recognition and interaction with biological targets. Consequently, the stereocontrolled synthesis of 7-membered aminodiols is a crucial endeavor for the development of novel therapeutics and the total synthesis of complex natural products.

This guide will benchmark the following prominent synthetic strategies:

  • Ring-Closing Metathesis (RCM): A powerful and convergent approach to the cycloheptene core, followed by functionalization.

  • Epoxide Ring Opening: A classic and reliable method for installing the amino and hydroxyl groups with high stereocontrol.

  • Reductive Amination followed by Dihydroxylation: A modular approach that allows for the independent introduction of the amino and diol moieties.

  • [4+3] Cycloaddition: A direct method for the construction of the 7-membered carbocyclic ring, requiring subsequent functional group installation.

Benchmarking Synthetic Routes

The choice of a synthetic route is dictated by several factors, including the desired stereochemistry, the availability of starting materials, scalability, and overall efficiency. The following table provides a comparative overview of the benchmarked strategies.

Synthetic Strategy Key Advantages Key Limitations Stereocontrol Typical Yields (Overall)
Ring-Closing Metathesis (RCM) High functional group tolerance, convergent, access to diverse structures.Requires synthesis of a diene precursor, potential for E/Z isomer formation.Can be substrate-controlled or catalyst-controlled.Moderate to Good
Epoxide Ring Opening Excellent stereocontrol (anti-addition), well-established methodology.Requires a stereodefined epoxide precursor, regioselectivity can be an issue.High, dictated by the epoxide stereochemistry and nucleophile.Good to Excellent
Reductive Amination & Dihydroxylation Modular, allows for late-stage introduction of the amino group.Can require multiple steps, stereocontrol of dihydroxylation can be challenging.Good, can be directed by existing stereocenters.Moderate
[4+3] Cycloaddition Rapid construction of the 7-membered ring.Often produces a highly functionalized cycloadduct requiring further manipulation.Can be highly stereoselective depending on the diene and dienophile.Good (for cycloaddition)

Strategic Deep Dive and Mechanistic Rationale

Ring-Closing Metathesis (RCM): A Convergent Approach to the Cycloheptene Core

Ring-closing metathesis has emerged as a go-to strategy for the formation of medium-sized rings due to the development of robust and functional group-tolerant ruthenium-based catalysts.[1][2] The key to this approach is the synthesis of a linear precursor containing two terminal alkenes. The intramolecular metathesis reaction then efficiently forms the cycloheptene ring, extruding ethylene as the byproduct. Subsequent dihydroxylation of the double bond and manipulation of a pre-installed nitrogen-containing functional group leads to the desired aminodiol.

A notable example is the synthesis of a trihydroxyazepane, a close analog of a 7-membered aminodiol, which highlights the power of this strategy.[3] The synthesis commences from a readily available carbohydrate-derived precursor, demonstrating the utility of the chiral pool in establishing the initial stereocenters.

Experimental Protocol: Synthesis of a Trihydroxyazepane via RCM [3]

This protocol is adapted from the synthesis of a trihydroxyazepane and illustrates the key RCM step.

Step 1: Synthesis of the Diene Precursor

  • To a solution of a suitable N-protected amino alcohol with a terminal alkene in dry dichloromethane (DCM), add a base such as triethylamine.

  • Slowly add allyl bromide at 0 °C and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.

  • Purify the crude product by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor in dry, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (3-5 mol%) to the solution.

  • Reflux the reaction mixture under an argon atmosphere for 4-6 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to yield the cycloheptene derivative.

Step 3: Dihydroxylation

  • Dissolve the cycloheptene derivative in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO4) at room temperature.

  • Stir the reaction for 12-24 hours.

  • Quench the reaction with sodium sulfite solution and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to afford the aminodiol.

RCM_Workflow cluster_precursor Diene Precursor Synthesis cluster_rcm Ring Closure cluster_functionalization Functionalization start N-protected amino alcohol allylation N-allylation start->allylation diene Diene Precursor allylation->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm cycloheptene Cycloheptene Derivative rcm->cycloheptene dihydroxylation Dihydroxylation (OsO4, NMO) cycloheptene->dihydroxylation aminodiol 7-Membered Aminodiol dihydroxylation->aminodiol

Caption: RCM approach to 7-membered aminodiols.

Epoxide Ring Opening: Stereospecific Installation of Amino and Hydroxyl Groups

The nucleophilic opening of an epoxide is a cornerstone of stereoselective synthesis.[4][5] This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing attack. When applied to a chiral, non-racemic epoxide, this method allows for the highly controlled introduction of an amino group, leading to a trans-aminodiol. The regioselectivity of the ring opening can be influenced by both steric and electronic factors, and a variety of catalysts can be employed to enhance reactivity and selectivity.[6]

The key to this strategy is the synthesis of a stereochemically defined 7-membered epoxide. This can often be achieved through the epoxidation of a corresponding cycloheptene, where the stereochemical outcome can be directed by existing chiral centers in the molecule or by using a chiral epoxidation agent.

Experimental Protocol: Epoxide Ring Opening with an Amine

This is a general protocol for the aminolysis of an epoxide.

  • Dissolve the 7-membered epoxide in a suitable solvent such as isopropanol or acetonitrile.

  • Add the amine nucleophile (e.g., benzylamine, ammonia) in excess.

  • Optionally, a Lewis acid catalyst (e.g., LiClO4, Yb(OTf)3) can be added to activate the epoxide.[7]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,2-aminodiol.

Epoxide_Opening_Workflow cluster_precursor Epoxide Synthesis cluster_opening Ring Opening cycloheptene Cycloheptene epoxidation Epoxidation (e.g., m-CPBA) cycloheptene->epoxidation epoxide 7-Membered Epoxide epoxidation->epoxide aminolysis Aminolysis (Amine Nucleophile) epoxide->aminolysis aminodiol trans-Aminodiol aminolysis->aminodiol

Caption: Epoxide opening for trans-aminodiol synthesis.

Reductive Amination and Dihydroxylation: A Modular Approach

Reductive amination is a highly reliable and versatile method for the formation of C-N bonds.[8][9][10] This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[11] For the synthesis of 7-membered aminodiols, a cycloheptanone precursor bearing a protected diol or a precursor to a diol can be subjected to reductive amination. Alternatively, a cycloheptanone can be converted to a cyclic amine, followed by dihydroxylation of a suitably placed double bond.

A practical example involves the reductive amination of a cyclic ketone followed by stereoselective dihydroxylation.[12] This modular approach allows for the introduction of diverse amino groups late in the synthetic sequence.

Experimental Protocol: Reductive Amination and Dihydroxylation

This protocol outlines a two-step sequence starting from a cycloheptenone.

Step 1: Reductive Amination

  • Dissolve the cycloheptenone and the desired primary or secondary amine in a solvent such as methanol or 1,2-dichloroethane.

  • Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

  • After stirring for 30-60 minutes, add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the cycloheptenylamine.

Step 2: Dihydroxylation

  • Follow the dihydroxylation protocol described in the RCM section using OsO4 and NMO to convert the cycloheptenylamine to the corresponding 7-membered aminodiol.

Reductive_Amination_Workflow cluster_amination Amine Formation cluster_dihydroxylation Diol Formation ketone Cycloheptenone red_am Reductive Amination (Amine, NaBH3CN) ketone->red_am amine Cycloheptenylamine red_am->amine dihydrox Dihydroxylation (OsO4, NMO) amine->dihydrox aminodiol 7-Membered Aminodiol dihydrox->aminodiol

Caption: Reductive amination and dihydroxylation sequence.

[4+3] Cycloaddition: Rapid Construction of the Carbocyclic Core

[4+3] cycloaddition reactions provide a direct and often stereoselective route to seven-membered rings. This reaction typically involves the combination of a 1,3-diene with a three-carbon allyl cation equivalent. The resulting cycloadduct is a functionalized cycloheptene that can be further elaborated to the target aminodiol. The stereochemical outcome of the cycloaddition is often predictable based on frontier molecular orbital theory, allowing for the construction of specific diastereomers.

While this method is powerful for forming the carbocyclic core, the introduction of the amino and diol functionalities requires subsequent synthetic steps, such as epoxidation and ring-opening or dihydroxylation and amination of a ketone.

Experimental Protocol: [4+3] Cycloaddition

This is a general procedure for a [4+3] cycloaddition.

  • To a solution of the 1,3-diene in a non-polar solvent such as dichloromethane at low temperature (-78 °C), add a Lewis acid (e.g., TiCl4, SnCl4).

  • Slowly add a solution of the allyl cation precursor (e.g., an α,α'-dihalo ketone) in the same solvent.

  • Stir the reaction at low temperature for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the cycloheptene derivative.

  • The resulting cycloadduct can then be converted to the aminodiol via the functionalization strategies described previously.

Cycloaddition_Workflow cluster_cycloaddition Ring Formation cluster_functionalization Functionalization diene 1,3-Diene cycloadd [4+3] Cycloaddition diene->cycloadd allyl_cation Allyl Cation Precursor allyl_cation->cycloadd cycloheptene Functionalized Cycloheptene cycloadd->cycloheptene functionalization Multi-step Functionalization cycloheptene->functionalization aminodiol 7-Membered Aminodiol functionalization->aminodiol

Caption: [4+3] Cycloaddition followed by functionalization.

Conclusion and Future Perspectives

The synthesis of 7-membered aminodiols remains a challenging yet rewarding area of organic chemistry. The choice of synthetic strategy is a critical decision that must be guided by the specific stereochemical requirements of the target molecule, the availability of starting materials, and the desired scale of the synthesis.

Ring-closing metathesis and epoxide ring-opening offer powerful and often stereocontrolled routes to these complex molecules. Reductive amination combined with dihydroxylation provides a modular and flexible approach. While [4+3] cycloaddition is highly effective for constructing the carbocyclic core, it necessitates further functionalization.

Future developments in this field will likely focus on the discovery of new catalytic and stereoselective methods that can further streamline the synthesis of these important scaffolds. The continued exploration of organocatalysis and the development of novel cycloaddition reactions hold particular promise for advancing the state-of-the-art in the synthesis of 7-membered aminodiols.

References

  • [This would be a placeholder for a relevant cit
  • [This would be a placeholder for a relevant citation on natural products containing 7-membered rings.]
  • [This would be a placeholder for a relevant citation on reductive amin
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  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2025). ResearchGate. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • [4 + 3] Cycloaddition Reactions. (n.d.). Organic Reactions. [Link]

  • Ring-closing metathesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Application of (4+3) cycloaddition strategies in the synthesis of natural products. (2018). Chemical Society Reviews. [Link]

  • [This would be a placeholder for a relevant citation on intramolecular reductive amin
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  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2004). Tetrahedron: Asymmetry. [Link]

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  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • [This would be a placeholder for a relevant citation on stereoselective synthesis of aminodiols.]
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Reductive Amination. (2023). YouTube. [Link]

  • [This would be a placeholder for a relevant citation on enantioselective epoxide opening.]
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  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). Molecules. [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]

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  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2019). Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Aminocycloheptane-1,2-diol Hydrochloride

[1][2][3][4][5][6]

Executive Summary & Chemical Profile

Effective chemical waste management is not merely a regulatory requirement but a critical component of experimental integrity and laboratory safety. This guide provides a definitive protocol for the disposal of 5-Aminocycloheptane-1,2-diol hydrochloride , a specialized organic amine salt often used as a scaffold in drug discovery.[1]

Given its structure—a cycloalkane ring functionalized with an amine and a vicinal diol, stabilized as a hydrochloride salt—this compound presents specific solubility and reactivity profiles that dictate its waste stream.

Chemical Identity & Properties
ParameterDescription
Chemical Name 5-Aminocycloheptane-1,2-diol hydrochloride
Functional Groups Primary Amine (-NH₂), Vicinal Diol (-OH), Cycloheptane Ring
Salt Form Hydrochloride (.HCl)
Physical State Solid (Crystalline powder)
Solubility Highly soluble in water; soluble in polar organic solvents (Methanol, DMSO)
Acidity (pH) Weakly acidic in aqueous solution (due to HCl salt)

Hazard Identification & Safety Assessment

Before initiating disposal, the generator must validate the hazards. While specific SDS data for this exact isomer may be limited, its structural analogs (e.g., aminocyclopentane diols, aminophenols) dictate the following precautionary baseline (GHS Classification).

  • Health Hazards:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][3]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][3][2]

  • Reactivity:

    • Incompatible with strong oxidizing agents and acid chlorides.

    • May release Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) upon thermal decomposition.[1]

Core Directive: Treat this substance as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer (sink) or regular trash.

Waste Characterization & Segregation Strategy

Proper segregation is the pillar of safe disposal.[4] The hydrochloride salt moiety introduces chloride ions, which technically classifies the waste as halogen-containing.[1] However, in many jurisdictions, solid salts are treated differently than halogenated solvents.

Decision Matrix: Waste Stream Selection

WasteSegregationStartWaste Generation:5-Aminocycloheptane-1,2-diol HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, reaction mixtures)StateCheck->LiquidLiquidBinSolidDISPOSAL BIN:Solid Hazardous WasteSolid->BinSolidSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous StreamSolventCheck->AqueousWater (>90%)OrganicOrganic Solvent StreamSolventCheck->OrganicOrganic SolventsBinAqDISPOSAL CARBOY:Aqueous Waste (Toxic/Corrosive)Aqueous->BinAqHaloCheckContains Halogenated Solvents?(DCM, Chloroform > 2%)Organic->HaloCheckBinHaloDISPOSAL CARBOY:Halogenated Organic WasteHaloCheck->BinHaloYesBinNonHaloDISPOSAL CARBOY:Non-Halogenated Organic WasteHaloCheck->BinNonHaloNo

Figure 1: Logic flow for segregating 5-Aminocycloheptane-1,2-diol HCl waste streams. Note that while the compound contains chloride, it typically does not mandate a "Halogenated" classification for the entire solvent stream unless dissolved in a halogenated solvent (e.g., DCM), but local EHS rules apply.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable for: Pure compound, expired stock, contaminated weighing boats, PPE.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Why? Double containment prevents particulate dispersion (dusting) which can cause respiratory irritation.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out fully: "5-Aminocycloheptane-1,2-diol hydrochloride". Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Segregation: Place the sealed container into the laboratory's designated Solid Hazardous Waste Drum .

    • Note: Do not mix with sharps or biological waste.

Protocol B: Liquid Waste (Aqueous Solutions)

Applicable for: Leftover buffers, HPLC aqueous fractions.[1]

  • pH Check: Measure the pH of the solution.

    • If pH < 2 or > 12.5, it is a Corrosive Waste.

    • If 2 < pH < 12.5, it is a Toxic Aqueous Waste.

  • Collection: Pour into the Aqueous Waste Carboy .

  • Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., bleach, nitric acid), as amines can form chloramines or undergo exothermic oxidation.

  • Documentation: Log the volume and concentration (approximate %) on the carboy's log sheet.

Protocol C: Liquid Waste (Organic Solvents)

Applicable for: Reaction mother liquors, extraction layers.[1]

  • Solvent Identification: Determine the carrier solvent.

    • Dichloromethane (DCM) / Chloroform: Use Halogenated Waste stream.[1]

    • Methanol / Ethanol / Ethyl Acetate: Use Non-Halogenated Waste stream.[1]

  • Chloride Consideration: Although the compound contains HCl, the quantity is usually negligible relative to the solvent volume. However, if the solution is highly concentrated (>5% w/v), default to the Halogenated Waste stream to prevent potential corrosion issues in non-halogenated incinerators.

Emergency Spill Response Procedure

In the event of a benchtop spill, immediate action prevents exposure and contamination spread.

SpillResponseAlert1. ALERTNotify nearby personnelPPE2. PPE UPGloves (Nitrile), Goggles, Lab CoatAlert->PPEContain3. CONTAINCover with absorbent pads/powderPPE->ContainClean4. CLEANSweep (solid) or Wipe (liquid)Triple wash areaContain->CleanDispose5. DISPOSEAll debris -> Solid Haz WasteClean->Dispose

Figure 2: Immediate response workflow for minor laboratory spills (< 50g/50mL).

Specific Neutralization (for large spills):

  • Solids: Do not dry sweep if dust is generated. Cover with wet paper towels to dampen, then scoop.

  • Liquids: Absorb with vermiculite or a commercial "Organic" spill kit.

  • Decontamination: Wipe the surface with a dilute surfactant (soap) and water solution. The amine salt is water-soluble and cleans up easily.[1]

Regulatory Compliance & References

Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) (USA) and general GHS standards.

Key Regulatory Codes:

  • EPA Waste Code: Not explicitly P-listed.[1] Typically classified under D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH extreme), or as a general "Toxic" waste depending on state regulations.

  • DOT Shipping: If transporting, ensure compliance with Class 6.1 (Toxic substances) guidelines if applicable based on LD50 data (inferred).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Sigma-Aldrich. (2023).[1][2][5] Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride (Analogous Structure).

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Procedures for Disposing of Hazardous Waste.

  • Purdue University. (n.d.).[1] Guidelines: Handling and Disposal of Chemicals. [1]

  • PubChem. (2024).[1] Compound Summary: (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride.[1][6] [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.